molecular formula C11H19NO5 B1312951 cis-Boc-4-methoxy-D-proline CAS No. 200184-87-8

cis-Boc-4-methoxy-D-proline

Cat. No.: B1312951
CAS No.: 200184-87-8
M. Wt: 245.27 g/mol
InChI Key: COHIMMPWCAHSFN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Boc-4-methoxy-D-proline is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIMMPWCAHSFN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466579
Record name CIS-BOC-4-METHOXY-D-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200184-87-8
Record name 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200184-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CIS-BOC-4-METHOXY-D-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to cis-Boc-4-methoxy-D-proline: A Conformationally Constrained Building Block for Advanced Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of cis-Boc-4-methoxy-D-proline, a pivotal building block for researchers, scientists, and professionals in the field of drug development and peptide chemistry. With full editorial control, this document is structured to deliver not just technical data, but also field-proven insights into the causality behind its use and the experimental choices involved in its application.

Introduction: The Strategic Importance of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. The introduction of conformational constraints is a well-established strategy to overcome these limitations, leading to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. Proline and its derivatives are particularly effective in this regard due to the conformational rigidity imparted by the pyrrolidine ring. This compound, with its specific stereochemistry and substitution, offers a refined tool for precisely modulating peptide backbone geometry. The D-configuration provides inherent resistance to proteolysis, while the N-terminal tert-butyloxycarbonyl (Boc) group is a standard protecting group in solid-phase peptide synthesis (SPPS). The key feature of this molecule, the cis-4-methoxy group, exerts a profound stereoelectronic effect on the pyrrolidine ring pucker, which in turn influences the crucial cis-trans isomerization of the preceding peptide bond.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting its influence on the resulting peptides.

PropertyValueSource/Comment
IUPAC Name (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
CAS Number 200184-87-8[1][2]
Molecular Formula C₁₁H₁₉NO₅[3][]
Molecular Weight 245.27 g/mol [3][]
Appearance White to off-white solidInferred from related compounds
Melting Point No experimental data available. For the related N-Boc-cis-4-hydroxy-D-proline, the melting point is 146-151 °C.[5]
Solubility Soluble in common organic solvents such as methanol, dichloromethane, and dimethylformamide.General knowledge for Boc-protected amino acids.
Storage 2-8°C, sealed in a dry environment.[2]

Spectroscopic Data (Predicted and Inferred):

  • ¹H NMR: The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the protons of the pyrrolidine ring, with their chemical shifts and coupling constants being indicative of the cis stereochemistry and the ring pucker.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the methoxy carbon, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry: Predicted collision cross-section values for various adducts are available. For example, for [M+H]⁺, the predicted CCS is 154.8 Ų.[6] This data can be valuable for characterization by ion mobility-mass spectrometry.

Synthesis of this compound: A Proposed Synthetic Pathway

A practical synthesis of this compound can be envisioned starting from the commercially available cis-4-hydroxy-D-proline. The synthesis involves two key steps: protection of the amine and methylation of the hydroxyl group. The order of these steps can be crucial to avoid side reactions. A common and effective strategy is to first protect the secondary amine with the Boc group, followed by methylation of the hydroxyl group.

Proposed Synthetic Protocol

Step 1: N-Boc Protection of cis-4-hydroxy-D-proline

This reaction is a standard procedure for the protection of amino acids.

  • Dissolve cis-4-hydroxy-D-proline in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

  • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts. Acidify the aqueous layer to protonate the carboxylic acid and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-cis-4-hydroxy-D-proline.[5]

Step 2: O-Methylation of N-Boc-cis-4-hydroxy-D-proline

The methylation of the secondary alcohol can be achieved using various reagents. A common method is the Williamson ether synthesis.

  • Dissolve N-Boc-cis-4-hydroxy-D-proline in a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), at 0°C to deprotonate the hydroxyl group, forming an alkoxide.

  • Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: O-Methylation start_mat1 cis-4-hydroxy-D-proline reaction1 Stirring at RT start_mat1->reaction1 reagent1 Boc Anhydride, Base reagent1->reaction1 solvent1 Dioxane/Water solvent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 product1 N-Boc-cis-4-hydroxy-D-proline workup1->product1 reaction2 0°C to RT product1->reaction2 Intermediate reagent2 NaH, then CH₃I reagent2->reaction2 solvent2 Anhydrous THF solvent2->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product

Caption: Proposed two-step synthesis of this compound.

The Stereoelectronic Impact of the 4-Methoxy Group: A Deeper Dive

The true value of this compound lies in its ability to predictably influence peptide conformation. This is primarily due to the stereoelectronic effects of the 4-methoxy group on the pyrrolidine ring pucker.

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two puckered conformations: Cγ-exo and Cγ-endo. The substituent at the 4-position significantly influences this equilibrium. For 4-substituted prolines, the gauche effect plays a critical role. An electronegative substituent, such as a methoxy group, prefers to be in a gauche relationship with the electron-withdrawing amide nitrogen.[7][8]

In the case of (2R,4R)-4-methoxy-D-proline, the methoxy group is in the cis configuration relative to the carboxylic acid. This stereochemistry, combined with the gauche effect, strongly favors a Cγ-exo pucker of the pyrrolidine ring.

The ring pucker, in turn, is strongly correlated with the cis-trans isomerization of the preceding peptide bond (the X-Pro bond). An exo ring pucker stabilizes the trans conformation of the peptide bond, while an endo pucker is favored in the cis conformation.[7][8] Therefore, the incorporation of cis-4-methoxy-D-proline into a peptide sequence is expected to:

  • Promote a Cγ-exo ring pucker.

  • Significantly increase the population of the trans isomer of the preceding peptide bond.

This ability to lock the peptide backbone into a specific conformation is highly desirable in drug design, as it can lead to a more favorable pre-organization of the peptide for receptor binding, thereby increasing affinity and selectivity.

Conformational Influence Workflow

Conformational_Influence substituent cis-4-methoxy Group (Electronegative) gauche_effect Gauche Effect substituent->gauche_effect exerts ring_pucker Favors Cγ-exo Ring Pucker gauche_effect->ring_pucker leads to peptide_bond Stabilizes trans Peptide Bond ring_pucker->peptide_bond correlates with conformation Defined Peptide Backbone Geometry peptide_bond->conformation results in

Caption: The stereoelectronic influence of the cis-4-methoxy group.

Applications in Drug Discovery and Peptide Science

The unique conformational properties of this compound make it a valuable tool in several areas of research and development:

  • Stabilization of Bioactive Conformations: By promoting a specific ring pucker and a trans peptide bond, this building block can be used to lock a peptide into its bioactive conformation, leading to enhanced potency. This is particularly relevant for peptides that adopt β-turn or helical structures.

  • Design of Peptidomimetics: The constrained nature of this amino acid makes it an excellent scaffold for the design of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties.

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of proline or other amino acids with this compound can provide valuable insights into the conformational requirements for biological activity.

  • Enhancing Metabolic Stability: The D-configuration of the proline backbone provides inherent resistance to degradation by proteases, which typically recognize L-amino acids.

Stability and Storage

This compound is a stable compound under the recommended storage conditions. As with most Boc-protected amino acids, it is sensitive to strong acids, which will cleave the Boc group. It should be stored in a cool (2-8°C), dry place, away from strong acids and oxidizing agents.[2]

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for the rational design of conformationally defined peptides and peptidomimetics. Its ability to enforce a Cγ-exo ring pucker and stabilize a trans peptide bond provides a powerful means to enhance the therapeutic potential of peptide-based drugs. A thorough understanding of its chemical properties, synthesis, and the underlying stereoelectronic principles governing its conformational effects is crucial for its successful application in the laboratory and in the development of next-generation therapeutics.

References

  • PubChemLite. (2r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid (C11H19NO5). [Link]

  • Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • PubChemLite. (2s,4r)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid (C11H19NO4). [Link]

  • Pandey, S. K., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 333-352. [Link]

  • Google Patents.
  • Hodges, J. A., & Raines, R. T. (2005). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 127(43), 15923–15932. [Link]

  • PubChem. (2S,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid. [Link]

  • Kang, Y. K. (2009). Conformational preferences of N-methoxycarbonyl proline dipeptide. Journal of computational chemistry, 30(2), 246–256. [Link]

  • Google Patents. CN107827802B - Synthesis method of D-proline.
  • Horng, J. C., & Kallenbach, N. R. (2001). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biochemistry, 40(47), 14115–14119. [Link]

  • Google Patents.
  • El-Behery, M., & El-Twigry, H. (2007). Synthesis, thermal and spectral studies of first-row transition metal complexes with Girard P reagent-based ligand. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 66(1), 28–36. [Link]

  • Bretscher, L. E., et al. (2001). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. In Fluorinated Amino Acids (pp. 1-24). American Chemical Society. [Link]

  • Sattler, M. O., et al. (2023). Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex ([Mn(P-NH-NH-P)(CO)2][BPh4]). Molecules, 28(12), 4723. [Link]

Sources

An In-depth Technical Guide to (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and organic synthesis. This document details its structural features, physicochemical properties, a robust synthetic pathway, and its applications as a constrained proline analogue in the development of novel therapeutics. Detailed experimental protocols and analytical characterization are included to provide actionable insights for laboratory and process development settings.

Introduction: The Significance of Substituted Proline Analogues

Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine integrated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity, which is a highly sought-after feature in drug design. By incorporating proline analogues into peptides or small molecules, chemists can exert precise control over the molecular architecture, often leading to enhanced binding affinity, metabolic stability, and oral bioavailability.

(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, hereafter referred to as Boc-(2R,4R)-4-MeO-Pro-OH , belongs to this privileged class of building blocks. Its key features include:

  • Defined Stereochemistry: The (2R,4R) configuration provides a specific three-dimensional arrangement, crucial for stereoselective interactions with biological targets.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, compatible with a wide range of reaction conditions, yet readily removable under mild acidic conditions, facilitating its use in multi-step synthesis, particularly in peptide synthesis.[1][]

  • 4-Methoxy Substitution: The methoxy group at the C4 position introduces a polar functional group that can modulate physicochemical properties such as solubility and lipophilicity. It can also act as a hydrogen bond acceptor and influence the ring's pucker, thereby fine-tuning the conformational preference of the final molecule.

This guide serves as a technical resource for leveraging the unique properties of this valuable synthetic intermediate.

Physicochemical Properties & Structural Elucidation

The precise chemical identity and purity of Boc-(2R,4R)-4-MeO-Pro-OH are paramount for its successful application.

Key Properties
PropertyValueReference
CAS Number 200184-87-8[3][4]
Molecular Formula C₁₁H₁₉NO₅[3][5]
Molecular Weight 245.28 g/mol [3]
Appearance White to off-white solid/powder[6]
Purity Typically ≥97% (HPLC)[3]
Storage Sealed in dry, Room Temperature[4]
SMILES CO[C@@H]1CN(C(=O)OC(C)(C)C)C1[3][5]
InChIKey COHIMMPWCAHSFN-HTQZYQBOSA-N[5]
Structural Analysis: A Spectroscopic Perspective

The structure of Boc-(2R,4R)-4-MeO-Pro-OH is unequivocally confirmed through a combination of spectroscopic techniques. The following data represent typical expected values.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet typically observed in the 10-12 ppm range, which can exchange with D₂O.[7]

  • Pyrrolidine Ring Protons: A series of complex multiplets between 2.0 and 4.5 ppm. The protons at C2, C4, and C5 are diastereotopic and will show distinct chemical shifts and coupling patterns.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.3-3.4 ppm.

  • Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy:

  • Carboxylic Carbonyl (-COOH): Resonates in the 170-180 ppm region.[7]

  • Boc Carbonyl (-COO-): Appears around 154-156 ppm.

  • Boc Quaternary Carbon (-C(CH₃)₃): Found near 80-82 ppm.

  • Pyrrolidine Ring Carbons: C2, C3, C4, and C5 appear in the aliphatic region (25-70 ppm), with C4 being shifted downfield due to the attached methoxy group.

  • Methoxy Carbon (-OCH₃): A signal around 56-58 ppm.

  • Boc Methyl Carbons (-C(CH₃)₃): A strong signal around 28 ppm.

Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show the [M-H]⁻ ion at m/z 244.1 or the [M+H]⁺ ion at m/z 246.1.[5]

Synthesis and Manufacturing Workflow

A common and efficient strategy for the synthesis of Boc-(2R,4R)-4-MeO-Pro-OH starts from the commercially available and enantiopure amino acid, (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid (cis-4-Hydroxy-D-proline).[8] The synthesis involves two key transformations: N-protection followed by O-methylation.

Synthetic Workflow Diagram

The logical flow from starting material to the final product is outlined below.

SynthesisWorkflow SM Start: (2R,4R)-4-Hydroxy- D-proline P1 Step 1: Boc Protection SM->P1 (Boc)₂O, Base Solvent (e.g., Dioxane/H₂O) I1 Intermediate: Boc-(2R,4R)-4-OH-Pro-OH P1->I1 P2 Step 2: O-Methylation I1->P2 Methylating Agent (e.g., MeI) Strong Base (e.g., NaH) Solvent (e.g., THF) FP Final Product: Boc-(2R,4R)-4-MeO-Pro-OH P2->FP

Caption: Synthetic pathway from cis-4-Hydroxy-D-proline to the target molecule.

Rationale Behind Experimental Choices
  • Step 1: N-Protection: The protection of the secondary amine is the first critical step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with amines and the generation of benign byproducts (t-butanol and CO₂).[8] The reaction is typically run in a mixed solvent system like dioxane and water with a mild base (e.g., sodium bicarbonate or triethylamine) to neutralize the acid formed and facilitate the reaction. This step yields the intermediate, N-Boc-cis-4-hydroxy-D-proline.[8][9]

  • Step 2: O-Methylation: The methylation of the secondary alcohol at C4 is achieved via a Williamson ether synthesis. A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the resulting ions. A methylating agent, typically methyl iodide (MeI) or dimethyl sulfate, is then added to complete the transformation. Careful control of stoichiometry and temperature is essential to prevent side reactions.

Applications in Research and Drug Development

Boc-(2R,4R)-4-MeO-Pro-OH is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its incorporation into larger molecules allows for the exploration of chemical space in drug discovery programs.[10][11]

  • Peptide Synthesis: As a protected amino acid, it is directly applicable in both solution-phase and solid-phase peptide synthesis (SPPS). It can be used to introduce conformational constraints, enhance stability against peptidases, and modulate the polarity of peptides.[][10]

  • Scaffold for Small Molecule Synthesis: The pyrrolidine ring serves as a versatile scaffold. The carboxylic acid can be converted into a wide range of functional groups (amides, esters, alcohols), while the Boc group can be removed to allow for further functionalization of the ring nitrogen.

  • Medicinal Chemistry: Proline analogues are found in a variety of bioactive compounds, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), and as ligands for various receptors. The specific stereochemistry and methoxy substitution of Boc-(2R,4R)-4-MeO-Pro-OH make it a valuable tool for developing novel drug candidates with improved potency and selectivity.[11]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on specific laboratory conditions and scales.

Protocol: Amide Coupling using HATU

This protocol describes a standard procedure for coupling the carboxylic acid of Boc-(2R,4R)-4-MeO-Pro-OH with a primary amine.

Materials:

  • Boc-(2R,4R)-4-MeO-Pro-OH (1.0 eq)

  • Primary amine hydrochloride (e.g., Benzylamine HCl) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add Boc-(2R,4R)-4-MeO-Pro-OH (1.0 eq) and the primary amine hydrochloride (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. The base neutralizes the amine salt and activates the coupling agent.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the structure of the resulting amide by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Boc-Deprotection

This protocol describes the removal of the Boc protecting group.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C.

  • Add an excess of TFA (e.g., 20-50% v/v solution of TFA in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours.

  • Validation: Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • The resulting amine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Conclusion

(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is a sophisticated and highly useful building block for modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry, conformational rigidity, and versatile functional handles provide chemists with a powerful tool to design and construct complex molecules with tailored properties. The synthetic routes are well-established, and its application in peptide and small molecule synthesis is proven, making it an indispensable component in the toolkit of researchers and drug development professionals.

References

  • AChemBlock. (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid 97%.

  • Chem-Impex. (2R,4R)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid.

  • Chem-Impex. Boc-(R)-g-(2,4-dichlorobenzyl)-L-proline.

  • ChemicalBook. (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid Chemical Properties.

  • CymitQuimica. (2R,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid.

  • Echemi. (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-methylbenzyl)pyrrolidine-2-carboxylicacid.

  • Guidechem. What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?.

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

  • J&K Scientific LLC. Boc-L-proline | 15761-39-4.

  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

  • PubChem. (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid.

  • PubChem. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid.

  • PubChem. (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

  • PubChemLite. (2r,4r)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid.

  • ResearchGate. Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides.

  • Sunway Pharm Ltd. (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-METHOXYPYRROLIDINE-2-CARBOXYLIC ACID.

  • BOC Sciences. Peptide Synthesis.

Sources

Foreword: Contextualizing Solubility in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of cis-Boc-4-methoxy-D-proline

In the landscape of peptide synthesis and drug development, non-canonical amino acids like this compound are invaluable building blocks. Their unique stereochemistry and functionalization offer pathways to novel therapeutics with enhanced stability and potency. However, the successful integration of these intermediates into a synthetic workflow or a final drug formulation is fundamentally governed by their physicochemical properties, paramount among which is solubility. A comprehensive understanding of a compound's solubility is not merely an academic exercise; it is the cornerstone of process optimization, formulation development, and ultimately, therapeutic efficacy.[1][2]

This guide provides a robust framework for determining and interpreting the solubility of this compound. It moves beyond a simple data sheet to offer a methodological deep-dive, explaining the causal relationships between molecular structure, solvent choice, and dissolution thermodynamics. We will establish a self-validating experimental system grounded in regulatory standards, ensuring that the data generated is not only accurate but also relevant for drug development professionals.

Theoretical Framework: The Thermodynamics of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with undissolved solute.[3] This process is governed by fundamental thermodynamic principles, primarily the Gibbs free energy of solution (ΔG_sol), which relates the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the process:

ΔG_sol = ΔH_sol - TΔS_sol

A substance dissolves spontaneously only when ΔG_sol is negative. This equilibrium is influenced by several factors:

  • Enthalpy of Solution (ΔH_sol) : This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4] For most solids, this process is endothermic (ΔH_sol > 0), meaning heat is absorbed. According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[5][6]

  • Entropy of Solution (ΔS_sol) : This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy (ΔS_sol > 0) as the highly ordered crystal lattice of the solute is broken down and dispersed into the solvent.

Molecular Determinants of this compound Solubility

The solubility of this specific molecule is a composite of its structural features:

  • The Proline Backbone : The rigid pyrrolidine ring is a core structural feature.

  • The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is large, bulky, and hydrophobic.[7][8] It masks the amine's polarity, significantly decreasing aqueous solubility and increasing solubility in non-polar organic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[7]

  • The Methoxy Group : The 4-methoxy group (-OCH₃) adds a polar ether linkage, which can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents compared to a non-functionalized equivalent.

  • The Carboxylic Acid : This is the primary polar, hydrogen-bonding functional group. However, in its protonated state (at low pH), its ability to ionize is suppressed. As most Boc-protected amino acids are used in organic synthesis, the focus is often on non-aqueous solvents where this group's polarity contributes to solubility in polar organic media like Dimethylformamide (DMF).[7][9]

The interplay of these features suggests that this compound will exhibit limited solubility in water and higher solubility in various organic solvents.

substance This compound boc Boc Group (tert-butoxycarbonyl) substance->boc methoxy Methoxy Group (-OCH3) substance->methoxy acid Carboxylic Acid (-COOH) substance->acid backbone Proline Ring substance->backbone solubility Overall Solubility Profile boc->solubility ↑ in Organic Solvents ↓ in Aqueous Solvents methoxy->solubility ↑ Polarity (H-bond acceptor) acid->solubility ↑ Polarity (H-bond donor/acceptor) backbone->solubility Rigid, contributes to crystal lattice energy

Caption: Key molecular features influencing the solubility of the target compound.

Regulatory Framework for Pharmaceutical Solubility Studies

For drug development, solubility determination is not arbitrary. The International Council for Harmonisation (ICH) M9 guideline on Biopharmaceutics Classification System (BCS)-based biowaivers provides a standardized framework.[10][11][12] According to ICH, a drug substance is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8 at 37 ± 1°C.[13][14] While this compound is an intermediate, applying these rigorous conditions provides a gold-standard dataset relevant for any potential pharmaceutical application.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium state and is the most relevant value for physicochemical characterization.[3] Kinetic solubility, while useful for high-throughput screening, can often overestimate this value as it pertains to metastable solutions.[3][15] The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method.[16][17]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials & Equipment:

  • This compound (purity ≥98%)[18]

  • Solvents:

    • Aqueous Buffers (pH 1.2, 4.5, 6.8, prepared according to USP standards)

    • Purified Water

    • Organic Solvents (e.g., Ethanol, Methanol, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (e.g., 25°C and 37°C)

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

  • Calibrated analytical balance

  • HPLC-UV system[1]

Experimental Workflow Diagram:

start Start: Add excess solid to known volume of solvent equilibrate Equilibrate (e.g., 24-48h at 25°C/37°C) on orbital shaker start->equilibrate check Confirm presence of undissolved solid equilibrate->check check->start No Solid (add more) separate Phase Separation: Centrifuge and/or Filter (0.22 µm) check->separate Solid Present dilute Dilute supernatant with mobile phase separate->dilute analyze Analyze concentration via validated HPLC-UV method dilute->analyze end Calculate Solubility (mg/mL or mol/L) analyze->end

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 2 mL) of each test solvent. "Excess" is critical; it ensures a saturated solution is formed. A starting point is an amount that is 5-10 times the expected solubility.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the suspensions to shake for a minimum of 24 hours.

    • Causality Check: 24-48 hours is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times might only yield kinetic solubility.[19] To validate, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium is confirmed.

  • Phase Separation: After equilibration, visually confirm that undissolved solid remains. Let the vials stand to allow solids to settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

    • Trustworthiness Check: Filtration or high-speed centrifugation is essential to remove all undissolved microparticles, which would otherwise lead to a gross overestimation of solubility.[15] The filter material must be compatible with the solvent to prevent leaching or solute absorption.

  • Quantification: Prepare an accurate dilution of the clear, saturated filtrate. Analyze this diluted sample using a validated analytical method, such as HPLC-UV, as described in Section 4.0.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and specific method for determining the concentration of the dissolved analyte.[20][21]

Objective: To accurately measure the concentration of this compound in the saturated filtrate.

Step-by-Step Protocol:

  • Method Development: Develop a simple isocratic reverse-phase HPLC method. A C18 column is typically suitable. The mobile phase (e.g., a mixture of Acetonitrile and water with 0.1% Trifluoroacetic Acid) should be optimized to achieve a sharp, well-retained peak for the analyte. The UV detector wavelength should be set to the absorbance maximum of the compound.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase. Perform a serial dilution to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.[20]

  • Calibration Curve: Inject the calibration standards into the HPLC system in triplicate. Plot the peak area versus concentration and perform a linear regression.

    • Trustworthiness Check: The calibration curve must have a coefficient of determination (R²) ≥ 0.999 to ensure linearity and accuracy of the quantification.

  • Sample Analysis: Inject the diluted filtrate samples.

  • Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate the original concentration in the undissolved filtrate, accounting for the dilution factor. This value is the solubility.

Solubility (mg/mL) = C_hplc × Dilution Factor Where C_hplc is the concentration determined by HPLC.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different conditions.

Table 1: Solubility Profile of this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Classification
pH 1.2 Buffer 37 [Experimental Data] [Calculated Data] [e.g., Low]
pH 4.5 Buffer 37 [Experimental Data] [Calculated Data] [e.g., Low]
pH 6.8 Buffer 37 [Experimental Data] [Calculated Data] [e.g., Low]
Purified Water 25 [Experimental Data] [Calculated Data] [e.g., Sparingly Soluble]
Ethanol 25 [Experimental Data] [Calculated Data] [e.g., Soluble]
Dichloromethane 25 [Experimental Data] [Calculated Data] [e.g., Freely Soluble]

| Dimethylformamide | 25 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |

Note: Molecular Weight of this compound (C₁₁H₁₉NO₅) is 245.28 g/mol .[18] Classification based on USP descriptive terms.

Conclusion

This guide has established a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By grounding the experimental protocol in the principles of thermodynamic equilibrium and leveraging a validated HPLC-UV method for quantification, researchers can generate high-quality, reliable data. This information is critical for optimizing reaction conditions in peptide synthesis, guiding formulation strategies in drug development, and ensuring the overall success of projects that utilize this valuable synthetic intermediate. The causality and self-validation steps embedded within the protocols are designed to instill confidence in the resulting data, making it suitable for both internal decision-making and regulatory scrutiny.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (2019, September).
  • Lund University Publications.
  • Bergström, C. A., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Wikipedia. Solubility.
  • Sigma-Aldrich. This compound.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Ganesan, D. solubility experimental methods.pptx. SlideShare.
  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. NCBI Bookshelf.
  • Chemistry LibreTexts. Solubility.
  • ResearchG
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Creative Peptides. Guidelines for Peptide Dissolving.
  • Indian Journal of Chemistry. (1980). Solubilities of Amino Acids in Different Mixed Solvents.
  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C.
  • Benchchem. Physical and chemical properties of Boc-protected amino acids.
  • Bachem. (2021, July 23). Peptide solubility.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2018, March).
  • European Medicines Agency. (2020, February 10).
  • International Council for Harmonisation. (2019, November 20).
  • U.S. Food and Drug Administration. (2018, October 25).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ResearchGate. Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures.

Sources

An In-Depth Technical Guide to the Stereochemistry of cis-Boc-4-methoxy-D-proline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted proline analogs are foundational building blocks in modern medicinal chemistry, enabling precise control over peptide and peptidomimetic conformation. Among these, 4-substituted prolines are particularly powerful for modulating bioactivity and metabolic stability. This guide provides a detailed examination of the stereochemistry of cis-Boc-4-methoxy-D-proline, a key chiral intermediate. We will dissect its nomenclature, explore the full stereoisomeric landscape, and detail the analytical techniques—primarily NMR spectroscopy—used for its definitive characterization. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique conformational properties of this molecule.

Introduction: The Strategic Role of Substituted Prolines

The amino acid proline possesses a unique cyclic side chain that imparts significant conformational rigidity upon the peptide backbone.[1] This inherent constraint makes proline a critical residue for inducing turns and stabilizing secondary structures in peptides and proteins.[2] In drug discovery, modifying the proline ring with substituents offers a sophisticated strategy to further fine-tune these conformational preferences, thereby enhancing biological activity, selectivity, and pharmacokinetic properties.[3][4]

4-substituted prolines, such as 4-methoxyproline, are particularly valuable. The substituent at the C4 (Cγ) position can exert powerful stereoelectronic effects that bias the pyrrolidine ring's pucker, a key determinant of the overall conformation.[5] Understanding and controlling the precise stereochemistry of these building blocks is therefore not merely an academic exercise but a prerequisite for rational drug design.

This guide focuses specifically on this compound, a derivative that combines four distinct stereochemical and structural features to create a conformationally biased building block for advanced peptidomimetic applications.[6][7]

Deconstructing the Nomenclature

To fully appreciate the molecule's structure, each part of its name must be understood:

  • D-proline: This specifies the absolute configuration at the alpha-carbon (C2) as (R). This is the enantiomer of the more common naturally occurring L-proline, which has an (S) configuration.

  • 4-methoxy: A methoxy group (-OCH₃) is attached to the C4 position of the pyrrolidine ring. This substituent is crucial for inducing stereoelectronic effects.

  • cis: This defines the relative stereochemistry between the substituent at C4 (the methoxy group) and the carboxyl group at C2. In a cis configuration, both groups are on the same face of the pyrrolidine ring.

  • Boc: This refers to the tert-butyloxycarbonyl protecting group attached to the proline nitrogen. The Boc group is essential for peptide synthesis and also influences the molecule's conformational dynamics in solution.[8]

Combining these elements, this compound refers to the (2R, 4S) absolute configuration.

The Stereochemical Landscape of Boc-4-methoxyproline

There are four possible stereoisomers for Boc-4-methoxyproline, arising from the two stereocenters at C2 and C4. Understanding their relationships is key to appreciating the unique identity of the target molecule.

  • (2R, 4S)-Boc-4-methoxyproline: This is This compound .

  • (2S, 4R)-Boc-4-methoxyproline: This is cis-Boc-4-methoxy-L-proline.[9][]

  • (2R, 4R)-Boc-4-methoxyproline: This is trans-Boc-4-methoxy-D-proline.

  • (2S, 4S)-Boc-4-methoxyproline: This is trans-Boc-4-methoxy-L-proline.

The synthesis of all four stereoisomers of related 4-substituted prolines has been reported, often starting from the corresponding chiral isomers of 4-hydroxyproline.[11][12]

G cluster_D D-Proline Series (2R) cluster_L L-Proline Series (2S) cis_D (2R, 4S) cis-D-proline trans_D (2R, 4R) trans-D-proline cis_D->trans_D Diastereomers cis_L (2S, 4R) cis-L-proline cis_D->cis_L Enantiomers trans_L (2S, 4S) trans-L-proline cis_D->trans_L Diastereomers trans_D->cis_L Diastereomers trans_D->trans_L Enantiomers cis_L->trans_L Diastereomers

Figure 1. Stereoisomeric relationships of Boc-4-methoxyproline.

Conformational Analysis: The Power of Ring Pucker

The pyrrolidine ring of proline is not planar; it adopts one of two preferred envelope conformations, known as Cγ-exo (down) or Cγ-endo (up) pucker.[2] The equilibrium between these two states is heavily influenced by the substituents.

  • Cγ-exo Pucker: The C4 atom is puckered out of the plane on the opposite side of the carboxyl group.

  • Cγ-endo Pucker: The C4 atom is puckered out of the plane on the same side as the carboxyl group.

Electronegative substituents at the C4 position, like a methoxy group, exert a powerful stereoelectronic effect. For L-proline derivatives, a cis-substituent (4R) favors endo puckering, while a trans-substituent (4S) favors exo puckering.[2] This principle is fundamental to how these molecules are used to direct peptide folding. The exo pucker is known to stabilize the polyproline II (PPII) helix and the trans amide bond, which is critical in structures like collagen.[5]

G exo Cγ-exo Pucker (Down) peptide Peptide Secondary Structure (e.g., PPII Helix) exo->peptide Stabilizes endo Cγ-endo Pucker (Up) substituent 4-Substituent (e.g., -OMe) substituent->exo Favors (trans) substituent->endo Favors (cis)

Figure 2. Influence of C4-substituents on ring pucker and structure.

Analytical Characterization: A Guide to NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for characterizing the stereochemistry and conformation of substituted prolines in solution.[13][14] The presence of the Boc group often leads to the appearance of two sets of signals for each proton and carbon, corresponding to cis and trans rotamers about the carbamate C-N bond.[15][16] While this can complicate spectra, it also provides rich conformational information.

Key Diagnostic NMR Signals

The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to the ring pucker and the relative orientation of the substituents. The difference in chemical shifts between the Cβ and Cγ carbons (Δδβγ) is also highly diagnostic of the prolyl amide bond conformation.[14][17]

Parametercis-Isomer (Prolyl Amide)trans-Isomer (Prolyl Amide)Rationale
Δδ (Cβ - Cγ) ~9.5 ppm~4.5 ppmThe relative shielding/deshielding of the ring carbons is highly dependent on the amide bond orientation.[14]
Hα Signal Typically downfieldTypically upfieldThe anisotropic effect of the C4 substituent influences the chemical shift of the alpha proton.
NOE Contacts Strong Hα(i) - Hδ(i-1)Strong Hα(i) - Hα(i-1)Nuclear Overhauser Effect (NOE) between a proline (i) and the preceding residue (i-1) is definitive for the amide bond isomerism.[18]

Note: The table refers to the cis/trans isomerism of the peptide bond preceding the proline, a key feature in peptides. The stereochemistry of the ring substituents also influences these values.

Experimental Protocol: Stereochemical Assignment by NMR

This protocol outlines a general workflow for confirming the identity and stereochemistry of this compound.

Objective: To unambiguously confirm the (2R, 4S) stereochemistry and assess conformational properties.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Observe the chemical shifts, integrations, and coupling patterns for the proline ring protons (Hα, Hβ, Hγ, Hδ) and the methoxy and Boc protons. Note the presence of rotameric species.[19]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Identify the chemical shifts for all unique carbons, paying close attention to Cβ and Cγ to calculate Δδβγ.[8][13]

  • 2D NMR Acquisition (for complex cases):

    • COSY (Correlation Spectroscopy): Establish proton-proton coupling networks to confirm the assignment of ring protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities. For peptide-incorporated proline, this is crucial for determining the cis/trans nature of the amide bond by looking for key NOEs.[18]

  • Data Interpretation:

    • Compare observed chemical shifts and coupling constants with literature values for related cis and trans 4-substituted prolines.

    • Analyze the ratio of Boc-rotamers. This ratio can be influenced by solvent and temperature.[15]

    • Confirm the cis relationship between C2 and C4 by analyzing coupling constants and, if available, NOE data.

G cluster_nmr NMR Experiments cluster_interp Analysis start Sample of This compound prep Sample Preparation (Dissolve in CDCl3) start->prep nmr NMR Acquisition prep->nmr h1 1D ¹H NMR nmr->h1 c13 1D ¹³C NMR nmr->c13 cosy 2D COSY h1->cosy interp Data Interpretation h1->interp noesy 2D NOESY c13->noesy c13->interp cosy->interp noesy->interp shifts Chemical Shifts & J-Couplings interp->shifts rotamers Boc Rotamer Ratio interp->rotamers confirm Stereochemical Confirmation shifts->confirm rotamers->confirm

Figure 3. Experimental workflow for NMR-based stereochemical validation.

Conclusion: A Precisely Engineered Tool for Drug Discovery

This compound is more than a simple amino acid derivative; it is a rationally designed building block that offers medicinal chemists precise control over molecular conformation. Its unique stereochemistry—the (R) configuration at C2 and the cis relationship of the C4 methoxy group—pre-organizes the pyrrolidine ring into a specific pucker, which in turn directs the topology of peptides and peptidomimetics. A thorough understanding of its stereochemical and conformational properties, primarily elucidated through NMR spectroscopy, is essential for its effective application in the design of next-generation therapeutics.

References

  • Badi, A., et al. (2009). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lempens, E. H. M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Available at: [Link]

  • Verhoork, S. J. H., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. Available at: [Link]

  • Lempens, E. H. M., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. Available at: [Link]

  • Badi, A., et al. (2009). 4- Trifluoromethoxy Proline: Synthesis of Stereoisomers and Lipophilicity Study. ResearchGate. Available at: [Link]

  • Balaram, P. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Chemical Biology. Available at: [Link]

  • Bhattacharjya, B. & Balaram, P. (2019). Conformational landscape of substituted prolines. National Genomics Data Center. Available at: [Link]

  • Gagnon, K. T., et al. (2020). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, H. J., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • GSRS. N-BOC-4-HYDROXY-D-PROLINE, CIS-. Available at: [Link]

  • Kang, Y. K., et al. (2011). Conformational preference and cis-trans isomerization of 4-methylproline residues. Biopolymers. Available at: [Link]

  • Clarke, C. J., et al. (2023). Rotamer-Controlled Dual Emissive α-Amino Acids. Organic Letters. Available at: [Link]

  • ResearchGate. (2019). 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • Tőke, O., et al. (2021). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie. Available at: [Link]

  • Liu, L., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Journal of Natural Products. Available at: [Link]

  • Tesei, G., et al. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. UCL Discovery. Available at: [Link]

  • Sathyamoorthi, S., et al. (2022). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. Available at: [Link]

  • Cativiela, C. & Ordóñez, M. (2009). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules. Available at: [Link]

  • Chen, D., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. Available at: [Link]

  • ResearchGate. (1987). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline containing dipeptide derivatives measured in methanol. Available at: [Link]

  • Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers. Available at: [Link]

  • Shah, P., et al. (2022). Structure-based De Novo Design and Docking Studies of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds as Dipeptidyl Peptidase-4 Inhibitors. Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Available at: [Link]

  • Mutter, M., et al. (2000). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (?Pro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA. Available at: [Link]

  • Drug Hunter. (2024). Advancing Macrocycles in Drug Discovery. YouTube. Available at: [Link]

Sources

Introduction: Proline's Unique Role and the Power of C4-Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 4-Methoxyproline Derivatives

Proline, the only proteinogenic secondary amino acid, holds a unique and critical position in the architecture of peptides and proteins. Its cyclic side chain, fused to the backbone nitrogen, imposes significant conformational restraints, influencing local secondary structure and often serving as a linchpin in protein folding and function.[1][2] The two principal conformational equilibria of proline—the puckering of the five-membered pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond—act as molecular switches that dictate the overall topology of a polypeptide chain.[3][4]

The ability to control these equilibria is a paramount goal in medicinal chemistry and protein design. Substitution at the C4-position of the proline ring has emerged as a powerful strategy to achieve this control.[1] By installing substituents with specific steric and electronic properties, one can bias the ring's intrinsic pucker preference. This guide focuses specifically on the 4-methoxyproline (Mop) derivative, a tool for fine-tuning peptide conformation by leveraging potent stereoelectronic effects while eliminating the hydrogen-bonding capacity of its parent, hydroxyproline (Hyp).[5]

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the principles governing the conformation of 4-methoxyproline derivatives and detailing the experimental and computational methodologies used for their analysis.

The Pyrrolidine Ring Pucker: A Fundamental Conformational Switch

The non-planar pyrrolidine ring of proline typically adopts one of two low-energy envelope conformations: Cγ-exo (or "UP") and Cγ-endo (or "DOWN").[1][4] This nomenclature describes the position of the Cγ carbon relative to the approximate plane of the other four ring atoms and with respect to the Cα-carbonyl group.[4]

  • Cγ-exo (UP): The Cγ atom is puckered away from the Cα-carbonyl group. This conformation is associated with more compact backbone torsion angles (φ, ψ), favoring structures like the polyproline II (PPII) helix.[1][4]

  • Cγ-endo (DOWN): The Cγ atom is puckered towards the Cα-carbonyl group. This pucker favors more extended backbone conformations and is strongly associated with the cis conformation of the preceding peptide bond.[1][3]

The interconversion between these two states is rapid, but biasing the equilibrium toward one pucker allows for the pre-organization of a peptide backbone into a desired conformation, a key principle in rational drug design.

G Diagram 1: Proline Ring Pucker Equilibria cluster_exo Cγ-exo (UP) Pucker cluster_endo Cγ-endo (DOWN) Pucker Exo Favors compact φ, ψ angles (e.g., PPII Helix) Stabilizes trans-amide bond Endo Favors extended φ, ψ angles Strongly favors cis-amide bond Exo->Endo Rapid Interconversion

Caption: Diagram 1: The two primary envelope conformations of the proline ring.

Stereoelectronic Control: The Influence of the 4-Methoxy Group

The conformational preference of a 4-substituted proline is dictated by a powerful stereoelectronic interaction known as the gauche effect . This effect describes the tendency of an electronegative substituent on a cycloalkane to adopt a pseudo-axial position to maximize hyperconjugative interactions.[4][5] Specifically, the conformation is stabilized by the overlap of electron-rich σ orbitals of anti-periplanar C-H bonds with the electron-deficient σ* antibonding orbital of the C-X bond (where X is the electronegative substituent).[1][4]

For 4-methoxyproline, the stereochemistry at the C4 carbon determines which pucker is favored:

  • (2S,4R)-4-methoxyproline (Mop): To place the electronegative methoxy group in the sterically disfavored but electronically favored pseudo-axial position, the ring must adopt a Cγ-exo pucker. This is analogous to the naturally occurring (2S,4R)-4-hydroxyproline (Hyp), which is crucial for stabilizing the collagen triple helix.[5]

  • (2S,4S)-4-methoxyproline (mop): To achieve the pseudo-axial orientation for the methoxy group, the ring is biased towards the Cγ-endo pucker.[5] By methylating the hydroxyl group of (2S,4S)-4-hydroxyproline, a confounding transannular hydrogen bond is eliminated, restoring a more prototypical Cγ-endo pucker and providing greater conformational stability in certain contexts compared to its hydroxylated counterpart.[5]

G Diagram 2: Stereoelectronic Control by the 4-Methoxy Group cluster_4R (2S,4R)-Methoxyproline cluster_4S (2S,4S)-Methoxyproline R_Config 4R-Methoxy Group R_Effect Gauche Effect Favors Pseudo-Axial OMe R_Config->R_Effect R_Pucker Cγ-exo Pucker Stabilized R_Effect->R_Pucker S_Config 4S-Methoxy Group S_Effect Gauche Effect Favors Pseudo-Axial OMe S_Config->S_Effect S_Pucker Cγ-endo Pucker Stabilized S_Effect->S_Pucker

Caption: Diagram 2: Influence of C4 stereochemistry on ring pucker preference.

Part 1: Experimental Determination of Conformation

While computational methods are powerful, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying the solution-state conformation of proline derivatives, with X-ray crystallography providing definitive solid-state structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformation of the pyrrolidine ring can be accurately determined by analyzing the ³J(H,H) vicinal coupling constants between protons on adjacent carbons. The magnitude of these couplings is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[6]

Key Principles & Data Interpretation

By measuring the coupling constants between Hα-Hβ and Hβ-Hγ protons, one can deduce the ring's pucker. Specific patterns are characteristic of each conformation.

Coupling ConstantTypical Value (Cγ-exo)Typical Value (Cγ-endo)Dihedral Angle Correlation
³J(Hα, Hβ2)~8-10 Hz~2-4 Hztrans (~150°) / gauche (~30°)
³J(Hα, Hβ3)~2-4 Hz~8-10 Hzgauche (~30°) / trans (~150°)

Note: Hβ2 and Hβ3 refer to the two diastereotopic protons at the Cβ position. Assignments are critical and typically require 2D NMR techniques like COSY and TOCSY.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve the 4-methoxyproline-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at a high field (≥500 MHz is recommended for optimal resolution).

    • Acquire 2D homonuclear correlation spectra (COSY, TOCSY) to unambiguously assign all proton resonances of the proline spin system (Hα, Hβ₂, Hβ₃, Hγ, Hδ₂, Hδ₃).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply apodization functions (e.g., exponential multiplication) to improve the signal-to-noise ratio before Fourier transformation.

  • Coupling Constant Extraction: Analyze the multiplet patterns in the high-resolution 1D spectrum for the assigned proline protons. Use spectral simulation or deconvolution tools to accurately measure the ³J(H,H) values.

  • Conformational Assignment: Compare the extracted coupling constants to the characteristic values in the table above to determine the predominant ring pucker in solution.

G Diagram 3: NMR-Based Conformational Analysis Workflow Sample 1. Peptide Sample Preparation Acquire 2. NMR Data Acquisition (1D ¹H, 2D COSY/TOCSY) Sample->Acquire Process 3. Spectral Processing (FT, Phasing, Baseline Correction) Acquire->Process Assign 4. Resonance Assignment (Using 2D Spectra) Process->Assign Extract 5. Extract ³J(H,H) Coupling Constants Assign->Extract Analyze 6. Karplus Equation Analysis & Pucker Determination Extract->Analyze

Caption: Diagram 3: Workflow for determining proline pucker via NMR spectroscopy.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution structure of a molecule in its crystalline solid state.[7] It is considered the "gold standard" for structural determination and is invaluable for validating the conformational preferences predicted by other methods. When a crystal structure of a 4-methoxyproline derivative is obtained, it provides precise measurements of all bond lengths, bond angles, and dihedral angles, unambiguously defining the ring pucker.[5][8] It is important to recognize, however, that crystal packing forces can sometimes influence conformation, which may differ from the ensemble of structures present in solution.[7]

Part 2: Computational Modeling of Conformation

Computational chemistry offers powerful tools to predict and rationalize the conformational landscapes of proline derivatives. Density Functional Theory (DFT) is particularly effective for accurately calculating the relative energies of different conformers.[5][9]

Core Principles

The goal of computational analysis is to perform a systematic search of the potential energy surface of the molecule to identify all low-energy conformers. By comparing the energies of the most stable Cγ-exo and Cγ-endo puckers, a prediction of the favored conformation can be made. This in silico analysis provides a causal link between the molecular structure and its conformational bias, which can then be validated against experimental NMR data.

Protocol: DFT-Based Conformational Analysis
  • Structure Preparation: Build the initial 3D structure of the N- and C-terminally capped 4-methoxyproline derivative (e.g., Ac-Mop-NMe) using molecular modeling software (e.g., Avogadro, Maestro).

  • Conformational Search: Perform an initial conformational search using a computationally inexpensive method like molecular mechanics (e.g., with an OPLS or AMBER force field) to identify a pool of low-energy starting geometries, ensuring both exo and endo puckers are sampled.

  • Geometry Optimization and Energy Calculation:

    • For each low-energy conformer, perform a full geometry optimization using DFT. A common and reliable level of theory is B3LYP with a basis set like 6-31G(d,p).[9]

    • To account for solvent effects, which can be significant, include an implicit solvation model like the SMD model or PCM.[10][11]

    • Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis and Validation:

    • Compare the relative Gibbs free energies of the most stable Cγ-exo and Cγ-endo conformers to predict the dominant pucker.

    • For the lowest energy structure, calculate the expected ¹H NMR coupling constants. Compare these calculated values with the experimentally determined constants to validate the computational model.

G Diagram 4: Computational Analysis Workflow Build 1. Build Initial 3D Structure Search 2. Molecular Mechanics Conformational Search Build->Search Optimize 3. DFT Geometry Optimization (with implicit solvent) Search->Optimize Energy 4. Calculate Relative Gibbs Free Energies Optimize->Energy Predict 5. Predict Dominant Pucker & Dihedral Angles Energy->Predict Validate 6. Validate against Experimental NMR Data Predict->Validate

Caption: Diagram 4: A typical workflow for computational conformational analysis.

Applications in Drug Design and Peptide Science

The ability to enforce a specific local conformation with 4-methoxyproline derivatives is a powerful tool for developing peptides and peptidomimetics with enhanced biological activity and stability.

  • Stabilizing Secondary Structures: By selecting the appropriate stereoisomer, Mop or mop can be used to stabilize or destabilize specific secondary structures. For example, incorporating (2S,4R)-Mop, which favors the Cγ-exo pucker, can pre-organize a peptide into a PPII helix, a common recognition motif in protein-protein interactions.[1][5]

  • Improving Binding Affinity: Pre-organizing a peptide ligand into its receptor-bound conformation reduces the entropic penalty of binding, often leading to a significant increase in affinity.

  • Enhancing Proteolytic Stability: The rigidified conformation induced by 4-methoxyproline can make peptide backbones less susceptible to cleavage by proteases, thereby increasing their in vivo half-life.

Conclusion

The conformational analysis of 4-methoxyproline derivatives is a prime example of how subtle atomic changes can exert profound control over molecular architecture. The stereoelectronic gauche effect, governed by the stereochemistry at the C4 position, provides a reliable mechanism for biasing the pyrrolidine ring pucker towards either a Cγ-exo or Cγ-endo state. A synergistic approach, combining high-resolution NMR spectroscopy for solution-state analysis and DFT calculations for energetic and structural prediction, provides a robust framework for understanding and engineering the conformational behavior of these valuable molecular tools. By mastering these principles, researchers can rationally design peptides with precisely controlled conformations, unlocking new potential in drug discovery and materials science.

References
  • Hodges, J. A., & Raines, R. T. (2018). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. ACS Chemical Biology, 13(7), 1840-1847. [Link]

  • Song, K., et al. (2018). Conformational preference and cis-trans isomerization of 4-methylproline residues. Physical Chemistry Chemical Physics, 20(29), 19556-19566. [Link]

  • Lam, Y. H., & Houk, K. N. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 1-10. [Link]

  • Sibille, N., et al. (2016). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 64(3), 235-244. [Link]

  • Caballero, J., et al. (2021). Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. 2021 International Conference on Electrical, Computer, Communications and Mechatronics Engineering (ICECCME). [Link]

  • Tressler, C. M., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4964-4977. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2014). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Chemistry - A European Journal, 20(29), 9032-9041. [Link]

  • Das, S., & Balaram, P. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(2), 269-282. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4964-4977. [Link]

  • Haasnoot, C. A. G., et al. (1981). Conformational analysis of proline rings in solution using a generalized Karplus equation. Biopolymers, 20(6), 1215-1245. [Link]

  • Bretscher, L. E., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry, 372, 1-28. [Link]

  • Radhakrishnan, A., et al. (2012). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 756549. [Link]

  • Paul, S., et al. (2023). Decoding elegant interplay among different stereo-electronic effects due to the ancient prolyl-4-hydroxylation stabilizing collagenous helicity. iScience, 26(6), 106886. [Link]

  • Horng, J. C., & Raines, R. T. (2006). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Protein Science, 15(1), 74-83. [Link]

  • Jokela, J., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. ACS Chemical Biology, 9(11), 2635-2642. [Link]

  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412. [Link]

  • Rizzi, A., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2012). (2S,4R)-4-Hydroxyproline(4-nitrobenzoate): Strong Induction of Stereoelectronic Effects via a Readily Synthesized Proline Derivative. Organic Letters, 14(10), 2634-2637. [Link]

  • Pagar, A. D., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 90-102. [Link]

  • Henriques, J., et al. (2021). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 120(17), 3619-3634. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Kramer, R. Z., et al. (2008). The crystal structure of the collagen-like polypeptide (glycyl-4(R)-hydroxyprolyl-4(R)-hydroxyprolyl)9 at 1.55 A resolution shows up-puckering of the proline ring in the Xaa position. Journal of Molecular Biology, 383(4), 893-904. [Link]

  • Sibille, N., et al. (2016). Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines. ResearchGate. [Link]

  • Pagar, A. D., et al. (2019). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 24(21), 3845. [Link]

  • Raynal, N., et al. (2015). Hydroxyproline Ring Pucker Causes Frustration of Helix Parameters in the Collagen Triple Helix. Scientific Reports, 5, 12556. [Link]

  • D'Elia, V., et al. (2014). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. Amino Acids, 46(2), 345-354. [Link]

  • Umashankara, M., et al. (2012). 4(R/S)-Amino/guanidino-substituted proline peptides: design, synthesis and DNA transfection properties. Chimia, 66(12), 936-940. [Link]

  • Felix, A. M., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. [Link]

  • Warkentin, L. N., et al. (2015). X-ray diffraction images from loops containing proline (Pro) and either... ResearchGate. [Link]

Sources

Whitepaper: Engineering Peptide Topography with cis-Boc-4-methoxy-D-proline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the role of cis-Boc-4-methoxy-D-proline in peptide secondary structure for researchers, scientists, and drug development professionals.

A Technical Guide for Drug Development Professionals

Abstract: The therapeutic potential of peptides is often linked to their three-dimensional structure. Precisely controlling the peptide backbone to favor a specific bioactive conformation is a central goal in peptidomimetic drug design. This guide provides a detailed examination of this compound, a conformationally restricted amino acid analog, and its application in stabilizing defined secondary structures. We will delve into the stereoelectronic factors that govern its conformational preferences and provide practical insights into its use in peptide synthesis and structural analysis.

The Proline Conundrum: A Double-Edged Sword in Peptide Structure

Proline's unique cyclic structure, with its secondary amine incorporated into a pyrrolidine ring, sets it apart from all other proteinogenic amino acids. This ring restricts the Ramachandran space available to the preceding residue, making proline a potent modulator of peptide conformation. It is well-known as a "helix breaker" but also as a powerful promoter of β-turn structures, which are critical for molecular recognition events. The cis-trans isomerization of the peptide bond preceding proline adds another layer of complexity and a switch-like character to its structural influence. However, the inherent flexibility of the proline ring itself, which can pucker in different ways, means that native L-proline does not always provide the rigid conformational control required for optimal drug design.

Dissecting the Conformational Rigidity of this compound

The strategic functionalization of the D-proline scaffold with a cis-4-methoxy group and an N-terminal Boc protecting group introduces a set of powerful stereoelectronic constraints. These modifications work in concert to lock the proline ring into a preferred conformation, which then propagates a specific geometry along the peptide backbone.

The Power of 4-Substitution: Controlling the Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not flat; it adopts one of two primary puckered conformations known as Cγ-exo (down) and Cγ-endo (up). In unsubstituted proline, the energy barrier between these two states is relatively low. The introduction of an electronegative substituent at the 4-position, such as a methoxy group, can create a strong preference for one pucker over the other.

For cis-4-methoxy-D-proline, the methoxy group is on the same side of the ring as the C2 carboxamide group. This arrangement strongly favors the Cγ-exo pucker to minimize steric hindrance and to satisfy stereoelectronic effects. This biased pucker has a direct impact on the φ (phi) and ψ (psi) dihedral angles of the peptide backbone.

The D-Configuration's Role in Directing Turns

The use of a D-amino acid is a common strategy in peptidomimetic design to increase proteolytic stability and to access alternative secondary structures. While L-proline is a key component of type I and type II β-turns, D-proline is often found in their mirror images, the type I' and type II' β-turns. The combination of the D-configuration with the Cγ-exo pucker enforced by the cis-4-methoxy group makes this particular analog an exceptionally potent inducer of these specific turn types.

Experimental Protocols: From Synthesis to Structural Elucidation

The incorporation of this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) methodologies. However, due to its steric bulk, optimization of coupling conditions is often necessary.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Below is a generalized protocol for the manual synthesis of a peptide containing this compound.

Key Reagents:

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Step-by-Step Methodology:

  • Resin Preparation: The resin is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and added to the resin. The reaction progress is monitored using a qualitative test like the Kaiser test.

  • Incorporation of this compound:

    • Due to its steric hindrance, a longer coupling time or the use of a more potent coupling agent may be required.

    • Double coupling (repeating the coupling step) is a common strategy to ensure complete reaction.

  • Chain Elongation: Steps 2 and 3 are repeated for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

  • Purification and Analysis: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR).

NMR Spectroscopy for 3D Structure Determination

Two-dimensional NMR techniques are indispensable for determining the solution-state structure of peptides.

Informative NMR Experiments:

  • TOCSY (Total Correlation Spectroscopy): Used to assign all proton resonances within a single amino acid residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

Table 1: Key NOE Contacts for Secondary Structure Identification

NOE ContactIndicated Secondary Structure
Strong Hα(i) - HN(i+1)Turn or Helix
Hα(i) - HN(i+2)Type I or II' β-turn
Hα(i) - Hα(i+1)Extended β-strand
Hα(i) - HN(i+3)Type I or II β-turn, 3₁₀-helix

The presence of a strong NOE between the alpha proton of the residue preceding this compound and the amide proton of the following residue is a hallmark of a well-defined turn structure induced by this modified amino acid.

Visualizing the Impact: Diagrams and Data

Diagram 1: The Conformational Cascade of this compound

G cluster_0 Molecular Design cluster_1 Stereoelectronic Control cluster_2 Structural Outcome D_Config D-Configuration Ring_Pucker Biases Cγ-exo Pucker D_Config->Ring_Pucker Cis_Methoxy cis-4-Methoxy Group Cis_Methoxy->Ring_Pucker Dihedral_Angles Restricts φ and ψ angles Ring_Pucker->Dihedral_Angles Beta_Turn Promotes Type I' / II' β-Turns Dihedral_Angles->Beta_Turn

Caption: How molecular features translate to a defined secondary structure.

Diagram 2: SPPS Workflow for Peptides Containing Modified Proline

G Start Start: Solid Support Deprotection1 1. Fmoc Deprotection Start->Deprotection1 Coupling1 2. Couple first amino acid Deprotection1->Coupling1 Deprotection2 3. Fmoc Deprotection Coupling1->Deprotection2 Coupling_Pro 4. Couple this compound (extended time/double coupling) Deprotection2->Coupling_Pro Elongation 5. Repeat deprotection/coupling cycles Coupling_Pro->Elongation Cleavage 6. Cleavage from resin & deprotection Elongation->Cleavage Purification 7. HPLC Purification Cleavage->Purification Analysis 8. MS and NMR Analysis Purification->Analysis

Caption: A generalized workflow for solid-phase synthesis and analysis.

Conclusion: A Valuable Tool for Rational Drug Design

This compound serves as a powerful tool for peptide chemists and drug developers seeking to impose a high degree of conformational order on flexible peptide chains. Its well-understood stereoelectronic properties allow for the rational design of peptidomimetics with stabilized β-turn structures. This conformational pre-organization can lead to significant improvements in target affinity, selectivity, and proteolytic stability, all of which are critical attributes for successful therapeutic development. The continued exploration of such proline analogs will undoubtedly expand our ability to craft peptides with precisely tailored three-dimensional structures and optimized biological functions.

References

  • Proline-Containing Peptides: Chemical and Biological Properties. Chemical Reviews. [Link]

  • The Role of Proline and its Derivatives in Peptide and Protein Structure. Amino Acids. [Link]

  • Solid-Phase Peptide Synthesis and its Applications. Angewandte Chemie International Edition. [Link]

  • NMR Spectroscopy for the Study of Peptides and Proteins. Nature Protocols. [Link]

The Strategic Incorporation of 4-Methoxyproline in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of peptidomimetics, the pursuit of molecules with enhanced stability, refined conformation, and potent biological activity is paramount. Non-natural amino acids serve as critical tools in this endeavor, with substituted prolines offering a powerful means to impose specific structural constraints on peptide backbones. This technical guide provides an in-depth exploration of 4-methoxyproline (Mop), a subtly powerful proline analog, in the design of advanced peptidomimetics. We will dissect the stereochemistry-dependent conformational effects of (2S,4S)-4-methoxyproline and (2S,4R)-4-methoxyproline, detail their synthesis, and provide a comprehensive analysis of their application, with a particular focus on the profound stabilization of collagen triple helices. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of 4-methoxyproline to rationally design next-generation therapeutic peptides.

Introduction: The Proline Conundrum and the Rise of Substituted Analogs

Proline's unique cyclic structure restricts the peptide backbone's conformational freedom, making it a frequent constituent of turns and rigid secondary structures. However, the native proline residue exists in a dynamic equilibrium between two pyrrolidine ring pucker conformations (Cγ-endo and Cγ-exo) and can undergo slow cis-trans isomerization of its preceding peptide bond, which can be rate-limiting in protein folding and impact biological activity.

Peptidomimetic design seeks to overcome these limitations by locking the proline ring into a single, desired conformation. This is achieved through substitution at the C4 position. Electron-withdrawing substituents, such as fluorine or a hydroxyl group, exert a powerful gauche effect, which dictates the ring's pucker based on the substituent's stereochemistry.[1][2] This guide focuses on the 4-methoxy derivatives, which not only leverage stereoelectronic effects but also eliminate the potential for hydrogen bonding that is present with 4-hydroxyproline, leading to distinct and often more potent conformational control.[1]

The Dichotomy of 4-Methoxyproline Stereoisomers: A Tale of Two Puckers

The biological and structural impact of incorporating 4-methoxyproline is entirely dependent on its stereochemistry at the C4 position. The two key diastereomers, (2S,4S) and (2S,4R), enforce opposing pyrrolidine ring conformations, leading to dramatically different effects on peptide stability and structure.

(2S,4S)-4-Methoxyproline (mop): The Cγ-endo Stabilizer

The (2S,4S) isomer, hereafter referred to as mop, places the electronegative methoxy group in the S configuration. This arrangement, via the gauche effect, strongly favors a Cγ-endo ring pucker.[1] This conformation is prototypical for proline residues in many contexts.

A critical insight into the power of mop comes from its comparison to (2S,4S)-4-hydroxyproline (hyp). While hyp also favors a Cγ-endo pucker, its hydroxyl group can form a detrimental transannular hydrogen bond with the ester carbonyl group.[1] This hydrogen bond distorts the main-chain torsion angles, which can be destabilizing. O-methylation to form mop eliminates this hydrogen bond, allowing the pyrrolidine ring to adopt a "pure" and prototypical Cγ-endo pucker. The consequence of this subtle change is profound: mop residues have been shown to endow collagen triple helices with far greater conformational stability than their hydroxyproline counterparts.[1]

(2S,4R)-4-Methoxyproline (Mop): The Cγ-exo Inducer

In contrast, the (2S,4R) isomer, or Mop, positions the methoxy group in the R configuration. This stereochemistry favors a Cγ-exo ring pucker, similar to the naturally occurring and collagen-stabilizing (2S,4R)-4-hydroxyproline (Hyp).[2] The Cγ-exo pucker is crucial for the stability of the collagen triple helix. However, experiments have shown that replacing Hyp with (2S,4R)-4-methoxyproline can actually diminish the stability of the collagen triple helix, suggesting that the hydroxyl group of Hyp may play a role beyond simple stereoelectronics, possibly through structured water bridges.[2]

This opposing influence of the two stereoisomers makes 4-methoxyproline a highly specific tool for probing and engineering peptide secondary structures.

Synthesis of 4-Methoxyproline Derivatives for Peptide Synthesis

The synthesis of Fmoc-protected 4-methoxyproline monomers suitable for solid-phase peptide synthesis (SPPS) typically starts from the corresponding commercially available 4-hydroxyproline stereoisomers. The key step is the methylation of the hydroxyl group.

Diagram: Synthetic Workflow for Fmoc-4-Methoxyproline

G cluster_0 Synthesis of Fmoc-(2S,4S)-4-methoxyproline (mop) cluster_1 Synthesis of Fmoc-(2S,4R)-4-methoxyproline (Mop) start_S Fmoc-(2S,4S)-4-hydroxyproline step1_S Methylation (e.g., NaH, MeI in THF) start_S->step1_S product_S Fmoc-(2S,4S)-4-methoxyproline step1_S->product_S start_R Fmoc-(2S,4R)-4-hydroxyproline step1_R Methylation (e.g., NaH, MeI in THF) start_R->step1_R product_R Fmoc-(2S,4R)-4-methoxyproline step1_R->product_R

Caption: General synthetic scheme for Fmoc-protected 4-methoxyproline isomers.

Experimental Protocol: Synthesis of Fmoc-(2S,4S)-4-methoxyproline

This protocol is a representative procedure based on standard organic chemistry techniques for methylation of a secondary alcohol.

Materials:

  • Fmoc-(2S,4S)-4-hydroxy-L-proline

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Fmoc-(2S,4S)-4-hydroxy-L-proline (1.0 eq). Dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired Fmoc-(2S,4S)-4-methoxyproline.

(Self-Validation Note: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.)

Application and Impact: The Case of Collagen Stabilization

The most striking and well-documented application of 4-methoxyproline is in the stabilization of collagen mimetic peptides (CMPs). Collagen's signature triple helix is formed from repeating Gly-Xaa-Yaa sequences, where X and Y are often proline and 4-hydroxyproline, respectively.[3] The stability of this helix is exquisitely sensitive to the ring pucker of the imino acids.

The Power of (2S,4S)-Methoxyproline (mop)

When (2S,4S)-4-methoxyproline (mop) is placed in the Xaa position of a CMP, it results in a dramatic increase in the thermal stability of the triple helix. This effect is significantly greater than that observed with proline or even (2S,4S)-4-hydroxyproline.[1]

Peptide SequenceXaa ResidueMelting Temperature (Tₘ)ΔTₘ relative to (Pro-Pro-Gly)₁₀
(Pro-Pro-Gly)₁₀Proline~24 °C-
(hyp-Pro-Gly)₁₅(2S,4S)-4-Hydroxyproline (hyp)~10 °C-14 °C
(mop -Pro-Gly)₁₅(2S,4S)-4-Methoxyproline (mop )~43 °C +19 °C

Table 1: Comparative thermal stability of collagen mimetic peptides. Data synthesized from reference[1]. Note that peptide lengths differ, but the trend is clear.

The significant stabilizing effect of mop is attributed to its ability to enforce a Cγ-endo pucker without the conformational distortion caused by the transannular hydrogen bond present in hyp.[1] This pre-organizes the peptide backbone into a conformation that is highly favorable for triple helix formation.

Diagram: Conformational Logic of Methoxyproline in Collagen

G cluster_mop Incorporation of (2S,4S)-Mop (mop) cluster_Mop Incorporation of (2S,4R)-Mop (Mop) mop (2S,4S)-Methoxyproline (mop) endo Enforces Cγ-endo Pucker mop->endo no_hbond No Transannular H-Bond endo->no_hbond preorg Optimal Backbone Pre-organization no_hbond->preorg stable Dramatically Increased Triple Helix Stability preorg->stable Mop (2S,4R)-Methoxyproline (Mop) exo Enforces Cγ-exo Pucker Mop->exo destable Decreased Triple Helix Stability exo->destable

Caption: Logical flow of conformational effects of 4-methoxyproline isomers.

Characterization and Analysis

The conformational effects of incorporating 4-methoxyproline into peptides are typically analyzed using a combination of spectroscopic and biophysical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are invaluable for confirming the incorporation of the amino acid and for detailed conformational analysis. Key parameters include:

    • Chemical Shifts: The chemical shifts of the proline ring protons are sensitive to the ring pucker.[4]

    • ³J Coupling Constants: Vicinal coupling constants between ring protons can be used to quantitatively determine the pucker amplitude and phase.[4]

    • Nuclear Overhauser Effect (NOE): NOE data provides distance restraints that help define the overall peptide conformation and the cis/trans isomer ratio of the X-Mop peptide bond.[5]

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide. For collagen mimetics, the presence of a positive peak around 225 nm is characteristic of the triple helix. Thermal melts monitored by CD provide the melting temperature (Tₘ), a direct measure of stability.[1]

  • Differential Scanning Calorimetry (DSC): DSC provides a more detailed thermodynamic profile of the peptide's folding and unfolding transitions, complementing CD data.[6]

Conclusion and Future Outlook

4-Methoxyproline is a sophisticated tool for peptidomimetic design, offering a level of conformational control that surpasses its hydroxylated precursor in certain contexts. The starkly different effects of the (2S,4S) and (2S,4R) stereoisomers provide a clear demonstration of how subtle atomic changes can translate into large-scale effects on biomolecular structure and stability.

While the application of 4-methoxyproline has been most profoundly demonstrated in the field of collagen engineering, the principles of its action—stereoelectronic control of ring pucker and the elimination of unwanted hydrogen bonding—are broadly applicable. Future applications could include the stabilization of β-turns in enzyme inhibitors or receptor antagonists, the modulation of polyproline helix-mediated interactions, and the fine-tuning of peptide dynamics for improved bioavailability. As the demand for peptides with precisely engineered properties continues to grow, 4-methoxyproline stands out as a uniquely powerful building block in the medicinal chemist's arsenal.

References

  • Nevalainen, M., Kauppinen, P. M., & Koskinen, A. M. (2001). Synthesis of Fmoc-protected trans-4-methylproline. The Journal of Organic Chemistry, 66(6), 2061–2066. [Link]

  • Iyer, S., et al. (2018). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]

  • Caporale, A., O’Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(32), 6324-6328. [Link]

  • Maity, J., et al. (2012). An Approach for Simultaneous Synthesis of cis- and trans-3-Substituted Proline-Glutamic Acid Chimeras. ResearchGate. [Link]

  • Serrano, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Karow, A. R., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 409. [Link]

  • Chem-Impex International, Inc. (n.d.). Fmoc-L-trans-4-hydroxyproline. Chem-Impex. [Link]

  • Google Patents (2015). CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
  • Tamburro, A. M., et al. (2013). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. PLoS One, 8(12), e82842. [Link]

  • ResearchGate (2013). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. ResearchGate. [Link]

  • ResearchGate (n.d.). 11-1 H NMR spectra of 4-methylproline diastereoisomers, 2.56 and 2.57. ResearchGate. [Link]

  • ResearchGate (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. ResearchGate. [Link]

  • Noguchi, T., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Journal of Biochemistry, 137(4), 461-468. [Link]

  • Kumar, V. A., et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(18), 8874-8884. [Link]

  • Jivan, F., et al. (2011). Supramolecular assembly of electrostatically stabilized, hydroxyproline-lacking collagen-mimetic peptides. Biomacromolecules, 12(1), 78-84. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]

  • Sela-Passwell, N., et al. (2010). Hydroxyproline-containing collagen analogs trigger the release and activation of collagen-sequestered proMMP-2 by competition with prodomain-derived peptide P33-42. The Journal of Biological Chemistry, 285(10), 7356-7366. [Link]

  • Chem-Impex International, Inc. (n.d.). trans-L-4-Hydroxyproline, Non-animal origin. Chem-Impex. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptides and proteins due to its cyclic structure.[1][2] This inherent rigidity has made proline and its synthetic analogs invaluable tools in medicinal chemistry and drug discovery.[3][4][5] By modifying the proline scaffold, researchers can fine-tune the physicochemical and pharmacological properties of bioactive molecules, leading to enhanced potency, selectivity, and metabolic stability. This in-depth technical guide provides a comprehensive overview of the strategies for the discovery and synthesis of novel proline analogs, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind various synthetic approaches, detail key experimental protocols, and explore the application of these analogs in modern drug design.

The Strategic Imperative for Proline Analogs in Drug Discovery

The singularity of proline lies in its secondary amine, which, when incorporated into a peptide chain, forms a tertiary amide bond.[1][6] This seemingly subtle difference has profound implications for the local and global conformation of peptides and proteins. The pyrrolidine ring restricts the accessible dihedral angles (φ and ψ) and influences the cis-trans isomerization of the peptide bond, making it a critical residue in protein folding and recognition events.[2][7]

The development of proline analogs is driven by the need to:

  • Modulate Bioactivity: Introducing substituents on the proline ring can enhance interactions with biological targets, leading to increased potency.

  • Improve Pharmacokinetic Properties: Modifications can address liabilities such as poor metabolic stability, low bioavailability, and rapid clearance.

  • Enhance Selectivity: Fine-tuning the three-dimensional structure of a proline-containing lead compound can improve its selectivity for the desired target over off-targets, thereby reducing side effects.

  • Serve as Peptidomimetics: Proline analogs are excellent scaffolds for mimicking peptide secondary structures like β-turns and polyproline helices, which are crucial for many protein-protein interactions.[1]

Over the past 15 years, more than 15 drugs containing proline analogs have received FDA approval, with five of those approvals occurring in the last three years alone, highlighting the growing importance of these scaffolds in modern pharmaceuticals.[3][4][5]

Key Synthetic Strategies for Novel Proline Analogs

The synthesis of novel proline analogs is a rich and diverse field of organic chemistry. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Functionalization of the Proline Ring

Direct modification of the readily available proline scaffold is an attractive and often efficient approach.

  • α-Functionalization: Introducing substituents at the α-position (C2) creates quaternary proline analogs, which are of significant interest for increasing conformational constraint.[8] Methods for α-functionalization include the alkylation of proline enolates and 1,3-dipolar cycloadditions.[8]

  • β- and γ-Functionalization (C3 and C4): The C3 and C4 positions are common targets for modification. For instance, 4-substituted prolines, particularly fluorinated analogs, have been extensively used to modulate ring pucker and, consequently, the conformational preferences of peptides.[7] The synthesis of these analogs often starts from hydroxyproline, a readily available and inexpensive starting material.[7]

  • δ-Functionalization (C5): Modification at the C5 position can be achieved through methods like electrochemical methoxylation followed by substitution.[8]

Asymmetric Synthesis

For applications in drug discovery, obtaining enantiomerically pure proline analogs is paramount. Several asymmetric synthetic strategies have been developed:

  • Intramolecular Cyclization: Chiral amino acid derivatives can be designed to undergo intramolecular cyclization to form the pyrrolidine ring with high stereocontrol.[8] This can be achieved via C-N or C-C bond formation.[1][8]

  • Catalytic Asymmetric Reactions: The use of chiral catalysts, including proline itself and its derivatives (organocatalysis), has revolutionized asymmetric synthesis.[9][10] These methods can be applied to the synthesis of various proline analogs with high enantioselectivity.

  • [2+2] Cycloaddition: The cycloaddition of cyclic ketenes with chiral imines can produce spiro β-lactams, which can then be opened to yield modified prolines with excellent stereocontrol.[8]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design.[11] In the context of proline analogs, this can involve:

  • Ring Expansion or Contraction: Synthesizing analogs with six-membered (pipecolic acid derivatives) or four-membered rings to alter conformational constraints.[6]

  • Incorporation of Heteroatoms: Replacing a carbon atom in the pyrrolidine ring with an oxygen, sulfur, or other heteroatom to create "pseudoprolines".[12] These modifications can influence the amide bond topology and ring pucker.[12]

  • Carboxylic Acid Isosteres: Replacing the carboxylic acid moiety with other acidic functional groups to improve oral bioavailability and other pharmacokinetic properties.[11]

Workflow and Methodologies

The discovery and development of a novel proline analog follows a structured workflow, from initial design and synthesis to comprehensive characterization and biological evaluation.

General Workflow Diagram

G cluster_design Design & Synthesis cluster_char Characterization cluster_eval Biological Evaluation A Target Analog Design B Synthetic Route Planning A->B C Asymmetric Synthesis B->C D Purification (Chromatography) C->D E NMR Spectroscopy D->E Structural Confirmation F Mass Spectrometry E->F G X-ray Crystallography F->G Stereochemistry H In Vitro Assays (e.g., Enzyme Inhibition) G->H Structure-Activity Relationship (SAR) I Cell-Based Assays H->I J In Vivo Studies I->J J->A Lead Optimization

Caption: A generalized workflow for the discovery and synthesis of novel proline analogs.

Detailed Experimental Protocol: Synthesis of a 4-Substituted Proline Analog

This protocol provides a representative example of the synthesis of a 4-substituted proline analog via SN2 reaction on a sulfonate derivative of hydroxyproline.[7]

Step 1: Sulfonylation of N-Boc-4(R)-hydroxy-L-proline methyl ester

  • To a solution of N-Boc-4(R)-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated product.

Step 2: SN2 Displacement with a Nucleophile (e.g., Sodium Azide)

  • Dissolve the tosylated proline derivative (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction for the formation of the 4(S)-azido-L-proline derivative by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

A Self-Validating System for Characterization

The identity and purity of the synthesized proline analog must be unequivocally established. This is achieved through a combination of analytical techniques that serve as a self-validating system:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, connectivity of atoms, and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the compound with high accuracy.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (e.e.) of the final product, ensuring its stereochemical purity.

Data Presentation: Comparative Analysis of Proline Analog Properties

Structured tables are essential for comparing the properties of different proline analogs and for establishing structure-activity relationships (SAR).

AnalogSubstitutionRing Pucker PreferenceBiological TargetPotency (IC₅₀)Reference
Proline NoneExo/Endo equilibrium--[7]
(4R)-Fluoroproline 4-Fluoro (R)ExoCollagen-[7]
(4S)-Fluoroproline 4-Fluoro (S)Endo--[7]
Arg-(4S)-boroHyp 4-Hydroxy (S), boronic acid-DPP-IV, DPP8, DPP9Potent inhibitor[13]
(4S)-Hyp-(4R)-boroHyp 4-Hydroxy (S), 4-Hydroxy (R), boronic acid-DPP-IVSelective inhibitor[13]

Case Study: Bicyclic Proline Analogs as ACE Inhibitors

A prominent class of drugs containing proline analogs are the angiotensin-converting enzyme (ACE) inhibitors, collectively known as "-prils".[3] These drugs, such as lisinopril and enalapril, are used to treat hypertension. The proline moiety in these molecules is crucial for binding to the active site of ACE.[2] The development of bicyclic proline analogs has been a strategy to further constrain the conformation of the inhibitor, potentially leading to increased potency and selectivity.[3]

G ACE {Angiotensin-Converting Enzyme (ACE)|Active Site with Zn²⁺} Product Angiotensin II ACE->Product Cleavage Inhibitor Bicyclic Proline Analog - Proline scaffold mimics substrate - Carboxylate chelates Zn²⁺ Inhibitor->ACE Competitive Inhibition Substrate Angiotensin I Substrate->ACE Binds to active site

Caption: Mechanism of ACE inhibition by a proline analog-based drug.

Future Perspectives and Conclusion

The field of proline analog synthesis continues to evolve, with new methodologies enabling the creation of increasingly complex and diverse molecular architectures. The strategic incorporation of these analogs into small molecules and peptides has proven to be a highly effective approach for optimizing drug candidates.[3][5] Future research will likely focus on the development of novel catalytic methods for the stereoselective synthesis of proline derivatives and the exploration of underrepresented proline analog scaffolds in drug discovery campaigns.[4] As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the demand for novel and sophisticated proline analogs will undoubtedly continue to grow, solidifying their role as essential building blocks in the medicinal chemist's toolbox.

References

  • Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (NIH). [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ACS Publications. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

  • A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Bentham Science. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. National Institutes of Health (NIH). [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • Asymmetric synthesis of l-proline regio- and stereoselectively labelled with deuterium. Semantic Scholar. [Link]

  • Proline Analogues. ACS Publications. [Link]

  • (PDF) Asymmetric synthesis of proline derivatives. ResearchGate. [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Pseudoprolines as stereoelectronically tunable proline isosteres. PubMed. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Institutes of Health (NIH). [Link]

  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. National Institutes of Health (NIH). [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (NIH). [Link]

  • 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. ResearchGate. [Link]

  • Discovery of New Potent Positive Allosteric Modulators of Dopamine D2 Receptors: Insights into the Bioisosteric Replacement of Proline to 3-Furoic Acid in the Melanostatin Neuropeptide. ACS Publications. [Link]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. MDPI. [Link]

  • The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of cis-Boc-4-methoxy-D-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Prolines in Peptide Science

Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine structure, which imparts significant conformational constraints on the peptide backbone. This inherent rigidity is a powerful tool in peptidomimetic and drug design, enabling the stabilization of specific secondary structures such as β-turns and polyproline helices. The strategic incorporation of substituted prolines, such as cis-4-methoxy-D-proline, offers a refined level of control over peptide conformation and, consequently, its biological activity and therapeutic potential.

The 4-methoxy substitution on the pyrrolidine ring of proline introduces stereoelectronic effects that can influence the puckering of the ring and the cis-trans isomerization of the preceding peptide bond.[1] Specifically, the electronegative methoxy group can alter the local electronic environment, affecting intra-residue and inter-residue interactions that govern the overall peptide architecture. The D-configuration of the proline analog further expands the accessible conformational space, often leading to peptides with enhanced stability against enzymatic degradation.

This application note provides a comprehensive guide for the efficient incorporation of cis-Boc-4-methoxy-D-proline into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of reagents and reaction conditions, offering a detailed protocol and troubleshooting strategies to empower researchers in the synthesis of these modified peptides.

Unique Characteristics of this compound

The successful incorporation of this compound requires consideration of its specific chemical properties. The presence of the 4-methoxy group introduces a degree of steric hindrance around the pyrrolidine ring, which can influence coupling kinetics. While not as demanding as some α,α-disubstituted amino acids, this steric bulk necessitates the use of more potent coupling reagents to ensure efficient amide bond formation.[2]

Furthermore, the Boc protecting group dictates the overall SPPS strategy, which involves the use of a moderately strong acid, typically trifluoroacetic acid (TFA), for its removal at each cycle.[3] The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

Experimental Protocols

The following protocols are designed for manual or automated Boc-SPPS on a 0.1 to 0.5 mmol scale. Adjustments may be necessary based on the specific peptide sequence and the instrumentation used.

Protocol 1: Resin Selection and Preparation
  • Resin Selection: For C-terminal peptide acids, Merrifield or PAM (phenylacetamidomethyl) resins are suitable choices. For C-terminal peptide amides, MBHA (p-methylbenzhydrylamine) or BHA (benzhydrylamine) resins are recommended.[4] The choice of resin linkage will determine the final cleavage conditions.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes in the reaction vessel. Drain the DCM.

Protocol 2: Boc Deprotection

This procedure is repeated at the beginning of each coupling cycle to remove the N-terminal Boc group.

  • Pre-wash: Wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Add fresh deprotection solution and agitate the mixture for 20-30 minutes at room temperature.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Protocol 3: Neutralization

This step is crucial to deprotonate the N-terminal ammonium salt to the free amine, which is necessary for the subsequent coupling reaction.

  • Base Wash: Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 1 minute.

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base.

Protocol 4: Coupling of this compound

Due to the potential for steric hindrance, a powerful coupling reagent is recommended.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin substitution) and a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling: The completion of the coupling reaction should be monitored. Since proline is a secondary amine, the standard Kaiser test is not applicable. The isatin or chloranil test is recommended for detecting unreacted secondary amines.[5]

  • Recoupling (if necessary): If the monitoring test indicates incomplete coupling, a second coupling with freshly prepared activated amino acid is advised.

Protocol 5: Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Capping Solution: Prepare a solution of acetic anhydride and DIEA in DMF.

  • Capping Reaction: Treat the resin with the capping solution for 15-30 minutes.

  • Washing: Wash the resin with DMF and DCM.

Diagram of the SPPS Cycle for Incorporating this compound

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle Resin Resin-NH-Peptide-Boc Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (this compound, HBTU, DIEA in DMF) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle or Final Cleavage

Caption: Boc-SPPS cycle for the incorporation of this compound.

Protocol 6: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide. The following is a general protocol using HF. Caution: Anhydrous HF is extremely corrosive and toxic and requires a specialized apparatus and trained personnel.

  • Preparation: Dry the peptide-resin thoroughly under high vacuum.

  • Scavengers: Add a scavenger cocktail to the reaction vessel to quench reactive carbocations generated during cleavage. A common mixture is anisole/p-cresol (1:1, v/v).

  • HF Cleavage: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours.

  • HF Removal: Remove the HF under a stream of nitrogen or by vacuum.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

An alternative to HF is TFMSA, which does not require a specialized apparatus but is also a very strong acid that must be handled with care.[4]

Protocol 7: Peptide Purification and Analysis
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.[6]

  • Analysis: The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (MS).[6]

Quantitative Data Summary

ParameterRecommended ValueRationale & Key Considerations
Resin Substitution 0.3 - 0.8 mmol/gHigher substitution can lead to aggregation, while lower substitution may result in lower overall yield.
Amino Acid Excess 3 - 5 equivalentsEnsures the coupling reaction is driven to completion, especially for a sterically hindered residue.
Coupling Reagent Excess 3 - 5 equivalentsA stoichiometric amount relative to the amino acid is crucial for efficient activation.
Coupling Time 1 - 4 hoursProline's secondary amine and the 4-methoxy group can slow kinetics; monitoring is essential.[4]
Deprotection Time 20 - 30 minutesStandard time for complete Boc removal with 50% TFA in DCM.[4]
Neutralization Time 5 - 10 minutesSufficient time to ensure complete deprotonation of the N-terminus.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance from the 4-methoxy group and/or peptide aggregation.- Use a more powerful coupling reagent (e.g., HATU, COMU).- Increase the coupling time and/or perform a double coupling.- Consider microwave-assisted synthesis to enhance reaction kinetics.
Deletion of the Proline Residue Incomplete deprotection of the preceding amino acid or incomplete coupling of the proline.- Ensure complete deprotection before coupling.- Use a capping step to block unreacted amines.
Side Reactions during Cleavage Reactive carbocations from protecting groups reacting with sensitive residues (e.g., Trp, Met).- Use an appropriate scavenger cocktail in the cleavage mixture.

Impact on Peptide Structure and Characterization

The incorporation of cis-4-methoxy-D-proline is expected to have a significant impact on the local and global conformation of the peptide. The methoxy group can influence the pyrrolidine ring pucker, which in turn affects the peptide backbone dihedral angles (φ and ψ).[7] This can lead to the stabilization of specific secondary structures, which can be characterized by techniques such as:

  • Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure content (e.g., α-helix, β-sheet, random coil).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed three-dimensional structural information, including the determination of the cis/trans population of the Xaa-Pro bond.

Conclusion

The successful incorporation of this compound in SPPS is readily achievable with careful consideration of its unique properties. The use of potent coupling reagents and diligent monitoring of the coupling reaction are key to obtaining high yields of the desired peptide. The conformational constraints imposed by this substituted proline analog make it a valuable tool for designing peptides with enhanced structural stability and tailored biological activity.

References

  • Chari, G. A. K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(19), 7254–7271. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • MerckMillipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Horne, W. S., & Raines, R. T. (2006). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Protein Science, 15(12), 2776–2784. [Link]

  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
  • Albericio, F., & Carpino, L. A. (1997). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 289, 104–126.
  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. [Link]

  • Camarero, J. A., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Horne, W. S., & Raines, R. T. (2006). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Protein Science, 15(12), 2776–2784. [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Camarero, J. A., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Jokela, J., et al. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Journal of Natural Products, 77(11), 2444-2451. [Link]

  • Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • The Royal Society of Chemistry. (n.d.). General methods. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 185. [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

Sources

Boc-deprotection methods for cis-Boc-4-methoxy-D-proline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Methodologies for Boc-Deprotection of cis-Boc-4-methoxy-D-proline

Authored by: Gemini, Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its facile removal under acidic conditions provides a critical strategic advantage in complex synthetic routes. This application note offers a comprehensive guide to the deprotection of this compound, a valuable proline-based building block. We will explore the mechanistic underpinnings of common deprotection strategies, provide detailed, field-proven protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific synthetic context. The focus is on ensuring chemical efficiency, maintaining stereochemical integrity, and mitigating potential side reactions.

Introduction: The Significance of Substituted Prolines and the Role of the Boc Group

Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine integrated into a five-membered ring. This constrained cyclic structure imparts significant conformational rigidity to peptides and small molecules, a property frequently exploited by medicinal chemists to enhance potency, selectivity, and metabolic stability. The specific stereoisomer, cis-4-methoxy-D-proline, offers a precise three-dimensional vector for molecular recognition and interaction.

The N-Boc group is the most common protecting group for the proline nitrogen, prized for its stability in a wide range of nucleophilic and basic conditions.[1][2] This stability allows for extensive synthetic manipulations elsewhere in the molecule before the final, targeted deprotection. The removal of the Boc group is typically the gateway to subsequent coupling reactions or the final step in revealing the bioactive amine. The selection of the deprotection method is therefore a critical decision, directly impacting yield, purity, and the preservation of the molecule's essential stereochemistry.

The General Mechanism of Acid-Catalyzed Boc-Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-established, multi-step mechanism.[3][4] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA, HCl).[3][5] This step activates the group for cleavage.

  • C-O Bond Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[4]

  • Protonation of Amine: In the acidic medium, the newly liberated amine is immediately protonated, typically yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[3]

A key challenge in this process is managing the fate of the electrophilic tert-butyl cation. It can be quenched by the acid's counterion, deprotonate to form isobutylene gas, or react with nucleophilic sites on the substrate or solvent, leading to unwanted byproducts.[6][7] This can be suppressed by using "scavengers" in the reaction mixture.

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Final Product BocN R-NH-Boc BocN_H R-NH-Boc(H+) BocN->BocN_H Fast H_plus H+ BocN_H_2 R-NH-Boc(H+) CarbamicAcid R-NH-COOH (Carbamic Acid) CarbamicAcid_2 R-NH-COOH tBu_cation tBu+ BocN_H_2->CarbamicAcid Rate-determining BocN_H_2->tBu_cation Amine R-NH2 Amine_2 R-NH2 CO2 CO2 (gas) CarbamicAcid_2->Amine CarbamicAcid_2->CO2 Amine_Salt R-NH3+ X- Amine_2->Amine_Salt H_plus_2 H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Recommended Deprotection Protocols

We present three robust methods for the deprotection of this compound, each with distinct advantages depending on the experimental requirements.

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is arguably the most common and reliable method for Boc deprotection.[8] TFA is a strong acid that cleaves the Boc group rapidly at room temperature. DCM is a standard solvent, though greener alternatives can be considered.

Causality and Rationale:

  • TFA Concentration (20-50% v/v): A 20% solution is often sufficient and minimizes potential acid-labile side reactions. For more stubborn substrates or faster reactions, concentrations up to 50% or even neat TFA can be used.[9]

  • Reaction Temperature (0 °C to RT): The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[10]

  • Scavengers: While the methoxy group is generally stable, the use of a scavenger like triisopropylsilane (TIS) is good practice to quench the tert-butyl cation and prevent potential side reactions, ensuring a cleaner product profile.

Detailed Protocol:

  • Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1–0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv., often as a 20-50% solution in DCM) dropwise to the stirred solution.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and continue stirring at room temperature for 1–3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting residue is the crude proline TFA salt.

  • Isolation: Add cold diethyl ether to the residue and triturate to precipitate the product as a solid.

  • Purification: Filter the solid, wash with additional cold diethyl ether, and dry under high vacuum. The product is typically obtained in high purity as the trifluoroacetate salt.

Method 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and is known for its efficiency and the frequent formation of crystalline hydrochloride salts, which simplifies purification.[11][12] A 4 M solution of HCl in dioxane is commercially available and widely used.

Causality and Rationale:

  • Anhydrous Conditions: The use of anhydrous dioxane is critical to prevent the introduction of water, which can lead to side reactions.[13]

  • Selectivity: This protocol has been reported to provide superior selectivity for deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers, which can be advantageous in more complex molecules.[11][13]

  • Product Form: The resulting hydrochloride salt is often a free-flowing, crystalline solid, which is easier to handle and dry than the often-oily residues from TFA deprotections.[14]

Detailed Protocol:

  • Preparation: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous methanol or dioxane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv) dropwise to the stirred solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often very fast, typically completing within 30-60 minutes.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A precipitate of the product may form during the reaction.

  • Work-up: Concentrate the solvent in vacuo.

  • Isolation: Add cold diethyl ether to the resulting residue to complete precipitation.

  • Purification: Filter the solid, wash thoroughly with cold diethyl ether to remove any non-polar impurities, and dry under high vacuum to yield the pure hydrochloride salt.

Method 3: Formic Acid (Neat)

For substrates that may be sensitive to the harshness of TFA or HCl, neat formic acid can be a milder and effective alternative. It has been used for the selective cleavage of N-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters.[15]

Causality and Rationale:

  • Milder Acidity: Formic acid is a weaker acid than TFA or HCl, providing a gentler deprotection environment that can enhance selectivity and prevent degradation of sensitive substrates.[9]

  • Solvent and Reagent: Formic acid acts as both the solvent and the acidic reagent, simplifying the reaction setup.

  • Work-up: Although formic acid has a higher boiling point than TFA, it can be effectively removed in vacuo, often co-evaporated with a solvent like toluene.

Detailed Protocol:

  • Preparation: Dissolve this compound (1.0 equiv) directly in 85-95% formic acid.

  • Reaction: Stir the solution at room temperature for 4–12 hours. The reaction time is generally longer than with TFA or HCl due to the lower acidity.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the formic acid by rotary evaporation. Toluene can be added and co-evaporated to azeotropically remove residual formic acid.

  • Isolation: The resulting formate salt can be precipitated with cold diethyl ether, filtered, and dried under vacuum.

Comparative Analysis of Deprotection Methods

The choice of method depends on factors such as substrate sensitivity, desired product salt form, and available reagents.

FeatureMethod 1: TFA/DCMMethod 2: HCl/DioxaneMethod 3: Formic Acid
Primary Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)Formic Acid
Typical Solvent Dichloromethane (DCM)1,4-Dioxane, MethanolNone (neat)
Temperature 0 °C to Room TempRoom TemperatureRoom Temperature
Reaction Time 1–3 hours30–60 minutes4–12 hours
Product Salt Form Trifluoroacetate (TFA salt)Hydrochloride (HCl salt)Formate Salt
Pros - Fast and highly effective- Well-established- Volatile byproducts- Very fast- Often yields crystalline solids- High selectivity reported[13]- Milder conditions- Good for sensitive substrates- Simple setup
Cons - Harsh acid- TFA salts can be oily/hygroscopic- Requires careful removal- Dioxane is a peroxide former- Requires anhydrous conditions- Slower reaction times- Formic acid is harder to evaporate

Experimental Workflow and Logic

A successful deprotection experiment follows a logical progression from setup to analysis, ensuring reproducibility and purity.

Experimental Workflow start Start: This compound setup Reaction Setup - Dissolve Substrate - Cool to 0°C (if needed) start->setup addition Reagent Addition - Add Acid Solution Dropwise setup->addition reaction Reaction in Progress - Stir at RT addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up - Concentrate in vacuo monitor->workup Complete isolate Isolation & Precipitation - Add Anti-solvent (e.g., Ether) workup->isolate purify Purification - Filter Solid - Wash & Dry isolate->purify product Final Product: cis-4-methoxy-D-proline Salt purify->product

Caption: A generalized workflow for Boc-deprotection experiments.

Safety and Handling

  • Trifluoroacetic Acid (TFA): TFA is a highly corrosive and toxic acid. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • HCl in Dioxane: This solution is corrosive and flammable. 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage. Handle only in a fume hood and ensure the reagent is fresh and has been stored properly.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Use with proper PPE in a well-ventilated fume hood.

References

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Benchchem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

  • ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

  • Organic Syntheses. L-Proline. [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Hagiwara, D., & Neya, M. (1985). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Peptide Chemistry, 23, 133-138. [Link]

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism. [Link]

  • Vitucci, F. M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]

  • Benchchem. (2025). A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • Wang, G., Li, C., & Jia, X. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(1), 382-387.
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVPCiHAZDEvs20tg1P50Dh5PfOvYHjYyQ8chd88U20Y2M3WGoFGC-ErXAbT45cAMtKaOmOf01woW8Q1WYcsMvTNLnLIt241kNCoW0VBzx9cacZDE6b5Ocag22GfQdP4gRCPYHrvZLwSPLHoXHdICjJtWQur_mLPZSqXL9cbTcswjsFe2Lo-QcnQyGaHFtlytjoSVx6r-WCHxBr3WznPl-ewG1ZSOtjoSVx6r-WCHxBr3WznPl-ewG1ZSO

Sources

Application Note: Optimized Cleavage Protocol for Peptides Containing 4-Methoxyproline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids like 4-methoxyproline (Mop) is a key strategy for modulating the conformational properties of peptides, thereby influencing their stability and biological activity.[1][2] However, the unique chemical nature of such residues introduces specific challenges during solid-phase peptide synthesis (SPPS), particularly in the final acidolytic cleavage and deprotection step. The electron-donating methoxy group on the proline ring increases its susceptibility to electrophilic attack by carbocations generated during cleavage, leading to undesirable side products. This application note provides a comprehensive technical guide and a robust protocol for the efficient cleavage of Mop-containing peptides, utilizing an optimized scavenger cocktail to preserve the integrity of the final product.

The Challenge: Electrophilic Attack on the 4-Methoxyproline Ring

The final step in Fmoc-based SPPS involves treating the resin-bound peptide with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove acid-labile side-chain protecting groups.[3][4] This process generates a high concentration of reactive electrophiles, most notably the tert-butyl cation, from the removal of common protecting groups like Boc (from Lys, Trp) and t-Bu ethers (from Ser, Thr, Tyr).[5]

While standard scavenger cocktails are designed to quench these carbocations, certain amino acid residues remain particularly vulnerable. Electron-rich residues such as Tryptophan, Tyrosine, and Methionine are well-known for their susceptibility to alkylation by these electrophilic species.[6] The 4-methoxyproline residue presents a similar challenge. The methoxy group (-OCH₃) is a potent electron-donating group, which activates the pyrrolidine ring via the resonance effect, increasing its nucleophilicity. This heightened reactivity makes the ring a prime target for electrophilic attack by carbocations present in the cleavage milieu, potentially leading to irreversible alkylation and the formation of complex side products.

To ensure high purity and yield, it is imperative to employ a cleavage strategy that effectively neutralizes these reactive species before they can modify the Mop residue.

Designing the Optimal Cleavage Cocktail

A successful cleavage strategy for Mop-containing peptides hinges on a multi-component scavenger cocktail where each component serves a specific, synergistic function. The goal is to create a highly competitive environment where carbocations are quenched much faster than they can react with the peptide. We recommend a formulation based on the principles of the well-established Reagent K, which is designed for peptides with multiple sensitive residues.[6][7]

Core Components and Their Rationale
ComponentRecommended % (v/v)Function & Rationale
Trifluoroacetic Acid (TFA) 82.5%The primary reagent for acidolysis. Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[3]
Phenol 5.0%An aromatic scavenger that acts as a "carbocation sink." Its electron-rich ring is highly reactive towards electrophiles. It is particularly effective at protecting Tyr and Trp, and by extension, the similarly activated Mop residue.[8]
Water (H₂O) 5.0%A universal and effective scavenger for tert-butyl cations.[5] It also helps to maintain the solubility of some peptide sequences.
Thioanisole 5.0%A soft nucleophile that effectively scavenges carbocations. It is particularly useful in preventing the re-attachment of Pbf protecting groups from Arginine and protecting Trp residues.[6]
1,2-Ethanedithiol (EDT) 2.5%A potent reducing agent and scavenger. EDT is highly effective at quenching a wide range of carbocations and also prevents the oxidation of sensitive residues like Cysteine and Methionine.[6][9]

This combination provides multiple layers of protection. Water and EDT act as hard and soft scavengers, respectively, while phenol and thioanisole provide aromatic, electron-rich sinks that can effectively compete with the Mop residue for any stray electrophiles.

Experimental Workflow & Visualization

The overall process, from the final deprotection on-resin to the isolation of the crude peptide, follows a standardized workflow designed for maximum efficiency and purity.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage & Isolation cluster_purification Purification & Analysis Resin Resin-Bound Peptide (Final Fmoc group removed) Wash_DCM Wash Resin with DCM (3x) Resin->Wash_DCM Dry_Resin Dry Resin Under Vacuum Wash_DCM->Dry_Resin Cleavage Add Cocktail to Resin (Incubate 2-3h at RT) Dry_Resin->Cleavage Prep_Cocktail Prepare Cleavage Cocktail (Freshly Made) Prep_Cocktail->Cleavage Filter Filter Resin & Collect Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Dry Ether Filter->Precipitate Pellet Centrifuge to Pellet Crude Peptide Precipitate->Pellet Wash_Ether Wash Pellet with Cold Ether (2x) Pellet->Wash_Ether Dry_Peptide Dry Crude Peptide Under Vacuum Wash_Ether->Dry_Peptide Purify Purify via RP-HPLC Dry_Peptide->Purify Analyze Analyze via LC-MS Purify->Analyze

Caption: Workflow for cleavage and isolation of Mop-containing peptides.

Detailed Protocol

This protocol is optimized for a synthesis scale of 0.10 to 0.25 mmol. Adjust volumes accordingly for different scales, ensuring a minimum of 10 mL of cleavage cocktail per gram of resin.[7]

Materials & Reagents
  • Peptide-resin (post-synthesis, N-terminal Fmoc group removed)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Phenol, crystalline

  • Deionized Water

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Cold Diethyl Ether or Methyl t-butyl ether (MTBE) (-20°C)

  • Reaction vessel with frit

  • Centrifuge tubes (50 mL)

  • Nitrogen or Argon gas line

Preparation of Cleavage Cocktail (10 mL)

Safety Note: Prepare the cocktail in a certified fume hood. TFA is highly corrosive, and EDT/Thioanisole are malodorous. Wear appropriate personal protective equipment (PPE).

  • To a 15 mL conical tube, add 0.5 g of solid phenol .

  • Carefully add 8.25 mL of TFA . Mix gently until the phenol is fully dissolved.

  • Add 0.5 mL of deionized water .

  • Add 0.5 mL of thioanisole .

  • Add 0.25 mL of 1,2-ethanedithiol (EDT) .

  • Cap the tube and invert several times to create a homogenous solution. Use immediately.

Resin Preparation
  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Transfer the resin to a suitable reaction vessel.

  • Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual DMF and shrink the resin beads.

  • Dry the resin under a stream of nitrogen or under high vacuum for at least 15 minutes. It is crucial the resin is dry to prevent unwanted side reactions.[10]

Cleavage and Peptide Precipitation
  • Add the freshly prepared cleavage cocktail (10 mL for up to 0.25 mmol scale) to the dried resin.

  • Seal the vessel and agitate gently at room temperature for 2-3 hours . Peptides containing multiple arginine residues may require longer cleavage times.[7]

  • Filter the resin and collect the filtrate into a clean 50 mL centrifuge tube.

  • Rinse the resin with a small volume (1-2 mL) of fresh TFA and combine the filtrates.

  • To the combined filtrate, add 40 mL of ice-cold diethyl ether to precipitate the peptide. A white precipitate should form immediately.

  • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the tube at 3000-4000 x g for 5 minutes to pellet the crude peptide.

  • Carefully decant and discard the ether supernatant.

  • Wash the peptide pellet by adding another 30 mL of cold ether, vortexing briefly, and centrifuging again. Repeat this wash step one more time. These washes are critical for removing the scavenger reagents.[11]

  • After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.

References

  • Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • Stathopoulos, P., Papas, S., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed.
  • AAPPTec. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • BenchChem. (n.d.). Application Notes and Protocols: Proline Derivatives in Peptide Synthesis with a Focus on Electron-Withdrawing Groups.
  • Stathopoulos, P., Papas, S., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Semantic Scholar.
  • Thompson, R. E., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • ACSPublications. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Stathopoulos, P., Papas, S., et al. (2013). Side reactions in the SPPS of Cys-containing peptides.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Giraud, M., Cavelier, F., & Martinez, J. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. PDF.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Giraud, M., Cavelier, F., & Martinez, J. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Wiley Online Library.
  • Carter, J. (2020). Response to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?".
  • Hodges, J. A., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Sheppard, R. C. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • BenchChem. (n.d.). A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis.
  • Miller, S. J., et al. (2014). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC - NIH.
  • Bruns, K., et al. (2002).
  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Amblard, M., et al. (2005). A cleavage cocktail for methionine-containing peptides. PubMed - NIH.
  • Engle, J. (2020). Protecting Groups for Peptide Synthesis. YouTube.
  • Fields, G. B., & Noble, R. L. (1990). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Link Springer.
  • The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.

Sources

Synthesis of peptides with 4-methoxyproline using Boc vs Fmoc strategy.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of Peptides Containing 4-Methoxyproline: A Comparative Analysis of Boc and Fmoc Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-proteinogenic amino acids like 4-methoxyproline (4-MeO-Pro) into peptide scaffolds is a key strategy for enhancing therapeutic properties, including metabolic stability, conformational rigidity, and receptor affinity. The success of synthesizing these modified peptides is critically dependent on the chosen solid-phase peptide synthesis (SPPS) methodology. This guide provides a detailed comparative analysis of the two dominant SPPS strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the incorporation of 4-methoxyproline. We delve into the core chemical principles, provide field-tested protocols, and discuss the causality behind experimental choices to empower researchers to select the optimal strategy for their specific research and development goals.

Introduction: The Significance of 4-Methoxyproline in Peptide Design

4-Methoxyproline, a derivative of hydroxyproline, introduces unique steric and electronic properties into a peptide sequence. The methoxy group can influence the puckering of the proline ring, thereby constraining the peptide backbone into specific conformations. This conformational control is invaluable in drug design for stabilizing bioactive structures like β-turns. Furthermore, the methoxy group can participate in hydrogen bonding or hydrophobic interactions at the receptor binding site. However, the successful synthesis of peptides containing this modified residue requires careful consideration of the synthetic strategy to overcome potential challenges such as steric hindrance during coupling.

Core Principles: A Tale of Two Orthogonal Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used for the iterative removal of the temporary α-amino protecting group while side-chain protecting groups remain intact.[1]

  • The Boc Strategy (Acid-Labile): This classic approach utilizes the acid-labile Boc group for α-amino protection.[1] Repetitive deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent, benzyl-based side-chain protecting groups are removed at the end of the synthesis using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

  • The Fmoc Strategy (Base-Labile): The more modern Fmoc strategy employs a base-labile Fmoc group for α-amino protection, which is cleaved using a solution of a secondary amine, most commonly piperidine in DMF.[3][] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl, trityl), allowing for a milder final cleavage and deprotection step with TFA.[3][] This true orthogonality, where deprotection and cleavage conditions are fundamentally different (base vs. acid), is a key advantage of the Fmoc approach.[3][]

Head-to-Head Comparison: Boc vs. Fmoc for 4-Methoxyproline Peptides

The choice between Boc and Fmoc chemistry is not merely a matter of preference but a strategic decision dictated by the peptide sequence, desired purity, and available resources.

FeatureBoc StrategyFmoc StrategyRationale & Expert Insights
α-Amino Deprotection 50% TFA in DCM[6][7]20% Piperidine in DMF[3][8]Fmoc's mild base deprotection is compatible with a wider range of acid-sensitive modifications and linkers.[][9] Boc's acidic conditions can lead to premature cleavage from some resins or loss of sensitive side-chain protecting groups with repeated cycles.[3]
Side-Chain Protection Benzyl-based (Bzl)Tert-butyl-based (tBu)The Fmoc/tBu approach offers true orthogonality , simplifying synthesis planning.[3] In Boc/Bzl, the differential acid lability between the Boc group and Bzl groups is relative, not absolute, risking side-chain deprotection.
Final Cleavage Strong Acid (e.g., HF, TFMSA)[2]Moderate Acid (e.g., TFA cocktail)[3][10]Fmoc's mild cleavage is a significant advantage, avoiding the need for specialized, hazardous HF apparatus.[3] This makes it more accessible and suitable for a broader range of laboratory settings.
Handling Difficult Sequences Often superiorCan be challengingFor hydrophobic or aggregation-prone sequences, the Boc strategy can be advantageous .[2] The repetitive acid deprotection protonates the N-terminus, which disrupts inter-chain hydrogen bonding and reduces aggregation.[2]
Key Side Reactions Acid-catalyzed side reactions; potential for t-butylation of Trp/Met if scavengers are inadequate.Aspartimide formation (base-catalyzed); Diketopiperazine formation at the dipeptide stage.[11][12]For 4-MeO-Pro, the main challenge is steric hindrance. Diketopiperazine formation is a major risk in Fmoc-SPPS if the third residue is proline or a proline analog, as the deprotected dipeptide-resin is prone to cyclize and cleave.[12]
Automation & Monitoring Possible, but less common.Highly amenable to automation.[9]The Fmoc group's strong UV absorbance allows for real-time spectrophotometric monitoring of deprotection and coupling steps, which is ideal for automated synthesizers.[3]
Cost Boc-amino acids are generally less expensive.[]Fmoc-amino acids are widely available and competitively priced due to high demand.[3]While Boc monomers may be cheaper, the overall cost of the Boc strategy can be higher due to the need for specialized cleavage equipment and more hazardous reagents.

Visualizing the Synthetic Cycles

The following diagrams illustrate the core cyclical workflows for incorporating an amino acid using both the Boc and Fmoc strategies.

Boc_SPPS_Workflow start_end start_end process process reagent reagent wash wash Start Start: Boc-AA(n)-Resin Deprotection 1. Boc Deprotection Start->Deprotection Neutralization 2. Neutralization Deprotection->Neutralization Coupling 3. Coupling Neutralization->Coupling Wash_Final 4. Wash Coupling->Wash_Final Repeat Repeat Cycle for AA(n+1) Wash_Final->Repeat Repeat->Deprotection Yes End Final Cleavage (HF) Repeat->End No reagent1 50% TFA/DCM reagent1->Deprotection reagent2 DIEA/DCM reagent2->Neutralization reagent3 Boc-AA(n+1) Activator, DIEA reagent3->Coupling

Caption: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Fmoc_SPPS_Workflow start_end start_end process process reagent reagent wash wash Start Start: Fmoc-AA(n)-Resin Deprotection 1. Fmoc Deprotection Start->Deprotection Wash1 2. Wash Deprotection->Wash1 Coupling 3. Coupling Wash1->Coupling Wash2 4. Wash Coupling->Wash2 Repeat Repeat Cycle for AA(n+1) Wash2->Repeat Repeat->Deprotection Yes End Final Cleavage (TFA Cocktail) Repeat->End No reagent1 20% Piperidine/DMF reagent1->Deprotection reagent2 Fmoc-AA(n+1) Activator, Base reagent2->Coupling

Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Detailed Experimental Protocols

This section provides step-by-step protocols for the manual synthesis of a model pentapeptide, Ac-Ala-Phe-Gly-[4-MeO-Pro]-Leu-NH₂ , using both strategies.

Model Peptide: Ac-Ala-Phe-Gly-L-(4R)-Methoxyproline-Leu-NH₂ Scale: 0.1 mmol

Protocol 1: Fmoc/tBu Strategy

Materials:

  • Rink Amide MBHA resin (0.1 mmol scale, e.g., 200 mg at 0.5 mmol/g substitution)

  • Fmoc-Leu-OH, Fmoc-(4R)-methoxy-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH (3 eq, 0.3 mmol each)

  • HATU (2.9 eq, 0.29 mmol per coupling)

  • N,N-Diisopropylethylamine (DIEA) (6 eq, 0.6 mmol per coupling)

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Capping Solution: Acetic anhydride/DIEA/DMF (5:6:89)

  • Cleavage Cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)

Workflow:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Initial Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 5 minutes. Drain.

    • Add a fresh portion of deprotection solution and agitate for 15 minutes. Drain.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vial, pre-activate Fmoc-Leu-OH (0.3 mmol) with HATU (0.29 mmol) and DIEA (0.6 mmol) in 2 mL of DMF for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), recouple for another hour.

  • Iterative Cycles (For Pro, Gly, Phe, Ala):

    • Fmoc Deprotection: Repeat step 2.

    • Wash: Wash the resin with DMF (5x).

    • Coupling: Pre-activate the next Fmoc-amino acid (Fmoc-(4R)-methoxy-Pro-OH, etc.) as in step 3 and add to the resin. Agitate for 1-2 hours.

    • Expert Insight: For the sterically hindered Fmoc-(4R)-methoxy-Pro-OH , coupling time may need to be extended to 3-4 hours, or a double coupling may be necessary. Monitor coupling completion carefully using a Chloranil test (proline's secondary amine will not give a positive Kaiser test).

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection (of Ala), wash the resin with DMF (5x).

    • Add the capping solution and agitate for 30 minutes. Drain and wash with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (3 mL) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (30 mL).

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide under vacuum. Purify via RP-HPLC.

Protocol 2: Boc/Bzl Strategy

Materials:

  • MBHA resin (0.1 mmol scale)

  • Boc-Leu-OH, Boc-(4R)-methoxy-Pro-OH, Boc-Gly-OH, Boc-Phe-OH, Boc-Ala-OH (3 eq, 0.3 mmol each)

  • HBTU (2.9 eq, 0.29 mmol per coupling)

  • DIEA (6 eq, 0.6 mmol per coupling)

  • Deprotection Solution: 50% (v/v) TFA in DCM

  • Neutralization Solution: 10% (v/v) DIEA in DCM

  • Anhydrous Hydrofluoric Acid (HF) with p-cresol scavenger

  • Specialized HF cleavage apparatus

Workflow:

  • Resin Swelling:

    • Swell the MBHA resin in DCM for 1 hour. Drain.

  • Boc Deprotection:

    • Add the deprotection solution (50% TFA/DCM) and agitate for 2 minutes. Drain.

    • Add a fresh portion of deprotection solution and agitate for 20-30 minutes. Drain.

  • Neutralization:

    • Wash the resin with DCM (5x).

    • Add the neutralization solution (10% DIEA/DCM) and agitate for 2 minutes. Drain. Repeat once.

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling (Boc-Leu-OH):

    • In a separate vial, pre-activate Boc-Leu-OH (0.3 mmol) with HBTU (0.29 mmol) and DIEA (0.6 mmol) in 2 mL of DMF/DCM (1:1).

    • Add the activated solution to the neutralized resin. Agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test. A negative result indicates complete coupling.

  • Iterative Cycles (For Pro, Gly, Phe, Ala):

    • Boc Deprotection: Repeat step 2.

    • Neutralization: Repeat step 3.

    • Coupling: Pre-activate the next Boc-amino acid and couple as in step 4.

  • N-Terminal Acetylation:

    • After the final Boc deprotection and neutralization, add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DCM. Agitate for 30 minutes. Drain and wash.

  • HF Cleavage:

    • CAUTION: HF is extremely hazardous. This procedure must be performed by trained personnel in a specialized, dedicated fume hood with appropriate safety equipment.

    • Dry the peptide-resin thoroughly under high vacuum.

    • Place the resin in the reaction vessel of the HF apparatus. Add p-cresol (1 mL) as a scavenger.

    • Cool the vessel to -10°C. Condense anhydrous HF (approx. 10 mL) into the vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Wash the residue with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize. Purify via RP-HPLC.

Conclusion and Strategic Recommendations

Both Boc and Fmoc strategies can be successfully employed to synthesize peptides containing 4-methoxyproline. However, they are not interchangeable, and the optimal choice depends on the specific context.

  • Choose the Fmoc strategy for:

    • Routine peptide synthesis, especially for sequences that are not prone to aggregation.

    • Synthesis of peptides with other acid-sensitive modifications.

    • Laboratories where automated synthesis is preferred or where specialized HF cleavage equipment is unavailable. Its milder conditions and easier handling make it the default choice for most applications.[9]

  • Choose the Boc strategy for:

    • Synthesizing "difficult" sequences known to aggregate, as the acidic deprotection steps can disrupt secondary structures.[2][]

    • Large-scale industrial production where protocols are well-established and cost of raw materials is a primary driver.[][9]

    • When synthesizing sequences where base-catalyzed side reactions (like aspartimide formation) are a major concern that cannot be otherwise mitigated.

For the incorporation of 4-methoxyproline, the primary challenge is the steric hindrance at the secondary amine. This is independent of the Boc or Fmoc choice and must be addressed by using a high-efficiency coupling reagent (e.g., HATU, PyAOP) and carefully monitoring the reaction's completion. Given its overall safety, versatility, and compatibility with modern automation, the Fmoc strategy is the recommended primary approach for synthesizing novel peptides containing 4-methoxyproline in a research and development setting.

References

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Fields, C. G., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-8. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Sharma, A., et al. (2017). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Pathak, T. P., & Miller, S. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4675-4685. [Link]

  • Bray, A. M. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Pathak, T. P., & Miller, S. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

Sources

Application Notes and Protocols: A Comparative Guide to the Synthesis of 4-Methoxyproline Peptides: Manual vs. Automated Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced stability, conformational rigidity, and novel biological activity. Among these, 4-substituted prolines, such as (2S,4R)-4-methoxyproline (MOP), are of significant interest for their ability to fine-tune peptide conformation and improve pharmacokinetic properties. This guide provides a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) methodologies for peptides incorporating 4-methoxyproline. We delve into the underlying chemical principles, offer field-proven protocols, and discuss critical parameters that ensure high-yield and high-purity synthesis. This document is intended to serve as a practical resource for researchers navigating the choice between manual and automated synthesis platforms for modified peptides.

Introduction: The Significance of 4-Methoxyproline in Peptide Design

Proline and its derivatives are unique among amino acids due to their cyclic side chain, which imparts significant conformational constraints on the peptide backbone. The 4-position of the proline ring presents a valuable site for chemical modification. The introduction of a methoxy group at the 4-position, as in (2S,4R)-4-methoxyproline, can have profound effects on the local and global conformation of a peptide. It influences the trans/cis isomerization of the Xaa-Pro peptide bond and the puckering of the pyrrolidine ring, which in turn can stabilize secondary structures like β-turns or polyproline helices. These structural effects are critical in modulating a peptide's binding affinity to its target and its resistance to enzymatic degradation.

However, the synthesis of peptides containing 4-methoxyproline is not without its challenges. The substituted proline ring introduces significant steric hindrance, which can impede the efficiency of the coupling reaction during solid-phase peptide synthesis (SPPS). This necessitates a careful selection of coupling reagents and optimization of reaction conditions to prevent incomplete reactions and the formation of deletion sequences.[1][2]

This application note will explore two primary approaches to synthesizing these valuable peptides: traditional manual SPPS and modern automated SPPS. We will provide a head-to-head comparison to guide the researcher in selecting the most appropriate method based on scale, throughput requirements, and sequence complexity.

Foundational Principles of SPPS for 4-Methoxyproline Peptides

Whether performed manually or on an automated synthesizer, the synthesis of 4-methoxyproline-containing peptides relies on the core principles of solid-phase peptide synthesis developed by Bruce Merrifield.[3] The most common approach, and the one detailed here, is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[4]

The synthesis cycle involves the iterative repetition of two key steps:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a basic solution, typically piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine for the next coupling step.[5]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.[6]

This cycle is repeated until the desired sequence is assembled. The final steps involve cleavage of the peptide from the solid support and simultaneous removal of any acid-labile side-chain protecting groups.[5]

Protecting Group Strategy for 4-Methoxyproline

A key advantage of incorporating Fmoc-(2S,4R)-4-methoxyproline is the inherent stability of the methoxy group. Unlike hydroxyl or carboxyl groups, the methyl ether is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. Therefore, Fmoc-(2S,4R)-4-methoxyproline does not require side-chain protection , simplifying the synthesis and reducing cost.

Manual Solid-Phase Peptide Synthesis: The Artisan's Approach

Manual SPPS offers a high degree of flexibility and control, making it an excellent choice for methods development, small-scale synthesis, and the production of highly complex or unusual peptides.[7] It allows for real-time monitoring and troubleshooting, which can be invaluable when dealing with challenging couplings.

Diagram: Manual SPPS Workflow

Manual_SPPS_Workflow cluster_prep Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Finalization Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Monitoring 4. Coupling Monitoring (e.g., Kaiser Test) Wash1->Monitoring Coupling 5. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Monitoring->Coupling If incomplete, repeat coupling Wash2 6. DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Wash 7. Final Wash & Dry (DCM, MeOH) Wash2->Final_Wash Final Cycle Complete Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation 9. Precipitation (Cold Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Analysis 11. Analysis (LC-MS) Purification->Analysis

Caption: Workflow for Manual Solid-Phase Peptide Synthesis.

Protocol 1: Manual Synthesis of a Model 4-Methoxyproline Peptide

This protocol details the synthesis of a model peptide, Ac-Tyr-MOP-Gly-NH₂, on a 0.1 mmol scale using Rink Amide resin.

Materials:

  • Rink Amide MBHA Resin (0.4-0.6 mmol/g loading)

  • Fmoc-Gly-OH, Fmoc-(2S,4R)-4-methoxyproline (Fmoc-MOP-OH), Fmoc-Tyr(tBu)-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Capping Agent: Acetic Anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[5]

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation:

    • Place 200 mg of Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation. Drain the solvent.[9]

  • First Amino Acid (Glycine) Coupling:

    • Fmoc Deprotection: Add 3 mL of 20% piperidine/DMF. Agitate for 3 minutes, drain. Repeat with a 10-minute agitation. Wash the resin thoroughly with DMF (5 x 3 mL).[5]

    • Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in 2 mL of DMF for 2-3 minutes. Add this solution to the resin. Agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[9]

    • Wash the resin with DMF (3 x 3 mL).

  • Second Amino Acid (4-Methoxyproline) Coupling:

    • Fmoc Deprotection: Perform as described in step 2.

    • Coupling (Hindered Amino Acid): The coupling to proline and the coupling of a substituted proline are sterically hindered.[1] A "double coupling" strategy is recommended.

      • First Coupling: Pre-activate Fmoc-MOP-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours.

      • Wash with DMF (3 x 3 mL).

      • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-MOP-OH for another 2 hours to ensure the reaction goes to completion.[10][11]

    • Wash the resin with DMF (5 x 3 mL).

  • Third Amino Acid (Tyrosine) Coupling:

    • Fmoc Deprotection: Perform as described in step 2.

    • Coupling: Couple Fmoc-Tyr(tBu)-OH using the standard procedure described in step 2.

    • Wash the resin with DMF (3 x 3 mL).

  • N-Terminal Acetylation:

    • Perform the final Fmoc deprotection.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in 3 mL of DMF. Agitate for 30 minutes.

    • Wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the dry resin in a fume hood.[12]

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution away from the resin beads into a centrifuge tube.

    • Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.

Automated Solid-Phase Peptide Synthesis: The Power of Throughput

Automated SPPS has revolutionized peptide synthesis by enabling high-throughput production with exceptional reproducibility.[13] Robotic systems perform the repetitive steps of the synthesis cycle, minimizing human error and freeing up valuable researcher time.[3] Modern synthesizers, including those with microwave assistance, can significantly accelerate coupling times, especially for sterically hindered residues like 4-methoxyproline.

Diagram: Automated SPPS Logic

Automated_SPPS_Logic Start Start: Load Sequence, Resin, & Reagents Loop_Start For each Amino Acid Start->Loop_Start Deprotect Automated Fmoc Deprotection (Piperidine Delivery) Loop_Start->Deprotect Yes Wash_A Automated Wash Cycle (DMF) Deprotect->Wash_A Couple Automated Coupling: - AA Delivery - Activator/Base Delivery - Reaction (RT or Microwave) Wash_A->Couple Wash_B Automated Wash Cycle (DMF) Couple->Wash_B Loop_End Last AA? Wash_B->Loop_End Loop_End->Loop_Start No Cleavage_Prep Alert User: Ready for Manual Cleavage Loop_End->Cleavage_Prep Yes End End of Synthesis Cleavage_Prep->End

Caption: Logical flow for a typical automated peptide synthesizer.

Protocol 2: Automated Synthesis of the Model 4-Methoxyproline Peptide

This protocol outlines the setup for synthesizing Ac-Tyr-MOP-Gly-NH₂ on an automated synthesizer. Specific parameters may vary by instrument.

Setup:

  • Resin: Load Rink Amide MBHA resin into the designated reaction vessel.

  • Amino Acids: Prepare solutions of Fmoc-Gly-OH, Fmoc-MOP-OH, and Fmoc-Tyr(tBu)-OH in DMF (typically 0.2-0.5 M).

  • Reagents: Fill reagent bottles with DMF (wash solvent), 20% piperidine/DMF (deprotection), activator solution (e.g., HATU in DMF), and base solution (DIPEA in DMF).

  • Sequence Programming: Enter the sequence (Tyr-MOP-Gly) and specify N-terminal acetylation.

Method Programming (Key Considerations):

  • Standard Couplings (Gly, Tyr):

    • Equivalents: 4-5 eq of amino acid and coupling reagents.

    • Coupling Time: 30-45 minutes at room temperature, or 5-10 minutes with microwave irradiation at a controlled temperature (e.g., 75°C).

  • Hindered Coupling (MOP):

    • The primary advantage of automation here is the ease of programming extended or repeated steps.

    • Option A (Extended Time): Increase the coupling time for Fmoc-MOP-OH to 90-120 minutes (or 15-20 minutes with microwave).

    • Option B (Double Coupling): Program the instrument to perform two sequential coupling reactions for the Fmoc-MOP-OH residue. This is the most robust method for ensuring high efficiency.[10]

Execution:

  • The synthesizer will automatically perform all swelling, deprotection, coupling, and washing steps.

  • Upon completion, the resin-bound peptide is ready for manual cleavage and workup as described in Protocol 1, Step 6.

Comparative Analysis: Manual vs. Automated Synthesis

The choice between manual and automated synthesis depends on several factors. Below is a summary to aid in this decision.

FeatureManual SynthesisAutomated Synthesis
Throughput Low (Typically 1-2 peptides at a time)High (Can run multiple peptides in parallel)[7]
Speed Slower; cycle time per residue is ~1.5-3 hours.[7]Faster; cycle time is ~30-60 min (RT) or <15 min (Microwave).[14]
Flexibility High; easy to change protocols, reagents, or perform on-resin modifications mid-synthesis.Moderate; dependent on instrument capabilities and pre-programmed methods.
Cost (Initial) Low; requires standard lab glassware.[9]High; significant capital investment for the synthesizer.
Cost (Per Peptide) Higher reagent/solvent use per peptide due to larger wash volumes and potential for repeats.Lower reagent/solvent use due to optimized fluidics; reduced labor cost.
Reproducibility Operator-dependent; can have variability.High; precisely controlled reagent delivery and reaction times ensure consistency.[15]
Process Monitoring Direct; allows for real-time tests like the Kaiser test to confirm reaction completion.Indirect; relies on pre-optimized protocols. Some advanced systems have UV monitoring.
Best Suited For Method development, complex/unusual peptides, small-scale synthesis, troubleshooting.Routine synthesis, peptide libraries, high-throughput screening, GMP production.

Downstream Processing: Purification and Analysis

Regardless of the synthesis method, the final steps of purification and analysis are critical to obtaining a high-quality product.

Protocol 3: Peptide Purification and Analysis
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify using a preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.[16][17]

    • Use a gradient of Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA). A typical gradient might be 5-65% Acetonitrile over 30 minutes.

    • Monitor the elution profile at ~220 nm and collect fractions corresponding to the main product peak.[18]

  • Analysis and Quality Control:

    • Analytical RP-HPLC: Analyze the collected fractions to assess purity. Pool fractions that meet the desired purity level (e.g., >95%).[19]

    • Mass Spectrometry: Confirm the identity of the purified peptide by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. The observed mass should match the calculated theoretical mass of the peptide.[20][21]

    • Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.

Conclusion and Expert Recommendations

The synthesis of peptides containing 4-methoxyproline is a readily achievable task with careful consideration of the steric hindrance posed by this substituted amino acid.

  • For Exploratory Research & Small Scale: Manual synthesis is highly recommended. It provides the flexibility to optimize the challenging coupling of 4-methoxyproline and allows for direct monitoring of reaction completion, ensuring a successful outcome without significant investment in automation.

  • For High-Throughput & Routine Synthesis: Automated synthesis is the superior choice. The ability to program a robust "double coupling" protocol for 4-methoxyproline ensures high yields and purity across multiple syntheses with minimal hands-on time.[13] Microwave-assisted automated synthesizers are particularly effective at driving hindered coupling reactions to completion in a fraction of the time.

Ultimately, both methods are powerful tools in the peptide chemist's arsenal. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently incorporate 4-methoxyproline and other modified amino acids into their peptide designs, paving the way for the next generation of peptide-based therapeutics and research tools.

References

  • Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3211–3219. Available at: [Link]

  • Zhang, H., & Stipanuk, M. H. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. Available at: [Link]

  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Available at: [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage Blog. Available at: [Link]

  • Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59-94. Available at: [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]

  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. University of Washington. Available at: [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. Available at: [Link]

  • Lee, Y. R., et al. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A. Available at: [Link]

  • Pearson, D. A., et al. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 159-172. Available at: [Link]

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. Available at: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2025). Automated Peptide Synthesis - Solid-Phase Technique. Chemistry LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 4-Methoxyproline-Containing Peptides by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of 4-Methoxyproline in Peptide Purification

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a pathway to enhanced stability, novel biological activity, and improved pharmacokinetic profiles. Among these, 4-methoxyproline (Mop) presents a unique set of opportunities and challenges. The methoxy modification on the proline ring can significantly influence the peptide's local conformation, particularly the ring pucker and the cis-trans isomerization of the peptide bond preceding it.[1][2][3] This, in turn, can alter the peptide's overall three-dimensional structure, hydrophobicity, and charge distribution, thereby complicating its purification.

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide alongside impurities such as deletion sequences, truncated peptides, and by-products from protecting group cleavage.[4] High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying these complex mixtures to the high degree of homogeneity required for research and therapeutic applications.[4][5][6][7] This guide provides a detailed framework for developing robust HPLC purification strategies tailored to the specific physicochemical properties of 4-methoxyproline-containing peptides.

Understanding the Chromatographic Landscape for Modified Peptides

The choice of HPLC mode is paramount for successful peptide purification and is dictated by the physicochemical properties of the target peptide and its impurities.[8][9] For 4-methoxyproline-containing peptides, a multi-modal approach may be necessary to achieve the desired purity.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity.[10] A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, and peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile).[4][11] Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus have longer retention times.[10]

Causality for 4-Methoxyproline Peptides: The 4-methoxy group is more hydrophobic than the hydroxyl group of hydroxyproline. This modification will likely increase the overall hydrophobicity of the peptide, leading to stronger retention on an RP-HPLC column compared to its non-methoxylated or hydroxylated counterpart. This enhanced retention can be advantageous for separating the target peptide from more polar impurities.

Experimental Workflow for Peptide Purification

The following diagram illustrates a general workflow for the purification of 4-methoxyproline-containing peptides, from crude product to pure fraction.

Peptide Purification Workflow cluster_Synthesis Peptide Synthesis cluster_Purification HPLC Purification cluster_Final Final Product SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide Method_Development Analytical HPLC: Method Development Crude_Peptide->Method_Development Preparative_HPLC Preparative HPLC: Purification Method_Development->Preparative_HPLC Scale-up Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) Preparative_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide (>95%) Lyophilization->Pure_Peptide

Sources

Application Note: Advanced Mass Spectrometric Characterization of Peptides Containing cis-Boc-4-methoxy-D-proline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-canonical amino acids, such as modified prolines, are integral to modern peptide-based drug development for enhancing structural stability, proteolytic resistance, and receptor affinity. The cis-Boc-4-methoxy-D-proline residue, in particular, presents a unique analytical challenge due to its fixed cis-amide bond geometry, the labile nature of the tert-butyloxycarbonyl (Boc) protecting group, and the methoxy modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust characterization of these complex peptides using advanced mass spectrometry techniques. We detail an integrated workflow combining High-Performance Liquid Chromatography (HPLC), high-resolution mass spectrometry, and multiple fragmentation strategies—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—to achieve unambiguous identification, sequence validation, and localization of the this compound modification.

Introduction: The Analytical Challenge of Modified Prolines

Proline's unique cyclic structure restricts the peptide backbone's flexibility and allows for cis and trans conformations of the Xaa-Pro peptide bond, which can be critical for biological processes like protein folding and cell signaling.[1] Synthetic peptides incorporating proline analogs are designed to lock in specific conformations to optimize therapeutic activity. However, these modifications, especially when combined with protecting groups like Boc, complicate standard analytical workflows.

The primary challenges in characterizing peptides with this compound are:

  • Lability of the Boc Group: The Boc group is notoriously unstable in the gas phase and can be lost via in-source decay or low-energy fragmentation, complicating precursor ion selection and spectral interpretation.[2]

  • Isomeric Complexity: The presence of a D-amino acid and a fixed cis geometry creates stereoisomers and conformational isomers that may be difficult to resolve chromatographically or by mass spectrometry alone.

  • Fragmentation Ambiguity: Standard fragmentation methods like CID may not provide sufficient sequence coverage around the modified proline residue, or may be dominated by the neutral loss of the protecting group.

This guide outlines a systematic approach to overcome these challenges, ensuring confident and comprehensive characterization.

Foundational Concepts & Experimental Rationale

A multi-faceted analytical strategy is required to tackle the complexities of these modified peptides. The choice of each technique is deliberate and addresses a specific analytical question.

The Role of Fragmentation Techniques

No single fragmentation method is universally optimal. A combination of techniques provides complementary data for complete characterization.

  • Collision-Induced Dissociation (CID): This "slow-heating" method is excellent for generating a rich spectrum of b- and y-type ions for standard peptides.[3] For Boc-protected peptides, however, CID often results in a dominant neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da), which can suppress other sequence-informative ions.[2][4] While this loss is diagnostic, it can hinder full sequence confirmation. The peptide bond N-terminal to proline is also known to be preferentially cleaved during CID, an effect known as the "proline effect".[5][6]

  • Higher-Energy Collisional Dissociation (HCD): Performed in an HCD cell, this technique provides beam-type CID fragmentation. It often yields a greater abundance of low-mass fragment ions and can provide different fragmentation pathways compared to ion trap CID, sometimes revealing more sequence information even in the presence of labile modifications.[7]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[3][8] Its key advantage is the preservation of labile post-translational modifications and protecting groups.[9][10] For peptides containing this compound, ETD is crucial for obtaining sequence information around the modified residue without premature loss of the Boc group.

The Utility of High-Resolution Accurate Mass (HRAM) MS

HRAM instrumentation (e.g., Orbitrap™) is essential for assigning unambiguous elemental compositions to precursor and fragment ions. This is critical for differentiating the peptide of interest from impurities and for confirming the mass of the modification and its characteristic fragments with high confidence.

The Power of Ion Mobility Spectrometry (IMS)

While not the focus of this protocol, it is important to note that Ion Mobility Spectrometry (IMS) is a powerful technique for separating gas-phase isomers.[11][12][13] For proline-containing peptides, IMS can often separate cis and trans conformers, providing an additional dimension of characterization.[1][14] Techniques like High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) have proven effective in differentiating these isomers.[1]

Experimental Workflow & Protocols

A systematic workflow ensures that all necessary data is captured for comprehensive analysis.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_MS2 Tandem MS (MS/MS) Sample Peptide Sample in Solution LC_Sep Reversed-Phase HPLC (C18 Column) Sample->LC_Sep Injection ESI Electrospray Ionization (Soft Ionization) LC_Sep->ESI Elution MS1 Full MS Scan (HRAM) (Precursor m/z ID) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID CID Fragmentation Isolation->CID HCD HCD Fragmentation Isolation->HCD ETD ETD Fragmentation Isolation->ETD MS2_Detect Fragment Ion Detection (HRAM) CID->MS2_Detect HCD->MS2_Detect ETD->MS2_Detect Data_Analysis Data Analysis & Interpretation MS2_Detect->Data_Analysis

Figure 1: Overall experimental workflow for LC-MS/MS analysis.
Protocol: Sample Preparation & Liquid Chromatography
  • Reconstitution: Dissolve the lyophilized peptide sample in 0.1% formic acid in water to a final concentration of 1 mg/mL. Vortex briefly. Further dilute to 1-10 µM in the same solvent for LC-MS analysis.

  • LC System: Use a high-performance liquid chromatography system (e.g., Thermo Scientific™ Vanquish™ Horizon UHPLC).

  • Column: Employ a reversed-phase C18 column (e.g., Acclaim™ PEP ਮap™ C18, 2 µm, 100 Å, 75 µm x 150 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile / 20% water.

  • Gradient: Run a linear gradient from 2% to 40% Mobile Phase B over 30 minutes at a flow rate of 300 nL/min.

  • Rationale: A shallow gradient is crucial for resolving the target peptide from potential synthesis impurities or related isomers. Formic acid is a volatile ion-pairing agent that aids in protonation for positive-mode ESI.

Protocol: Mass Spectrometry Data Acquisition

This protocol is based on a Thermo Scientific™ Orbitrap™ platform but can be adapted.

  • Ionization Source: Use a nano-electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Capillary Voltage: 2.0 kV.

  • Source Temperature: 275 °C.

  • Full MS Scan (MS1):

    • Analyzer: Orbitrap.

    • Resolution: 120,000.

    • Scan Range: m/z 350–2000.

    • AGC Target: 4e5.

  • Data-Dependent MS/MS (dd-MS2):

    • Cycle Time: Top 3 seconds.

    • Isolation Window: 1.6 m/z.

    • Activation Methods: Acquire three separate scans for each precursor, one for each fragmentation method:

      • CID: Normalized Collision Energy (NCE) of 35%. Activate in the ion trap.

      • HCD: Stepped NCE of 28%, 32%, 35%. Activate in the HCD cell.

      • ETD: Calibrated charge-dependent ETD reaction times. Allow ETD for precursors with charge state ≥2.

    • Fragment Ion Detection: Orbitrap at a resolution of 30,000.

    • Rationale: Acquiring data with all three fragmentation modes provides a complementary and comprehensive dataset for each precursor ion, maximizing the chances of successful identification and characterization.[8][9]

Data Analysis & Interpretation

A successful analysis hinges on the systematic interpretation of the acquired data, focusing on diagnostic signatures of the this compound residue.

Step 1: Precursor Ion Identification

Calculate the theoretical monoisotopic mass of the peptide. In the Full MS scan, identify the corresponding m/z value for the expected charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). Verify that the measured mass is within a 5 ppm tolerance of the theoretical mass.

ComponentFormulaMonoisotopic Mass (Da)
D-Proline ResidueC₅H₇NO97.0528
4-methoxy modificationCH₂O30.0106
Boc protecting groupC₅H₈O₂100.0528
Total Residue Mass C₁₁H₁₇NO₄ 227.1158

Table 1: Mass calculation for the Boc-4-methoxy-D-proline residue.

Step 2: Interpreting Fragmentation Spectra

Analyze the MS/MS spectra from each fragmentation method to piece together the peptide sequence.

  • CID/HCD Spectra:

    • Look for a prominent neutral loss of 100.0528 Da (Boc group) or 56.0626 Da (isobutylene) from the precursor ion.[2][4]

    • Identify b- and y-ion series to build the peptide sequence. Expect a significant cleavage N-terminal to the proline residue.[6]

    • The mass difference between sequential b- or y-ions should correspond to an amino acid residue. The mass jump corresponding to the modified proline will be 227.1158 Da .

  • ETD Spectra:

    • ETD spectra should show minimal to no loss of the Boc group from the precursor.

    • Identify c- and z-ion series. These are crucial for sequencing across the modified proline residue, as the modification is typically retained on the fragment ions.[10]

    • The mass difference between sequential c- or z-ions will confirm the location of the 227.1158 Da residue.

G cluster_peptide Peptide: H-Ala-Xxx-Gly-OH cluster_fragments Characteristic Fragments (Xxx = Boc-4-MeO-D-Pro) cluster_cid CID/HCD (b/y ions) cluster_etd ETD (c/z ions) N_term H-Ala- Mod_Pro Xxx- C_term Gly-OH b1 b₁ Ala b2_mod b₂ Ala-Xxx b1->b2_mod + 227.12 Da y1 y₁ Gly y2_mod y₂ (Xxx)-Gly y1->y2_mod + 227.12 Da c1 c₁ Ala c2_mod c₂ Ala-Xxx c1->c2_mod + 227.12 Da z1 z₁ Gly z2_mod z₂ (Xxx)-Gly z1->z2_mod + 227.12 Da

Sources

Application Note: Structural Elucidation of Peptides Containing 4-Methoxyproline Using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of 4-Methoxyproline in Peptide Therapeutics

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties. Among these, proline analogs are of particular interest due to the unique conformational constraints they impose on the peptide backbone.[1][] 4-methoxyproline (Mop), a derivative of the naturally occurring 4-hydroxyproline, has emerged as a valuable tool for medicinal chemists. The methylation of the 4-hydroxyl group eliminates a hydrogen bond donor, which can significantly alter the conformational preferences of the proline ring and the preceding peptide bond.[3] This modification can lead to peptides with enhanced metabolic stability, improved cell permeability, and tailored receptor-binding affinities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the atomic-level characterization of these modified peptides in a solution state that mimics their physiological environment.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of high-resolution NMR spectroscopy for the detailed structural analysis of peptides containing 4-methoxyproline. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the interpretation of NMR data to elucidate the structural and dynamic consequences of incorporating this unique amino acid.

Conformational Impact of 4-Methoxyproline: A Deeper Dive

The substitution at the C4 position of the proline ring has profound stereoelectronic effects that dictate the ring's pucker and the cis/trans isomerization of the Xaa-Pro peptide bond.[1] In the case of (2S,4S)-4-methoxyproline (mop), the methoxy group, being an electronegative substituent, influences the pyrrolidine ring to adopt a Cγ-endo pucker. This is in contrast to the Cγ-exo pucker favored by the more common (2S,4R)-4-hydroxyproline (Hyp) found in collagen.[3]

The O-methylation of (2S,4S)-4-hydroxyproline to form (2S,4S)-4-methoxyproline eliminates the potential for a transannular hydrogen bond between the 4-hydroxyl group and the peptide backbone carbonyl.[3] This seemingly subtle change has significant structural ramifications. In non-polar environments, the hydroxyl group of (2S,4S)-4-hydroxyproline can form an intramolecular hydrogen bond, which stabilizes a trans conformation of the preceding peptide bond despite the Cγ-endo pucker.[3] The elimination of this hydrogen bond in 4-methoxyproline restores a more prototypical Cγ-endo pucker, which is often associated with a lower trans/cis ratio of the Xaa-Pro bond.[3] This conformational shift can dramatically impact the overall three-dimensional structure and biological activity of the peptide.

Data Presentation: Characteristic NMR Signatures of 4-Methoxyproline

The unique structural features of 4-methoxyproline give rise to characteristic signals in both ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shift ranges for a (2S,4S)-4-methoxyproline residue within a peptide sequence. It is important to note that these values can be influenced by neighboring residues, solvent conditions, and the local secondary structure.

Table 1: Typical ¹H NMR Chemical Shifts for (2S,4S)-4-Methoxyproline in a Peptide

ProtonChemical Shift Range (ppm)Notes
4.30 - 4.55
2.10 - 2.45
3.85 - 3.95
3.25 - 3.75
-OCH₃3.15 - 3.25A sharp singlet, characteristic of the methoxy group.

Chemical shifts are referenced to DSS-d6 in D₂O.

Table 2: Typical ¹³C NMR Chemical Shifts for (2S,4S)-4-Methoxyproline in a Peptide

CarbonChemical Shift Range (ppm)Notes
57.0 - 58.5
34.5 - 36.5The difference between Cβ and Cγ chemical shifts is a key indicator of the cis/trans conformation of the Xaa-Pro bond.[5][6]
78.0 - 79.5
51.0 - 52.5
-OCH₃56.0 - 57.0
C=O171.5 - 173.0

Chemical shifts are referenced to DSS-d6 in D₂O.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing 4-Methoxyproline

This protocol outlines the manual solid-phase synthesis of a model pentapeptide, Ac-Tyr-Gly-Mop-Gly-Phe-NH₂, using Fmoc/tBu chemistry. This method can be adapted for automated synthesizers.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-(2S,4S)-4-methoxyproline-OH, Fmoc-Phe-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Capping agent: Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether (cold)

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in a reaction vessel with DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Iterative Cycles):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For the sterically hindered Fmoc-(2S,4S)-4-methoxyproline, the coupling time may need to be extended to 4-5 hours, or a double coupling performed.

    • Monitor the coupling reaction using the Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

    • After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add 2 mL of the cleavage cocktail to the dry resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: NMR Sample Preparation

Materials:

  • Purified, lyophilized peptide

  • Deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O)

  • pH meter and appropriate acidic/basic solutions for pH adjustment (e.g., DCl, NaOD)

  • NMR tubes

Procedure:

  • Dissolve 1-5 mg of the purified peptide in 500 µL of the chosen deuterated solvent.

  • Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange).

  • Transfer the solution to a high-quality NMR tube.

  • Acquire a 1D ¹H spectrum to check for sample concentration, purity, and aggregation state.

Protocol 3: Acquisition of 2D NMR Spectra

The following is a recommended set of 2D NMR experiments for the structural analysis of a 4-methoxyproline-containing peptide. Experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz).

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify the complete spin systems of individual amino acid residues.

    • Key Parameters: A mixing time of 60-80 ms is typically sufficient to observe correlations between all protons within a residue.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are close in space (< 5 Å), providing information on the peptide's 3D structure.

    • Key Parameters: A mixing time of 150-300 ms is a good starting point for NOESY. For peptides in the intermediate molecular weight range where the NOE may be close to zero, a ROESY experiment is recommended.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom, aiding in the assignment of carbon resonances.

Visualization of Workflows

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry hplc->ms sample_prep NMR Sample Preparation ms->sample_prep Verified Peptide nmr_acq 1D & 2D NMR Acquisition sample_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc structure Structure Calculation nmr_proc->structure

Caption: Overall experimental workflow from synthesis to structure.

NMR_Analysis_Logic TOCSY TOCSY spin_systems Identify Amino Acid Spin Systems TOCSY->spin_systems NOESY_ROESY NOESY / ROESY sequential_assignment Sequential Assignment (Backbone Walk) NOESY_ROESY->sequential_assignment distance_restraints Generate Distance Restraints NOESY_ROESY->distance_restraints HSQC HSQC sidechain_assignment Sidechain Assignment HSQC->sidechain_assignment spin_systems->sequential_assignment sequential_assignment->sidechain_assignment sidechain_assignment->distance_restraints structure_calc 3D Structure Calculation distance_restraints->structure_calc

Caption: Logic flow for NMR data analysis and structure determination.

Conclusion

The incorporation of 4-methoxyproline into peptides offers exciting possibilities for modulating their structural and functional properties. High-resolution NMR spectroscopy provides an indispensable toolkit for characterizing these modified peptides in detail. By employing a combination of 1D and 2D NMR experiments, researchers can gain a comprehensive understanding of the conformational consequences of 4-methoxyproline substitution, including its effects on ring pucker, cis/trans isomerization, and overall peptide folding. The protocols and data presented in this application note serve as a robust starting point for scientists and drug developers working to unlock the full potential of 4-methoxyproline-containing peptides in therapeutic applications.

References

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab. Retrieved January 17, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved January 17, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 17, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Beyer, H., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3221-3239. Retrieved January 17, 2026, from [Link]

  • Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. (n.d.). University of Helsinki. Retrieved January 17, 2026, from [Link]

  • Siemion, I. Z., et al. (1992). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 40(5), 427-437. Retrieved January 17, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved January 17, 2026, from [Link]

  • Hodges, J. A., & Raines, R. T. (2010). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 132(44), 15694-15696. Retrieved January 17, 2026, from [Link]

  • Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(13), 5158-5166. Retrieved January 17, 2026, from [Link]

  • Willoughby, P. H., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6296. Retrieved January 17, 2026, from [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). Copernicus Publications. Retrieved January 17, 2026, from [Link]

  • Kumar, K., et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(22), 10894-10901. Retrieved January 17, 2026, from [Link]

  • Toniolo, C., et al. (1985). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... Biopolymers, 24(11), 2043-2057. Retrieved January 17, 2026, from [Link]

  • Hiraga, Y., et al. (2022). 13C NMR chemical shifts of the carbonyl carbons of... Journal of Physical Organic Chemistry, 35(5), e4321. Retrieved January 17, 2026, from [Link]

  • 5.5: Chemical Shift. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Amino Acids: Proline. (n.d.). IMSERC. Retrieved January 17, 2026, from [Link]

Sources

Large-Scale Synthesis of Peptides with cis-Boc-4-methoxy-D-proline: A Guide to Strategy, Execution, and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, enabling precise control over conformation, stability, and biological activity. cis-4-methoxy-D-proline, in its N-Boc-protected form, is a powerful building block used to introduce specific structural constraints and enhance proteolytic resistance. However, its unique stereochemistry and substitution pattern present distinct challenges for large-scale Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive framework for researchers and process chemists, detailing the strategic considerations and robust protocols required for the successful multi-gram synthesis of peptides containing this modified residue. We delve into the rationale behind methodological choices in Boc-based SPPS, address common challenges such as slow coupling kinetics and purification difficulties, and offer validated, step-by-step protocols from resin preparation to final peptide purification.

The Scientific Rationale: Understanding the Building Block

The utility of cis-Boc-4-methoxy-D-proline stems from its profound influence on peptide backbone architecture and metabolic stability.

  • Conformational Control : Proline residues are unique in their ability to restrict the conformational space of a peptide chain.[1] The five-membered ring limits the Ramachandran angles (φ, ψ), and the peptide bond preceding proline can adopt both cis and trans conformations.[1][2] The cis configuration of the 4-methoxy group further influences the ring pucker, which in turn can stabilize a specific cis or trans amide bond geometry, acting as a "conformational lock" to favor a desired bioactive structure.[2]

  • Enhanced Proteolytic Stability : The inclusion of a D-amino acid is a well-established strategy to increase a peptide's resistance to degradation by proteases, which are stereospecific for L-amino acids.[3] This modification can significantly extend the in-vivo half-life of a peptide therapeutic.

  • Boc Protection Strategy : The building block is supplied with a tert-butyloxycarbonyl (Boc) protecting group. This mandates the use of the Boc/Bzl SPPS strategy, which utilizes a strong acid, typically trifluoroacetic acid (TFA), for N-terminal deprotection and a very strong acid, such as hydrofluoric acid (HF), for final cleavage from the resin. While Fmoc/tBu chemistry is more common in research settings, Boc-SPPS remains highly robust and scalable for industrial production.

Strategic Considerations for Large-Scale Synthesis

Scaling up peptide synthesis requires careful planning to mitigate risks of batch failure, optimize reagent use, and manage downstream processing challenges.

Solid Support Selection

The choice of resin is critical for both reaction efficiency and the final C-terminal functional group. For Boc-SPPS, polystyrene-based resins are standard.

  • Merrifield Resin : The classic choice for generating C-terminal carboxylic acids. The peptide is anchored via a benzyl ester linkage, which is cleaved by strong acids like HF.

  • PAM (Phenylacetamidomethyl) Resin : An evolution of the Merrifield resin, offering greater acid stability of the anchoring linkage during the repetitive TFA deprotection steps. This minimizes premature chain loss throughout the synthesis of long peptides, making it a preferred choice for large-scale campaigns.

Coupling and Monitoring

The coupling of any amino acid, particularly a sterically hindered secondary amine like this compound, is a critical control point.

  • Coupling Reagents : Standard carbodiimide activation with N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) is effective. For large-scale work, uronium-based reagents like HBTU are also common, though cost can be a factor.

  • Kinetics : Proline's secondary amine can lead to slower coupling kinetics compared to primary amines.[4] The additional steric bulk from the 4-methoxy group can exacerbate this effect. Therefore, a double coupling strategy or extended reaction times (2-4 hours) are highly recommended for this specific residue to drive the reaction to completion.

  • In-Process Monitoring : Visual tests are crucial for ensuring complete reactions before proceeding to the next cycle. The standard Kaiser test is used to detect free primary amines but will give a negative result for the secondary amine of proline. For proline coupling steps, a specific test such as the Isatin or Chloranil test must be used to confirm the absence of free secondary amines, indicating a complete coupling.[4]

Purification Challenges: The Cis/Trans Isomer Problem

A significant challenge in purifying peptides containing proline, especially D-proline, is the presence of cis and trans isomers of the peptide bond preceding the proline residue.[5]

  • Chromatographic Behavior : The energy barrier for interconversion between these isomers is low enough that they can equilibrate in solution. During reversed-phase HPLC, this on-column isomerization often results in broadened, asymmetric, or even split peaks, complicating fraction collection and reducing final purity.[5]

  • Mitigation Strategies :

    • Temperature Modification : Running the purification at an elevated temperature (e.g., 40-50 °C) can sometimes accelerate the interconversion rate, causing the separate peaks to coalesce into a single, sharper peak.

    • Solvent System Optimization : Altering the mobile phase (e.g., switching from acetonitrile to methanol) or the pH can change the separation selectivity and may improve peak shape.

    • Strategic Fraction Cutting : In some cases, it may be necessary to collect broader fractions across the peak and re-analyze to ensure the desired product is isolated.

Detailed Protocols & Workflow

The following protocols are based on the Boc/Bzl SPPS strategy for a 10-gram scale synthesis. Adjustments may be needed based on the specific peptide sequence and available equipment.

Workflow Overview

G cluster_prep Preparation cluster_synthesis Synthesis Cycle (Repeat n-1 times) cluster_final Cleavage & Purification resin_prep 1. Resin Swelling & Preparation first_aa 2. First Amino Acid Loading resin_prep->first_aa deprotect 3. Boc Deprotection (TFA in DCM) first_aa->deprotect neutralize 4. Neutralization (DIEA in DCM/DMF) deprotect->neutralize Next cycle couple 5. Amino Acid Coupling (incl. modified Pro) neutralize->couple Next cycle monitor 6. Monitoring (Kaiser / Chloranil Test) couple->monitor Next cycle monitor->deprotect Next cycle cleavage 7. HF Cleavage precip 8. Precipitation & Washing cleavage->precip purify 9. RP-HPLC Purification precip->purify lyo 10. Lyophilization purify->lyo

Caption: High-level workflow for large-scale Boc-SPPS.

Protocol 3.1: Resin Swelling and Preparation
  • Place the desired amount of PAM-resin (e.g., 15 g, with a substitution of ~0.7 mmol/g) into a suitable reaction vessel.

  • Add dichloromethane (DCM, ~15 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[6][7]

  • Drain the DCM.

  • Wash the resin twice with dimethylformamide (DMF).

  • Wash the resin three times with DCM to prepare for the first amino acid loading.

Protocol 3.2: The Boc-SPPS Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

  • Deprotection :

    • Pre-wash the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.

  • Neutralization :

    • Wash the resin with 10% N,N'-diisopropylethylamine (DIEA) in DCM (2 times, 1 minute each) to neutralize the N-terminal ammonium salt to a free amine.[4]

    • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for coupling.

  • Coupling :

    • In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. Cool to 0 °C.

    • Add DIC (3 eq.) and allow the activation to proceed for 10-15 minutes.

    • Drain the DMF from the peptide-resin and add the activated amino acid solution.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring :

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A yellow/brown color indicates a complete reaction.

    • If the coupling is incomplete (blue beads), repeat the coupling step (recouple).

Protocol 3.3: Incorporation of this compound

This step replaces step 3 in the standard elongation cycle.

  • Activation & Coupling :

    • Follow the activation procedure as described in Protocol 3.2, Step 3, using this compound.

    • Add the activated solution to the resin and agitate for a minimum of 2 hours.

  • Monitoring :

    • Take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test . A negative result (beads remain colorless/yellow) indicates complete coupling.

    • If the test is positive, perform a second coupling (recouple) with a freshly prepared solution of activated this compound for another 2 hours.

  • Capping (Optional but Recommended for Large Scale) : If trace amounts of unreacted sites remain, they can be capped with acetic anhydride to prevent the formation of deletion sequences.

Protocol 3.4: Cleavage from the Resin (HF Cleavage)

Safety Warning : Hydrofluoric acid (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (PPE) is mandatory.

  • Thoroughly dry the peptide-resin under high vacuum.

  • Place the dried resin in the HF apparatus reaction vessel. Add a scavenger, such as anisole (~1 mL per gram of resin), to protect acid-sensitive side chains.

  • Cool the vessel to -5 °C.

  • Slowly condense anhydrous HF gas into the vessel (~10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen, followed by a high vacuum.

Protocol 3.5: Crude Peptide Precipitation and Purification
  • Precipitation : Transfer the residue from the cleavage vessel to a centrifuge tube using cold diethyl ether. The peptide should precipitate as a white solid.

  • Washing : Wash the crude peptide multiple times with cold diethyl ether by repeated centrifugation and decantation to remove scavengers and cleaved protecting groups.

  • Drying : Dry the crude peptide pellet under vacuum.

  • Purification :

    • Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

    • Purify the peptide using preparative reversed-phase HPLC on a C18 column.

    • Use a shallow gradient of acetonitrile in water (both containing 0.1% TFA) for optimal separation.

    • Monitor the column effluent at 220 nm or 280 nm. Collect fractions corresponding to the main product peak.

  • Lyophilization : Combine the pure fractions, freeze, and lyophilize to obtain the final peptide as a fluffy white powder.

Data Presentation & Expected Outcomes

The following table provides typical parameters and expected results for a large-scale synthesis. Actual results will vary depending on the peptide sequence and length.

ParameterTypical Value/RangeRationale & Notes
Resin Loading 0.5 - 0.8 mmol/gHigher loading is more cost-effective but can increase aggregation risk for difficult sequences.
Amino Acid Excess 2.5 - 4.0 equivalentsEnsures the coupling reaction is driven to completion.
Coupling Time (Standard AA) 1 - 2 hoursSufficient for most primary amino acids.
Coupling Time (D-Proline) 2 - 4 hoursExtended time or double coupling is needed due to slower kinetics.[4]
Coupling Efficiency >99.5% per stepMonitored by in-process tests; critical for achieving a high-purity crude product.
Crude Peptide Purity (HPLC) 50 - 80%Highly dependent on peptide length and sequence complexity.
Final Purified Yield 15 - 40%Dependent on the efficiency of cleavage and purification steps.

Troubleshooting

  • Problem : Incomplete coupling of this compound.

    • Solution : Always perform a double coupling. Ensure reagents are fresh and anhydrous. Consider using a more potent activator like HATU for this specific step if issues persist.

  • Problem : Significant peptide aggregation during synthesis.

    • Solution : Reduce resin loading. Incorporate chaotropic agents or use specialized resins like PEG-based resins if the sequence is known to be difficult.[7]

  • Problem : Broad or split peaks during HPLC purification.

    • Solution : As discussed in Section 2.3, try purifying at an elevated temperature (40-50 °C) or screen different mobile phase modifiers to improve peak shape.[5]

References

  • Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
  • Synthesis of Peptides Containing Proline Analogues. Houben-Weyl.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Robust Chemical Synthesis of “Difficult Peptides” via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications. (2024).
  • Utilizing Proline Surrogates in the Synthesis of 'Difficult' Peptides. (2024). Thieme.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry.
  • Large Scale Synthesis of Long Peptides.
  • Peptide Synthesis. BOC Sciences.
  • An integrative characterization of proline cis and trans conformers in a disordered peptide. (2022). UCL Discovery.
  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Application Notes and Protocols for the Incorporation of N-Boc-D-proline into Peptide Backbones. Benchchem.
  • Technical Support Center: Purification of Peptides Containing D-proline. Benchchem.
  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PubMed Central.
  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simul

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Slow Coupling of cis-Boc-4-methoxy-D-proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the slow or incomplete coupling of cis-Boc-4-methoxy-D-proline. As Senior Application Scientists, we have consolidated our expertise and field-proven insights to provide you with a comprehensive resource for troubleshooting and optimizing your synthesis protocols.

Introduction: The Challenge of Proline Derivatives

Proline and its derivatives are notorious for presenting unique challenges in solid-phase peptide synthesis (SPPS). The secondary amine of the proline ring, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates significant steric hindrance that can dramatically slow down coupling reactions. The specific stereochemistry of the cis-4-methoxy substituent on the D-proline ring introduces additional conformational constraints that can further exacerbate these issues, leading to incomplete reactions, yield loss, and potential side products.

This guide provides a structured approach to diagnosing and solving these problems, ensuring the successful incorporation of this valuable, non-canonical amino acid into your peptide sequence.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered by researchers working with this compound.

Q1: Why is my coupling reaction with this compound so slow compared to other amino acids?

A: The slow coupling kinetics are primarily due to two factors:

  • Steric Hindrance: The bulky Boc-protecting group, in combination with the rigid, cyclic structure of the proline ring, sterically hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Conformational Rigidity: The cis-methoxy group at the 4-position restricts the puckering of the pyrrolidine ring, locking it into a conformation that may not be optimal for the coupling reaction. This rigidity can further impede the necessary orbital alignment for efficient bond formation.

Q2: I'm seeing a significant amount of unreacted starting material even after extending the coupling time. What's happening?

A: Extended reaction times may not be sufficient if the activation energy for the coupling is too high due to steric hindrance. In such cases, the issue lies with the efficiency of the coupling reagents and the reaction conditions. Simply waiting longer may lead to side reactions, such as the decomposition of the activated ester or epimerization, rather than driving the desired reaction to completion. A more effective strategy involves optimizing your choice of coupling reagents and solvents.

Q3: Can I just "double couple" this compound to ensure the reaction goes to completion?

A: While double coupling is a common strategy for difficult couplings, it may not be the most efficient or cost-effective solution for this particular derivative. If the initial coupling is very slow, a second coupling under the same conditions may also be incomplete. It is often more effective to optimize the conditions of a single coupling to achieve a higher yield from the outset. This can involve using more potent activating agents or additives that minimize steric clash and stabilize the activated intermediate.

Q4: Is the choice of solvent critical for this coupling reaction?

A: Absolutely. The solvent plays a crucial role in solvating the peptide chain, the reagents, and influencing the transition state of the reaction. For sterically hindered couplings, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices as they help to swell the resin and solvate the reactants effectively. In some challenging cases, the use of a "magic" solvent mixture, such as DMF with a small percentage of Dimethyl sulfoxide (DMSO), can disrupt secondary structures of the growing peptide chain that may be impeding the coupling reaction.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting and optimizing the coupling of this compound.

Diagram: Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Step 1: Reagent & Activator Optimization cluster_2 Step 2: Reaction Condition Optimization cluster_3 Step 3: Advanced Strategies cluster_4 Resolution Problem Slow or Incomplete Coupling (Verified by Kaiser Test or Mass Spec) Reagent Are you using a standard carbodiimide (e.g., DIC)? Problem->Reagent Uronium Switch to a Uronium/Phosphonium Reagent (e.g., HBTU, HATU, PyBOP) Reagent->Uronium Yes Additive Ensure presence of a base and additive (e.g., DIPEA and OxymaPure®) Reagent->Additive No, using Uronium Uronium->Additive Conditions Is coupling still suboptimal? Additive->Conditions Solvent Optimize Solvent System (e.g., NMP or DMF/DMSO mixture) Conditions->Solvent Yes Success Successful Coupling Conditions->Success No Temperature Consider Moderate Heating (e.g., 40-50°C) Solvent->Temperature Advanced Is coupling still incomplete? Temperature->Advanced Preactivation Implement a Pre-activation Step (5-10 min before adding to resin) Advanced->Preactivation Yes Advanced->Success No Microwave Utilize Microwave-Assisted Synthesis Preactivation->Microwave Microwave->Success

Technical Support Center: Preventing Racemization of 4-Methoxyproline During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers incorporating 4-methoxyproline into their peptide synthesis workflows. The unique conformational constraints and electronic properties imparted by 4-methoxyproline make it a valuable tool in drug design and peptide chemistry. However, its integration is not without challenges, chief among them being the risk of racemization at the α-carbon.

This guide is designed to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and resolve issues related to the epimerization of 4-methoxyproline, ensuring the stereochemical integrity of your final peptide product.

Troubleshooting Guide: Addressing Specific Racemization Issues

This section addresses common problems encountered during the synthesis of peptides containing 4-methoxyproline.

Q1: I'm observing significant epimerization of my 4-methoxyproline residue after coupling. What are the likely causes?

High levels of the D-epimer of 4-methoxyproline in your final peptide are a clear indication that the conditions of your coupling step are promoting racemization. The primary culprits are typically a combination of the coupling reagent, the base used, the solvent, and the reaction temperature.

Core Mechanism of Racemization: For most amino acids, racemization during peptide synthesis proceeds through the formation of a planar 5(4H)-oxazolone intermediate.[1][2] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. While proline and its derivatives cannot form an oxazolone, they can still racemize, particularly through direct enolization facilitated by the coupling reagents and base. In some cases, additives like 1-hydroxybenzotriazole (HOBt) when used with carbodiimides, have been shown to catalyze the racemization of proline derivatives.[1][3]

Immediate Troubleshooting Steps:

  • Re-evaluate Your Coupling Reagent and Additive Combination: Certain combinations are more prone to causing racemization. For instance, the use of carbodiimides like DIC in conjunction with HOBt has been reported to cause significant racemization of proline and hydroxyproline derivatives.[1][3]

  • Assess the Base Strength and Steric Hindrance: Strong, non-hindered bases can readily abstract the α-proton, leading to epimerization.

  • Consider the Solvent Polarity: Polar aprotic solvents like DMF can stabilize the charged intermediates that lead to racemization.

  • Check Reaction Temperature and Time: Elevated temperatures and prolonged reaction times increase the likelihood of racemization.[4][5][6]

Q2: My peptide contains a C-terminal 4-methoxyproline, and I'm seeing significant racemization. Is this a known issue?

Yes, C-terminal proline and its derivatives are particularly susceptible to racemization during the esterification to the resin and during the coupling of the second amino acid. This is due to the potential for diketopiperazine formation, a side reaction that is especially prevalent when proline is one of the first two residues in a sequence.[7] This cyclization-cleavage can lead to racemization of the proline residue.

Strategies for C-terminal 4-Methoxyproline:

  • Choice of Resin: Utilizing a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can suppress diketopiperazine formation.[7]

  • Dipeptide Coupling: If commercially available, coupling a pre-formed dipeptide (Fmoc-Xaa-4-methoxyproline-OH) can bypass the problematic dipeptide-resin intermediate stage.[7]

  • Optimized Loading Conditions: When attaching the initial 4-methoxyproline to the resin, use milder activation methods and carefully control the reaction time and temperature.

Q3: I am synthesizing a long peptide with multiple 4-methoxyproline residues and am concerned about cumulative epimerization. What preventative measures can I take?

For long and complex peptides, a proactive approach to minimizing racemization at every step is crucial.

Key Preventative Strategies:

  • Employ Low-Racemization Reagents: Utilize modern coupling reagents known for their ability to suppress racemization, such as those based on OxymaPure (e.g., COMU) or HOAt (e.g., HATU).[8][9][10]

  • Strategic Use of Pseudoprolines: For sequences prone to aggregation, the introduction of pseudoproline dipeptides at other positions in the chain can improve solvation and coupling efficiency, indirectly reducing the harsh conditions that might be needed and thus lowering the risk of racemization for all residues, including 4-methoxyproline.[11]

  • Backbone Protection: For particularly challenging sequences, consider using backbone protection strategies with groups like 2-hydroxy-4-methoxybenzyl (Hmb) to prevent aggregation and improve synthesis efficiency.[7][12][13]

Frequently Asked Questions (FAQs)

This section provides answers to general but critical questions regarding the use of 4-methoxyproline in peptide synthesis.

Q1: What is the fundamental mechanism of 4-methoxyproline racemization during peptide synthesis?

The primary mechanism for racemization of most amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid.[1][2] This intermediate can readily tautomerize, leading to a loss of stereochemical integrity at the alpha-carbon. Another mechanism is the direct abstraction of the alpha-proton by a base. For proline and its derivatives like 4-methoxyproline, which cannot form an oxazolone, racemization is thought to occur via direct enolization of the activated carboxyl group, a process that can be catalyzed by certain additives and bases.[1][3]

Q2: Which coupling reagents are recommended to minimize racemization of 4-methoxyproline?

The choice of coupling reagent is a critical factor in preventing epimerization.

  • Highly Recommended: Aminium/uronium and phosphonium salt-based reagents are generally preferred. Reagents such as HATU, HCTU, and COMU are known for their high efficiency and low racemization potential.[8][9][10] PyAOP is also highly effective, especially for coupling sterically hindered N-methylated amino acids.[8][14]

  • Use with Caution: Carbodiimides like DIC and DCC should be used with racemization-suppressing additives.

  • Additives: OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[2]

Q3: What is the influence of the base on 4-methoxyproline racemization?

The choice of base is as important as the coupling reagent.

  • Recommended: Sterically hindered, non-nucleophilic bases are preferred. N,N-diisopropylethylamine (DIPEA) is a common choice. For particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine can further reduce the risk of racemization.[9][15]

  • Avoid: Strong, non-hindered bases like triethylamine (TEA) should be avoided as they can more readily promote proton abstraction and subsequent racemization.[15]

Q4: How can I reliably detect and quantify the extent of 4-methoxyproline racemization?

Accurate detection and quantification of epimerization are essential for process optimization and quality control.

Standard Analytical Protocol:

  • Peptide Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.

  • Derivatization: The amino acid hydrolysate is then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This converts the L- and D-epimers into diastereomers.

  • Chromatographic Separation: These diastereomers can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (HPLC).[1]

Alternatively, direct analysis of the peptide or the hydrolyzed amino acids can be performed using a chiral stationary phase column in either HPLC or gas chromatography (GC). Mass spectrometry can also be a powerful tool for analyzing peptide diastereomers.[16][17]

Data Presentation & Protocols

Table 1: Recommended Coupling Conditions to Minimize Racemization of 4-Methoxyproline
Coupling ReagentAdditiveBaseSolventTemperatureRelative Efficacy for Preventing Racemization
HATU (Internal)DIPEA / NMMDMF / NMP0°C to RTHigh
HCTU (Internal)DIPEA / NMMDMF / NMP0°C to RTHigh
COMU OxymaPureDIPEA / NMMDMF / NMP0°C to RTVery High
PyAOP (Internal)DIPEADMF / NMP0°C to RTHigh
DIC OxymaPureNMMDCM / DMF0°CModerate
DIC HOAtNMMDCM / DMF0°CModerate
DIC HOBtNMMDCM0°CUse with caution
Experimental Protocol: Chiral Analysis of 4-Methoxyproline Racemization

Objective: To determine the percentage of D-4-methoxyproline in a synthetic peptide.

Materials:

  • Purified peptide containing 4-methoxyproline

  • 6 M HCl

  • 1 M Sodium Bicarbonate

  • Marfey's reagent (1% w/v in acetone)

  • 2 M HCl

  • HPLC grade solvents (e.g., acetonitrile, water, TFA)

  • Reversed-phase C18 HPLC column

Methodology:

  • Peptide Hydrolysis:

    • Place a known amount of the lyophilized peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 1 hour with gentle agitation.

    • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.

    • Evaporate the solution to dryness and redissolve the residue in 500 µL of the HPLC mobile phase for analysis.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Elute with a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at 340 nm.

    • The L- and D-amino acid derivatives will elute at different retention times, allowing for their quantification by peak integration.

Visualization of Key Concepts

Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation A Fmoc-4-MeO-Pro-OH B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent (e.g., DIC) C Planar Enolate Intermediate B->C + Base - H+ F L-Peptide Product (Desired) B->F + E D D-4-MeO-Pro Intermediate C->D + H+ G D-Peptide Product (Epimer) D->G + E E H₂N-Peptide-Resin

Decision_Workflow Start Start: Incorporating 4-Methoxyproline Q1 Is 4-MeO-Pro at the C-terminus? Start->Q1 A1_Yes Use 2-Cl-Trt resin. Consider dipeptide coupling. Q1->A1_Yes Yes A1_No Proceed to coupling reagent selection. Q1->A1_No No Q2 Select Coupling Reagent A1_Yes->Q2 A1_No->Q2 A2_High High-performance reagent: HATU, HCTU, or COMU. Q2->A2_High A2_Standard Standard Reagent: DIC/Oxyma Q2->A2_Standard Q3 Select Base A2_High->Q3 A2_Standard->Q3 A3_Hindered Use hindered base: DIPEA or Collidine. Q3->A3_Hindered A3_Weak Use weaker base: NMM Q3->A3_Weak Q4 Set Conditions A3_Hindered->Q4 A3_Weak->Q4 A4 Couple at 0°C to RT. Minimize pre-activation and coupling times. Q4->A4 End Proceed with Synthesis A4->End

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Yajima, H., Fujii, N., Akaji, K., & Kuno, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(3-4), 343-347. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Kates, S. F., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Guo, Y., Wang, M., Gao, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(23), 4420-4435. Retrieved from [Link]

  • Subirós-Funosas, R., & Albericio, F. (2013). Peptide Racemization. In Peptide-based drug design. Wiley-VCH.
  • Breiten, B., et al. (2013). Manual Solid-Phase Peptide Synthesis.
  • Du-Congrats, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6539. Retrieved from [Link]

  • Nishiuchi, Y., et al. (2020). Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group. The Journal of Organic Chemistry, 85(3), 1674-1679. Retrieved from [Link]

  • Nishiuchi, Y., et al. (2020). Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group. PubMed, 31631664. Retrieved from [Link]

  • Amela, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
  • ResearchGate. (2015). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. Retrieved from [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Bermejo, I. A., et al. (2016). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • U.S. Patent No. 7,645,858. (2010). Washington, DC: U.S.
  • Levine, P. M., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(4), 305-321.
  • Shoulders, M. D., et al. (2009). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC. Retrieved from [Link]

  • Swaney, D. L., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(15), 1475-1479.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Wetzl, D., et al. (2017). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 19(2), 439-445.

Sources

Technical Support Center: A Guide to Using cis-Boc-4-methoxy-D-proline in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful incorporation of cis-Boc-4-methoxy-D-proline in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols to minimize side reactions and ensure the integrity of your synthetic peptides.

Introduction: The Unique Profile of this compound

This compound is a valuable building block for introducing conformational constraints and modifying the electronic properties of peptides. The cis stereochemistry of the methoxy group, combined with the D-configuration of the proline ring, can induce specific secondary structures. However, these same features, particularly the presence of the methoxy group and the D-proline backbone, can also predispose the growing peptide chain to specific side reactions during Boc-SPPS. This guide will address the two most probable side reactions: Diketopiperazine (DKP) formation and demethylation of the 4-methoxy group .

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, their probable causes, and detailed protocols for their resolution.

Problem 1: Low Yield of the Desired Peptide and Presence of a Major, Early-Eluting Impurity in HPLC.

Probable Cause: This is a classic indicator of Diketopiperazine (DKP) formation . This side reaction is especially prevalent when a D-proline residue is at the second position of the peptide chain (N-terminus is position 1). Following the removal of the Boc protecting group from the N-terminal amino acid, the free amine can attack the ester linkage of the D-proline to the resin, cleaving a cyclic dipeptide (the DKP) from the solid support. This terminates the peptide chain prematurely, leading to a low yield of the full-length peptide.

DKP_Formation

Solutions & Mitigation Protocols:

The key to preventing DKP formation is to favor the intermolecular coupling of the next amino acid over the intramolecular cyclization.

1. In-Situ Neutralization/Coupling Protocol:

This is a highly effective method to minimize the time the N-terminal amine is free and available for cyclization.[1]

  • Step 1: Boc Deprotection:

    • Swell the Boc-Xaa-cis-4-methoxy-D-proline-resin in dichloromethane (DCM).

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and then DCM (3x) to remove residual TFA. Do not perform a neutralization step with a base at this stage. The peptide-resin should be kept as its TFA salt.

  • Step 2: Activation of the Incoming Amino Acid:

    • In a separate reaction vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution. Allow for a short pre-activation time of 1-2 minutes.

  • Step 3: In-Situ Neutralization and Coupling:

    • Immediately add the TFA salt of the peptide-resin to the activated amino acid solution.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The DIEA in the activation mixture will neutralize the N-terminal TFA salt in situ, allowing for immediate coupling.

    • Monitor the reaction completion using a qualitative test such as the Kaiser test.

  • Step 4: Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

2. Choice of Coupling Reagent:

The use of phosphonium-based coupling reagents like Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) in the presence of DIPEA has been shown to effectively suppress DKP formation.[1]

3. Dipeptide Coupling Strategy:

If feasible, the most robust method to prevent DKP formation is to bypass the susceptible dipeptide-on-resin stage altogether.

  • Synthesize the Boc-AA(n+1)-cis-4-methoxy-D-proline dipeptide in solution phase.

  • Couple this pre-formed dipeptide to the resin-bound amino acid. This strategy completely avoids the formation of the problematic dipeptide-resin intermediate that is prone to cyclization.[1]

Problem 2: Mass Spectrometry Reveals a -14 Da Mass Shift in the Final Peptide.

Probable Cause: This mass difference strongly suggests demethylation of the 4-methoxy group to a 4-hydroxy group. The methoxy group, an ether, can be susceptible to cleavage under the strongly acidic conditions of TFA used for Boc deprotection, which is repeated at every cycle of the synthesis. While aryl methyl ethers are known to be cleaved by strong acids, the stability of an alkyl ether on the proline ring under repeated TFA exposure is a significant concern. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or elimination, generating a carbocation that can be trapped by scavengers.

Demethylation_Mechanism

Solutions & Mitigation Protocols:

1. Use of Scavengers:

The inclusion of scavengers in the TFA deprotection solution is crucial to quench the carbocations generated during the cleavage of protecting groups and potentially from the demethylation of the methoxy group.

  • Recommended Deprotection Cocktail:

    • Prepare a solution of 50% TFA in DCM.

    • Add 0.5% dithioethane (DTE) or triisopropylsilane (TIS) as a scavenger.

    • Use this cocktail for all Boc deprotection steps.

2. Minimize TFA Exposure:

  • Reduce Deprotection Time: While a 30-minute deprotection is standard, it may be possible to reduce this time to 15-20 minutes, depending on the efficiency of Boc removal for the preceding amino acid. Monitor deprotection completion carefully if reducing the time.

  • Final Cleavage Conditions: For the final cleavage of the peptide from the resin, use a well-defined cleavage cocktail with a sufficient concentration of scavengers. A common and effective cocktail is TFA/TIS/Water (95:2.5:2.5).

3. Analytical Verification:

  • High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the -14 Da mass shift and distinguish it from other potential modifications.

  • Tandem MS (MS/MS): Fragmentation analysis can pinpoint the location of the modification to the cis-4-methoxy-D-proline residue.

  • NMR Spectroscopy: For a definitive structural confirmation, 2D NMR techniques like COSY and HMBC can be used to verify the presence or absence of the methoxy group.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is DKP formation more pronounced with D-proline compared to L-proline?

The stereochemistry of the proline residue influences the conformation of the dipeptide on the resin. D-proline can adopt a conformation that favors the back-side attack of the N-terminal amine on the resin ester linkage, thus promoting cyclization.

Q2: Does the cis-4-methoxy group influence the rate of DKP formation?

Q3: What are the optimal coupling reagents for incorporating this compound?

Due to the steric hindrance of the proline ring, a robust coupling reagent is recommended.

  • HBTU/DIEA or HATU/DIEA: These are standard and highly effective coupling reagents for most amino acids, including proline derivatives.

  • DIC/Oxyma: This combination is also a good choice and is known to reduce racemization risk, although racemization is generally low for proline itself.

Q4: How can I confirm the stereochemical integrity of the cis-4-methoxy-D-proline after synthesis?

The acidic conditions of SPPS are generally not expected to cause epimerization at the chiral centers of the proline ring. The primary stereochemical concern would be racemization of the amino acid coupled to the proline, which can be minimized by using appropriate coupling reagents and additives like Oxyma. To confirm the final stereochemistry, you can hydrolyze the peptide and analyze the resulting amino acids by chiral GC-MS or HPLC.

Q5: Are there any specific considerations for the final cleavage and deprotection of a peptide containing cis-4-methoxy-D-proline?

Yes, the main consideration is the potential for demethylation.

  • Use a robust scavenger cocktail: As mentioned in the troubleshooting guide, a mixture like TFA/TIS/Water (95:2.5:2.5) is highly recommended.

  • Control the cleavage time: A standard cleavage time of 2-3 hours at room temperature is usually sufficient. Prolonged exposure to strong acid should be avoided.

Data Summary and Analytical Guidance

Table 1: Summary of Potential Side Products and their Mass Shifts

Side ProductMass Shift from Desired PeptideAnalytical Detection Method
Diketopiperazine (DKP)Varies (results in truncated peptide)HPLC (early eluting peak), MS (identifies the truncated sequence)
Demethylated Peptide-14.01565 DaHigh-Resolution MS, MS/MS

Experimental Protocol: Analytical HPLC for Peptide Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for crude peptide analysis.

  • Detection: UV at 214 nm and 280 nm.

  • Expected Results: The DKP byproduct, being smaller and more polar, will typically elute earlier than the full-length peptide. The demethylated peptide will have a similar retention time to the desired product and may co-elute or appear as a shoulder peak. High-resolution mass spectrometry is the definitive tool for identifying the demethylated species.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

Sources

Technical Support Center: Troubleshooting Peptide Aggregation in 4-Methoxyproline Containing Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to peptide aggregation, with a specific focus on sequences incorporating the non-canonical amino acid, 4-methoxyproline. As your dedicated scientific resource, this center is designed to provide not only procedural guidance but also the underlying scientific rationale to empower your experimental decisions.

Introduction: The Double-Edged Sword of Peptide Aggregation

Peptide aggregation is a common and often formidable challenge in peptide synthesis, purification, and formulation.[1][2] This phenomenon, driven by the self-association of peptide chains, can lead to decreased yields, purification difficulties, and compromised biological activity.[1][3] Aggregation is primarily mediated by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures, most notably β-sheets.[1] Hydrophobic sequences are particularly prone to aggregation.[1]

The incorporation of proline and its derivatives is a well-established strategy to mitigate aggregation.[1] The unique cyclic structure of proline introduces a "kink" into the peptide backbone, disrupting the formation of regular secondary structures.[4] 4-methoxyproline, a derivative of proline, offers unique conformational properties that can be harnessed to further control peptide structure and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for my 4-methoxyproline containing peptide?

A1: Peptide aggregation is the self-assembly of peptide monomers into larger, often insoluble, structures.[1] This is a significant concern as it can lead to:

  • Reduced synthetic yield: Aggregated peptides on the solid support can block reactive sites, leading to incomplete coupling and deprotection steps.[1]

  • Difficult purification: Aggregates can precipitate during purification, leading to sample loss and poor resolution in chromatography.

  • Lower bioactivity: Aggregated peptides may not adopt the correct conformation for biological activity.

  • Potential for immunogenicity: The presence of aggregates in a final therapeutic product can trigger an immune response.[2]

While 4-methoxyproline is often incorporated to reduce aggregation, its effectiveness can be sequence-dependent. Understanding the driving forces of aggregation is crucial for successful troubleshooting.

Q2: How does 4-methoxyproline help in preventing peptide aggregation?

A2: 4-methoxyproline, like proline, introduces a conformational restraint in the peptide backbone, which disrupts the formation of β-sheet structures that are a primary cause of aggregation.[1][4] The methoxy group at the 4-position of the proline ring further influences the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. Specifically, (2S,4S)-4-methoxyproline has been shown to restore a prototypical Cγ-endo ring pucker, which can enhance the conformational stability of certain peptide structures.[5] This pre-organization of the peptide backbone can be a key factor in preventing the intermolecular interactions that lead to aggregation.

Q3: My peptide containing 4-methoxyproline is still showing signs of aggregation. What could be the reasons?

A3: Even with the inclusion of 4-methoxyproline, aggregation can still occur due to several factors:

  • Overall hydrophobicity of the sequence: If the peptide contains a high proportion of other hydrophobic amino acids, the driving force for aggregation may overcome the disruptive effect of a single 4-methoxyproline residue.

  • Position of the 4-methoxyproline: The placement of the 4-methoxyproline residue is critical. It is most effective when placed in the middle of a hydrophobic stretch or a region predicted to form a β-sheet.

  • Sub-optimal synthesis conditions: High peptide density on the resin, inefficient coupling reagents, or inappropriate solvent choices can promote aggregation regardless of the sequence.[1]

  • Downstream processing: Conditions during cleavage, purification, and lyophilization, such as pH, temperature, and peptide concentration, can induce aggregation.[6]

Q4: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A4: During SPPS, you should be vigilant for the following indicators of aggregation:

  • Poor resin swelling: A noticeable decrease in the resin bed volume suggests that the peptide chains are collapsing onto themselves.[1]

  • Slow or incomplete Fmoc deprotection: A broadening of the piperidine deprotection peak in UV monitoring or a persistent blue color in a qualitative test (like the chloranil test) indicates hindered access to the Fmoc group.

  • Positive Kaiser test after coupling: The presence of free amines after a coupling step signifies an incomplete reaction, often due to aggregation blocking the N-terminus.

Troubleshooting Guides

Guide 1: Diagnosing Peptide Aggregation

Before implementing mitigation strategies, it is essential to confirm and characterize the aggregation.

A simple yet effective initial step is to assess the solubility of your cleaved, unpurified peptide in various solvents.

Step-by-Step Methodology:

  • Aliquot the Peptide: Take a small, representative sample of your lyophilized crude peptide.

  • Solvent Screening: Attempt to dissolve the peptide in a series of solvents, starting with the most polar. A recommended solvent series is:

    • Water

    • Aqueous buffers at different pH values (e.g., pH 2, 7, 9)

    • Aqueous solutions with increasing concentrations of organic modifiers (e.g., 10%, 30%, 50% acetonitrile or isopropanol)

    • Organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for highly hydrophobic peptides.[7]

  • Observation: Note the solvent in which the peptide fully dissolves. Poor solubility in aqueous solutions is a strong indicator of aggregation.

Solubility Observation Potential Implication
Soluble in water/aqueous bufferLow aggregation propensity
Soluble only with organic modifierModerate aggregation/hydrophobicity
Insoluble in most solventsHigh aggregation propensity

For a more quantitative assessment, the following techniques are recommended:

  • Size Exclusion Chromatography (SEC): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and can detect the presence of aggregates.

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of aggregate morphology (e.g., amorphous vs. fibrillar).

Guide 2: Mitigating Aggregation During Peptide Synthesis

If aggregation is confirmed, the following strategies can be employed during SPPS.

  • Lower Resin Loading: Reducing the substitution level of the resin can increase the distance between growing peptide chains, thereby minimizing intermolecular interactions.

  • "Difficult Sequence" Solvents: Switching from standard solvents like DMF to more disruptive solvents such as N-methylpyrrolidone (NMP) or incorporating chaotropic salts like LiCl can help break up secondary structures.[1]

  • Elevated Coupling Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling to an aggregated N-terminus.[1]

  • Backbone Protection: Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid can effectively prevent hydrogen bonding.[1]

  • Pseudoproline Dipeptides: If your sequence contains Ser, Thr, or Cys, the introduction of a pseudoproline dipeptide can be highly effective in disrupting aggregation.[2]

Guide 3: Post-Synthesis Handling and Formulation

Aggregation can also be a challenge after the peptide has been synthesized.

  • Cleavage Cocktail: Ensure your cleavage cocktail is optimized for your peptide sequence. Scavengers are crucial to prevent side reactions that can contribute to aggregation.

  • Purification pH and Temperature: Experiment with different pH values and temperatures for your purification buffers. Sometimes, a shift in pH can significantly improve solubility.

For long-term stability and to prevent aggregation in the final product, consider the following formulation approaches:

  • pH Optimization: Identify the pH at which the peptide has the highest stability and solubility.

  • Excipient Screening: The addition of excipients can significantly enhance stability. Common excipients include:

    • Sugars (e.g., sucrose, trehalose): These can stabilize the native conformation of the peptide.

    • Polyols (e.g., mannitol, sorbitol): Similar to sugars, they can act as cryoprotectants and lyoprotectants.

    • Surfactants (e.g., polysorbates): These can prevent surface-induced aggregation.

    • Amino Acids (e.g., arginine, glycine): These can act as solubilizing agents and aggregation inhibitors.

Excipient Class Mechanism of Action Example
Sugars/PolyolsPreferential exclusion, vitrificationSucrose, Mannitol
SurfactantsReduce surface tension, block hydrophobic interfacesPolysorbate 20/80
Amino AcidsSolubilization, competitive inhibition of aggregationArginine, Proline

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate key concepts.

PeptideAggregation cluster_Monomers Soluble Monomers cluster_Aggregates Insoluble Aggregates cluster_Factors Driving Forces M1 Monomer 1 A1 Dimer M1->A1 Self-association M2 Monomer 2 M2->A1 M3 Monomer 3 A2 Oligomer A1->A2 Growth A3 Fibril A2->A3 Maturation F1 Hydrophobicity F2 β-sheet formation F3 High Concentration

Caption: The process of peptide aggregation from soluble monomers to insoluble aggregates.

MethoxyprolineEffect cluster_PeptideChain Peptide Backbone cluster_Mechanism Mechanism of Action P1 Linear Peptide Segment (prone to β-sheet formation) P2 4-Methoxyproline (induces a 'kink') P1->P2 Incorporation of 4-Methoxyproline P3 Disrupted Structure (aggregation resistant) P2->P3 Conformational Change M1 Disruption of H-bonding P2->M1 M2 Steric Hindrance P2->M2

Caption: The role of 4-methoxyproline in disrupting peptide secondary structure to prevent aggregation.

TroubleshootingWorkflow Start Aggregation Suspected Diagnose Diagnose Aggregation (Solubility, SEC, DLS) Start->Diagnose IsAggregated Aggregation Confirmed? Diagnose->IsAggregated NoAggregation Proceed with Standard Protocol IsAggregated->NoAggregation No Mitigate Implement Mitigation Strategies IsAggregated->Mitigate Yes Synthesis During Synthesis: - Lower resin loading - Disruptive solvents - Backbone protection Mitigate->Synthesis PostSynthesis Post-Synthesis: - Optimize purification - Formulation with excipients Mitigate->PostSynthesis Evaluate Re-evaluate Aggregation Synthesis->Evaluate PostSynthesis->Evaluate

Caption: A logical workflow for troubleshooting peptide aggregation.

References

  • Conformational preference and cis-trans isomerization of 4-methylproline residues. Journal of Computational Chemistry. [Link]

  • The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. [Link]

  • The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry. [Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

  • 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Journal of Natural Products. [Link]

  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Journal of Medicinal Chemistry. [Link]

  • 4-ketoproline: An electrophilic proline analog for bioconjugation. Biopolymers. [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 4-Methoxyproline Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-methoxyproline residues during peptide synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate and resolve these specific experimental hurdles.

I. Troubleshooting Guide: Incomplete Deprotection

The incomplete removal of the Boc group from 4-methoxyproline can be a significant obstacle in peptide synthesis, leading to deletion sequences and challenging purifications. This section addresses common problems in a question-and-answer format, providing detailed causal explanations and actionable protocols.

Question 1: My HPLC and Mass Spectrometry (MS) data indicate a significant amount of remaining Boc-protected 4-methoxyproline peptide after the standard deprotection step. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection of Boc-4-methoxyproline is a multifaceted issue often stemming from a combination of steric hindrance, reaction conditions, and the inherent properties of the peptide sequence.

Primary Causes & Immediate Solutions:
  • Steric Hindrance and Electronic Effects: The presence of the methoxy group at the 4-position of the proline ring can introduce steric bulk that hinders the approach of the deprotecting acid, typically trifluoroacetic acid (TFA).[1] This is further complicated by the electron-donating nature of the methoxy group, which can influence the stability of the protonated intermediate.

  • Insufficient Acid Strength or Reaction Time: Standard deprotection protocols may not be sufficient for this modified amino acid. The cleavage of the Boc group is a kinetic process, and challenging substrates may require more stringent conditions.[1]

  • Peptide Aggregation: "Difficult sequences," particularly those prone to forming secondary structures like β-sheets, can physically block reagent access to the reaction sites on the solid support.[2]

Workflow for Troubleshooting Incomplete Deprotection

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Verification A Incomplete Deprotection Detected (HPLC/MS Analysis) B Extend Deprotection Time (e.g., from 30 min to 1-2 hours) A->B Insufficient Kinetics C Increase TFA Concentration (e.g., from 50% to 95% in DCM) A->C Low Acid Activity D Optimize Reaction Temperature (e.g., RT to 40°C) A->D Sluggish Reaction G Re-analyze by HPLC/MS B->G C->G D->G E Incorporate Chaotropic Agents (e.g., isopropanol) to disrupt aggregation E->G F Alternative Acidic Reagents (e.g., HCl in dioxane) F->G G->E If Still Incomplete G->F If Still Incomplete H Proceed with Synthesis G->H Deprotection Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Question 2: I've extended the deprotection time and increased the TFA concentration, but I'm still observing incomplete removal of the Boc group. What are my next steps?

Answer:

When basic troubleshooting fails, it's necessary to consider more advanced strategies that address potential peptide aggregation and explore alternative deprotection chemistries.

Advanced Troubleshooting Protocols:
  • Disruption of Peptide Aggregation:

    • Chaotropic Agents: Incorporating a small percentage of a chaotropic agent, such as isopropanol, into your TFA/DCM deprotection cocktail can help disrupt secondary structures and improve solvent penetration.

    • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can increase reaction kinetics and break up aggregates.[3] However, this should be done cautiously to avoid potential side reactions.

  • Alternative Deprotection Reagents:

    • HCl in Dioxane: A solution of 4M HCl in dioxane is a common and effective alternative to TFA for Boc deprotection.[4] It can sometimes offer different selectivity and improved performance for difficult sequences.

    • Lewis Acids: In some cases, Lewis acids like TMSOTf can be employed for Boc removal, although this is less common in standard solid-phase peptide synthesis (SPPS).[5]

Experimental Protocol: HCl in Dioxane Deprotection
  • Resin Preparation: After the previous coupling step, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min).

  • Deprotection: Add a solution of 4M HCl in dioxane to the washed resin.

  • Reaction: Gently agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Filter the resin and wash thoroughly with DCM (3 x 1 min) followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM (2 x 1 min).

  • Final Wash: Wash again with DCM (3 x 1 min) to prepare for the next coupling step.

  • Verification: Perform a test cleavage of a small amount of resin to confirm complete deprotection by HPLC/MS.

Question 3: How can I reliably monitor the completeness of the Boc deprotection reaction on-resin before proceeding to the next coupling step?

Answer:

On-resin monitoring is crucial to avoid the accumulation of deletion peptides. While direct analysis of the 4-methoxyproline is challenging, traditional qualitative tests for the presence of a free amine are effective.

Monitoring Techniques:
  • Kaiser Test: This is a highly sensitive colorimetric test for the presence of primary amines.[3] A positive result (deep blue color) indicates the presence of free N-terminal amines, signifying successful deprotection. A negative or faint yellow result suggests incomplete Boc removal. Note: Proline and other secondary amines will give a different color (typically reddish-brown) with the Kaiser test. It is essential to be familiar with the expected color for your specific N-terminal amino acid.

  • TNBSA Test (2,4,6-Trinitrobenzenesulfonic acid): This test is an alternative to the Kaiser test and is particularly useful for secondary amines like proline, which do not give a strong positive result with the Kaiser test. A positive result is indicated by a red color on the resin beads.

Experimental Protocol: Kaiser Test
  • Sample Preparation: After the deprotection and washing steps, take a small sample of the peptide-resin (a few beads).

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin sample in a small test tube.

  • Heating: Heat the sample at 100°C for 5 minutes.

  • Observation: A deep blue color on the beads and in the solution indicates the presence of free primary amines and successful deprotection. A yellow or colorless result indicates incomplete deprotection.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of TFA-mediated Boc deprotection?

The cleavage of the Boc group by TFA is an acid-catalyzed elimination process involving three main steps:[1][6]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1]

  • Carbocation Formation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.[1][6]

  • Decarboxylation: The unstable carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[6][7] The newly deprotected amine is then protonated by the excess TFA in the mixture to form its trifluoroacetate salt.[6]

G Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H+ (from TFA) Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Intermediate->Carbamic Acid + t-Butyl Cation Cleavage Free Amine + CO2 Free Amine + CO2 Carbamic Acid + t-Butyl Cation->Free Amine + CO2 Decarboxylation Amine Salt Amine Salt Free Amine + CO2->Amine Salt + H+ (from TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

Q2: Are there any specific side reactions I should be aware of when deprotecting 4-methoxyproline-containing peptides?

While the primary concern is incomplete deprotection, the generation of the reactive tert-butyl cation during the cleavage can lead to side reactions, especially with sensitive amino acids like tryptophan, methionine, and cysteine.[1] It is crucial to use a "scavenger" in your cleavage cocktail to trap these cations.

Q3: What is a standard "cleavage cocktail" for final deprotection and cleavage from the resin, and how might I modify it for a peptide containing 4-methoxyproline?

A common cleavage cocktail is Reagent K, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT). For peptides containing 4-methoxyproline, ensuring a sufficient concentration of scavengers is important.

Reagent Function Typical Concentration (in TFA)
TFA Cleavage and deprotection82.5%
Phenol Scavenger for carbocations5%
Water Promotes cleavage5%
Thioanisole Scavenger, protects Met and Trp5%
1,2-Ethanedithiol (EDT) Scavenger, reduces Met(O)2.5%

For sequences prone to incomplete deprotection, extending the cleavage time from the standard 2 hours to 4-6 hours may be beneficial. Always perform a test cleavage on a small amount of resin to optimize the cleavage time.

Q4: Can the choice of solid support influence the efficiency of Boc deprotection?

Yes, the properties of the solid support can play a role. Resins with poor swelling characteristics in the deprotection solvent can limit reagent accessibility. Ensure you are using a high-quality resin appropriate for your peptide sequence and that it is adequately swelled in DCM before the deprotection step.

III. Analytical Verification

Reliable analytical methods are essential for confirming the success of the deprotection step.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of your crude peptide after cleavage. Incomplete deprotection will be evident as a distinct, typically more retained, peak corresponding to the Boc-protected peptide.

  • Mass Spectrometry (MS): MS is used to confirm the identity of the peaks observed in the HPLC chromatogram. The mass of the Boc-protected peptide will be 100 Da higher than the target peptide.

By systematically addressing the potential causes of incomplete deprotection and utilizing appropriate analytical controls, you can successfully synthesize peptides containing 4-methoxyproline residues.

IV. References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available from:

  • PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides. Available from:

  • Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Available from:

  • Benchchem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Available from:

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from:

  • Semantic Scholar. Acid-labile protecting groups for the synthesis of lipidated peptides. Available from:

  • Benchchem. Troubleshooting incomplete Boc deprotection in tryptophan peptides. Available from:

  • ResearchGate. Boc deprotection conditions tested. | Download Scientific Diagram. Available from:

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Available from:

Sources

Identifying byproducts in the synthesis of 4-methoxyproline peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating 4-methoxyproline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this modified amino acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction to 4-Methoxyproline in Peptide Synthesis

(2S,4S)-4-methoxyproline (mop) is a derivative of hydroxyproline where the hydroxyl group is methylated. This modification eliminates the hydrogen bond donor capability of the hydroxyl group, which can influence peptide conformation and stability.[1] While advantageous for modulating the properties of peptides, the introduction of the methoxy group can also lead to specific side reactions and the formation of unique byproducts. This guide will help you identify and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues Related to the Fmoc-4-Methoxyproline-OH Building Block

Question 1: I am seeing a persistent impurity in my Fmoc-4-methoxyproline-OH raw material. What could it be?

Answer: Impurities in the starting Fmoc-4-methoxyproline-OH can lead to the incorporation of incorrect amino acids or modified versions of 4-methoxyproline in your peptide. The synthesis of Fmoc-(2S,4S)-4-methoxyproline typically starts from Boc-(2S,4S)-4-hydroxyproline, which is then methylated and finally converted to the Fmoc-protected amino acid.[1] Potential impurities arising from this process include:

  • Residual Fmoc-hydroxyproline: Incomplete methylation of the starting material can lead to the presence of Fmoc-hydroxyproline. This will result in a peptide with a hydroxyl group instead of a methoxy group at the 4-position of the proline ring.

  • Diastereomers: While the synthesis is designed to be stereospecific, trace amounts of the (2S,4R) diastereomer of 4-methoxyproline could be present.

  • Byproducts from Fmoc protection: The reaction to introduce the Fmoc group can sometimes lead to the formation of dipeptides (Fmoc-mop-mop-OH) or other side products.[2]

Troubleshooting Protocol: Verifying the Purity of Fmoc-4-Methoxyproline-OH

  • LC-MS Analysis:

    • Dissolve a small amount of the Fmoc-4-methoxyproline-OH in a suitable solvent (e.g., acetonitrile/water).

    • Analyze by LC-MS to identify the main peak corresponding to the correct mass and any impurity peaks.

    • Expected Mass [M+H]⁺: 368.15 g/mol

    • Potential Impurity Masses to screen for:

      • Fmoc-hydroxyproline [M+H]⁺: 354.13 g/mol

      • Fmoc-mop-mop-OH [M+H]⁺: 513.23 g/mol

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR can help confirm the structure and identify impurities. Pay close attention to the chemical shift of the methoxy group protons (around 3.3-3.4 ppm) and the protons on the pyrrolidine ring.

Category 2: Byproducts Formed During Solid-Phase Peptide Synthesis (SPPS)

Question 2: During the synthesis of a dipeptide with C-terminal 4-methoxyproline, I am observing significant loss of product and the formation of a low molecular weight byproduct. What is happening?

Answer: This is a classic case of diketopiperazine formation . This side reaction is particularly prevalent when proline or its derivatives are the second amino acid in the sequence (at the C-terminus of a dipeptide on the resin). The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cyclization and cleavage of the dipeptide from the solid support.[3]


Resin_Dipeptide [label="H-AA1-mop-Resin", fillcolor="#F1F3F4"]; Transition_State [label="Cyclic Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Diketopiperazine [label="Diketopiperazine\n(cleaved from resin)", fillcolor="#EA4335"]; Resin [label="Resin", fillcolor="#F1F3F4"];

Resin_Dipeptide -> Transition_State [label="Intramolecular\ncyclization"]; Transition_State -> Diketopiperazine [label="Cleavage"]; Transition_State -> Resin; }

Diketopiperazine formation workflow.

Mitigation Strategies for Diketopiperazine Formation:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance of the 2-chlorotrityl linker significantly suppresses diketopiperazine formation.[3]

  • Coupling of a Dipeptide: Instead of coupling the second amino acid to the resin-bound 4-methoxyproline, couple a pre-formed Fmoc-dipeptide to the resin.

  • In situ Neutralization: In Boc-based synthesis, using in situ neutralization protocols can help minimize this side reaction.[3]

Question 3: I am observing a mass shift of -14 Da in my final peptide containing 4-methoxyproline after cleavage. What could be the cause?

Answer: A mass loss of 14 Da (-CH₂) strongly suggests O-demethylation of the 4-methoxyproline residue to form a 4-hydroxyproline residue. This can occur under the acidic conditions of the final cleavage from the resin, particularly with strong acids like trifluoroacetic acid (TFA).

Table 1: Potential Mass Modifications of 4-Methoxyproline Peptides

ModificationMass Change (Da)Putative Cause
O-Demethylation-14.02Acid-catalyzed cleavage of the methyl ether during TFA treatment.
Hydroxylation+15.99Oxidation of the proline ring, though less common for the 4-position.
Formylation+27.99Can occur with certain cleavage cocktails containing formic acid.[4]

Troubleshooting Protocol: Investigating O-Demethylation

  • Optimize Cleavage Conditions:

    • Reduce Cleavage Time: Minimize the exposure of the peptide to strong acid. Cleavage for 1-2 hours is often sufficient.

    • Lower Temperature: Perform the cleavage on ice to reduce the rate of side reactions.

    • Scavenger Choice: While standard scavengers are important, prolonged exposure to the acidic cocktail is the primary driver.

    • Alternative Cleavage Reagents: For highly sensitive peptides, consider milder cleavage cocktails or alternative acids to TFA, although this may require re-optimization of side-chain protecting group removal.[4]

  • Analytical Confirmation:

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion with the -14 Da mass shift. The fragmentation pattern should be consistent with the presence of a hydroxyproline residue instead of a methoxyproline. Specifically, look for immonium ions and other fragments that would confirm the presence of hydroxyproline.

Category 3: General SPPS-Related Byproducts

Question 4: My HPLC chromatogram shows several closely eluting peaks with the same mass as my target peptide. What could be the issue?

Answer: This is often indicative of racemization , the conversion of an L-amino acid to a D-amino acid. While 4-methoxyproline itself is a secondary amine and less prone to racemization at its alpha-carbon during coupling, other amino acids in the sequence can racemize, especially during the activation step. Histidine and cysteine are particularly susceptible.[3] The use of certain bases like diisopropylethylamine (DIPEA) can also promote racemization.

Another possibility is cis/trans isomerization of the peptide bond preceding the 4-methoxyproline residue. Proline and its derivatives are known to adopt both cis and trans conformations of the preceding amide bond, and the interconversion can be slow on the HPLC timescale, leading to peak broadening or splitting.


Peptide [label="Single Peptide Sequence", fillcolor="#F1F3F4"]; Cis_Isomer [label="Cis-isomer", fillcolor="#FBBC05"]; Trans_Isomer [label="Trans-isomer", fillcolor="#FBBC05"]; HPLC_Peaks [label="Broad or Double Peak\nin HPLC", fillcolor="#EA4335"];

Peptide -> Cis_Isomer [label="Slow\ninterconversion"]; Peptide -> Trans_Isomer [label="Slow\ninterconversion"]; Cis_Isomer -> HPLC_Peaks; Trans_Isomer -> HPLC_Peaks; }

Cis/trans isomerization leading to HPLC peak broadening.

Troubleshooting Isomerization and Racemization:

  • For Racemization:

    • Use an alternative base to DIPEA, such as collidine.

    • Employ coupling reagents known to suppress racemization, such as HATU or HCTU.

    • For susceptible amino acids like histidine, use a pre-formed activated ester or a protecting group on the imidazole side chain.

  • For Cis/Trans Isomerization:

    • Modify HPLC Conditions: Increasing the column temperature during HPLC analysis can sometimes accelerate the interconversion of cis and trans isomers, leading to a single, sharper peak.

    • NMR Analysis: 2D NMR techniques like ROESY or NOESY can be used to definitively identify and quantify the cis and trans populations.

Reference List

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.

  • Packman, L. C. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 58(5), 375-383.

  • Slideshare. (2016, November 28). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Iverson, G. N., et al. (2013). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 135(48), 18034–18037.

  • University of the Pacific. (2019). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons. Retrieved from [Link]

  • MassBank. (2021, December 10). Amino acids, peptides, and analogues. Retrieved from [Link]

  • Bennett, M. A., et al. (2010). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 53(16), 6021–6029.

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Oz-Ari, M., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1646–1655.

  • ResearchGate. (2023, July 12). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Retrieved from [Link]

  • Hart, G. C., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(16), 6145–6154.

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211–222.

  • Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69.

  • Jad, Y. E., et al. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry, 25(15), 5897-5905.

  • Thompson, R. E., et al. (2019). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Angewandte Chemie International Edition, 58(38), 13293-13297.

  • Hart, G. C., et al. (2013). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(16), 6145-6154.

  • De Vrieze, M., et al. (2022). The substrate specificity in the O-demethylation of 4-alkylguaiacols by cytochrome P450 AgcAP450. Catalysis Science & Technology, 12(12), 3786-3796.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Peptide Stability: A Comparative Analysis of cis- and trans-Boc-4-methoxy-D-proline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of therapeutic peptide development, achieving metabolic stability without compromising conformational integrity is a paramount challenge. Proline and its derivatives are cornerstone tools for modulating peptide structure and function. This guide provides an in-depth comparison of two such derivatives, cis-Boc-4-methoxy-D-proline and trans-Boc-4-methoxy-D-proline. We will dissect the subtle yet profound stereochemical differences between these molecules and their subsequent impact on peptide backbone conformation, proteolytic resistance, and overall stability. This analysis is grounded in established principles of stereoelectronic effects and supported by detailed experimental protocols for researchers aiming to strategically enhance their peptide drug candidates.

Introduction: The Proline Conundrum in Peptide Design

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imposes significant constraints on the peptide backbone, influencing protein folding and stability.[1] Two key conformational equilibria are associated with proline:

  • Pyrrolidine Ring Pucker: The five-membered ring is not planar and exists in two preferred, rapidly interconverting puckered conformations, termed Cγ-endo (down) and Cγ-exo (up).[2]

  • Prolyl Amide Bond Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can adopt either a cis or trans conformation. While most peptide bonds have a strong preference for the trans state, the energy difference between cis and trans Xaa-Pro bonds is small, allowing for significant populations of the cis isomer.[3][4] This isomerization is a slow process and is often a rate-limiting step in protein folding.[5][6]

Crucially, these two equilibria are coupled. The ring pucker dictates the orientation of the substituents and influences the steric environment around the preceding peptide bond. An endo pucker is strongly favored in a cis amide bond, while the exo pucker stabilizes the trans amide bond.[2] By installing substituents on the proline ring, we can bias the pucker preference and, by extension, control the cis/trans isomer ratio, thereby engineering a peptide's three-dimensional structure.

Stereoelectronic Control: The Key to Differentiating cis and trans Isomers

The strategic placement of an electron-withdrawing substituent, such as a methoxy group, at the C4 position of the proline ring allows for precise conformational control. This is governed by a stereoelectronic principle known as the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where an electron-withdrawing group is oriented gauche (at a 60° dihedral angle) to a lone pair or another electron-rich orbital, a preference that arises from favorable hyperconjugative interactions.[2]

In 4-substituted prolines, this effect manifests as a preference for a gauche relationship between the C4-substituent and the backbone amide bonds. This interaction biases the ring pucker.[1][2]

  • trans-Boc-4-methoxy-D-proline ((2R,4R)-configuration): In this isomer, the methoxy group is in the trans position relative to the carboxyl group. To satisfy the gauche effect, the ring is strongly biased towards a Cγ-exo pucker . This exo pucker, in turn, sterically favors and stabilizes the trans conformation of the preceding peptide bond.

  • This compound ((2R,4S)-configuration): Here, the methoxy group is cis to the carboxyl group. The stereoelectronic demand for a gauche conformation forces the ring into a Cγ-endo pucker . This endo pucker is conformationally compatible with and stabilizes the cis conformation of the preceding peptide bond.

The relationship between the substituent, ring pucker, and amide bond conformation is a foundational concept for our comparison.

G cluster_trans trans-4-methoxy-D-proline ((2R,4R)) cluster_cis cis-4-methoxy-D-proline ((2R,4S)) Trans_Methoxy 4R-Methoxy Group (Electron-Withdrawing) Exo_Pucker Favors Cγ-exo Pucker Trans_Methoxy->Exo_Pucker Gauche Effect Trans_Amide Stabilizes trans Amide Bond Exo_Pucker->Trans_Amide Steric Preference Cis_Methoxy 4S-Methoxy Group (Electron-Withdrawing) Endo_Pucker Favors Cγ-endo Pucker Cis_Methoxy->Endo_Pucker Gauche Effect Cis_Amide Stabilizes cis Amide Bond Endo_Pucker->Cis_Amide Conformational Fit

Figure 1: Logical workflow showing how the stereochemistry of the C4-methoxy group dictates proline ring pucker and subsequent amide bond isomerization.

Comparative Analysis: Impact on Peptide Stability

The conformational biases induced by cis- and trans-Boc-4-methoxy-D-proline have direct consequences for two key aspects of peptide stability: conformational stability and proteolytic resistance.

Conformational Stability

By locking the preceding peptide bond into a preferred cis or trans state, these modified prolines reduce the conformational heterogeneity of the peptide. A more rigid, pre-organized conformation can lead to higher binding affinity for a target receptor and a lower entropic penalty upon binding.

  • Use of trans-Boc-4-methoxy-D-proline: This isomer is an excellent choice for stabilizing secondary structures that require a trans prolyl bond, such as in polyproline II (PPII) helices. The strong preference for the exo pucker and trans amide bond can significantly enhance the stability of such structures.[2]

  • Use of this compound: This isomer is a powerful tool for inducing and stabilizing β-turns, particularly type VI turns, which are defined by a cis proline residue. Stabilizing a cis conformation can be critical for the bioactivity of many peptides, but this state is often a minor component of the conformational ensemble with natural proline.[3][5]

FeatureThis compoundtrans-Boc-4-methoxy-D-prolineReference Principle
Configuration (2R, 4S)(2R, 4R)N/A
Preferred Pucker Cγ-endoCγ-exoGauche Effect[2]
Favored Amide Bond cistransSteric/Conformational Fit[2]
Primary Structural Application Inducing β-turns (e.g., Type VI)Stabilizing PPII helices, extended structures[2][3]
Effect on Folding Can accelerate folding by pre-organizing a required cis turnCan accelerate folding by locking in a required trans bond[7]

Table 1: Summary of the conformational properties and applications of cis- and trans-Boc-4-methoxy-D-proline.

Proteolytic Resistance

Peptides are notoriously susceptible to degradation by proteases in plasma and tissues, limiting their therapeutic utility. The inclusion of non-natural amino acids is a proven strategy to enhance proteolytic stability.[8] Proline-containing peptides are inherently more resistant to many proteases.[9][10] Modifying the proline ring can further increase this resistance.

The methoxy group at the C4 position provides steric bulk in the vicinity of the scissile peptide bonds. This steric shield can hinder the access of protease active sites, regardless of the cis or trans configuration.

  • Mechanism of Protection: Proteases recognize and bind to specific amino acid sequences in a defined conformation. By incorporating a 4-methoxyproline derivative, we introduce two disruptive elements:

    • Conformational Control: Forcing a peptide bond into a non-preferred cis or a rigidly-held trans state can disrupt the conformation required for protease recognition.

    • Steric Hindrance: The methoxy group can physically block the protease from accessing the peptide backbone. Studies with other 4-substituted prolines have shown that steric effects can be predominant in preventing degradation.[11]

While both isomers are expected to enhance stability compared to natural proline, the specific orientation of the methoxy group may offer differential protection against certain proteases with highly specific active site topographies.

Experimental Protocols

To empirically validate the effects of these isomers, two key experiments are essential: Solid-Phase Peptide Synthesis (SPPS) to create the peptides and a Proteolytic Stability Assay to measure their degradation.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model hexapeptide (e.g., Tyr-Pro-Phe-Pro-Glu-Ile) incorporating the modified proline derivative using Fmoc/tBu chemistry.

G Resin 1. Start with Rink Amide Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 3. Couple First Amino Acid (Fmoc-Ile-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling1 Wash1 4. Wash (DMF, DCM) Coupling1->Wash1 Repeat 5. Repeat Deprotection, Coupling, and Wash Steps for Each Amino Acid Wash1->Repeat ModPro 6. Couple Modified Proline (cis- or trans-Boc-4-methoxy-D-proline) Repeat->ModPro Cleavage 7. Cleavage & Global Deprotection (TFA/TIS/H2O Cocktail) ModPro->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (LC-MS) Purification->Analysis

Figure 2: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating modified proline analogues.

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. Drain and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first amino acid (e.g., Fmoc-Ile-OH, 4 equivalents) with HBTU (3.9 eq) and HOBt (4 eq) in DMF for 2 minutes. Add DIPEA (8 eq) and agitate for another minute.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin solution turns yellow/colorless).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence. When coupling the modified proline (cis- or trans-Boc-4-methoxy-D-proline), use the standard coupling protocol. Note that the Boc group on the proline nitrogen will be removed during the final cleavage step.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, wash the peptide-resin with DCM and dry under vacuum.

    • Add 2 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation & Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS.

Protocol: Proteolytic Stability Assay in Human Plasma

This protocol assesses the half-life of the synthesized peptides when exposed to proteases in human plasma.

Step-by-Step Methodology:

  • Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of each purified peptide (Control, cis-modified, trans-modified) in a suitable buffer (e.g., PBS, pH 7.4).

  • Plasma Preparation: Thaw commercially sourced pooled human plasma on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, pre-warm 190 µL of the prepared plasma to 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the peptide stock solution to the plasma (final peptide concentration: 50 µg/mL). Vortex gently.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 25 µL aliquot of the plasma-peptide mixture.

    • Immediately quench the proteolytic reaction by adding the aliquot to 75 µL of ice-cold stop solution (e.g., 10% Trichloroacetic acid in acetonitrile). Vortex vigorously.

  • Sample Processing:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining intact peptide at each time point.

    • Generate a calibration curve using the peptide standards of known concentrations.

  • Data Analysis:

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t₁/₂) of each peptide by fitting the data to a first-order decay model.

Peptide VersionExpected Relative Half-Life (t₁/₂)Rationale
Control (Natural Proline) 1x (Baseline)Susceptible to standard proteolytic cleavage.
cis-Methoxy-D-Pro Peptide > 5xSteric hindrance from methoxy group and enforced cis bond disrupts protease recognition.
trans-Methoxy-D-Pro Peptide > 5xSteric hindrance from methoxy group and enforced trans bond disrupts protease recognition.

Table 2: Hypothetical experimental data from a proteolytic stability assay. The exact enhancement will vary based on the peptide sequence and specific proteases.

Conclusion and Future Prospects

The choice between cis- and trans-Boc-4-methoxy-D-proline is not arbitrary; it is a strategic decision based on the desired final conformation of the peptide. Both isomers offer a significant advantage in enhancing proteolytic stability through steric shielding. However, their true power lies in their ability to dictate local geometry.

  • To stabilize an extended or helical conformation, trans-Boc-4-methoxy-D-proline is the superior tool.

  • To induce a critical β-turn structure, This compound is the reagent of choice.

By understanding the fundamental stereoelectronic effects that govern the behavior of these reagents, researchers, scientists, and drug development professionals can move beyond simple substitution and into the realm of rational, structure-based peptide design. The continued exploration of such conformationally-defined building blocks will undoubtedly pave the way for a new generation of more stable, potent, and effective peptide therapeutics.[12]

References

  • Horng, J.C. & Raines, R.T. (2006). Electronic control of amide cis-trans isomerism via the aromatic-prolyl interaction. Journal of the American Chemical Society. [Link][3][5]

  • Fischer, G. (2000). The mechanism of cis-trans isomerization of prolyl peptides by cyclophilin. Journal of the American Chemical Society. [Link]

  • Reimer, U., et al. (2018). Both the cis-trans equilibrium and isomerization dynamics of a single proline amide modulate β2-microglobulin amyloid assembly. PNAS. [Link][7]

  • Kubyshkin, V., et al. (2019). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. [Link][11]

  • Kar, M., et al. (2016). Single-molecule nanopore sensing of proline cis/trans amide isomers. Nature Communications. [Link][6]

  • Song, J., et al. (2010). Conformational preference and cis-trans isomerization of 4-methylproline residues. Journal of Computational Chemistry. [Link]

  • Hart, P.J., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link][2]

  • Goodman, M., et al. (2004). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link][13]

  • Dai, N., & Etzkorn, F.A. (2011). Cis-Trans Proline Isomerization Effects on Collagen Triple-Helix Stability Are Limited. Angewandte Chemie. [Link]

  • Kallenbach, N.R., et al. (1995). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biochemistry. [Link][14]

  • Amaro, R.E., et al. (2015). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. PLoS ONE. [Link]

  • Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link][8]

  • Chem-Impex International. (n.d.). Boc-D-proline. Chem-Impex Product Page. [Link][15]

  • Russell, J.B., & Chen, G. (1991). Resistance of proline-containing peptides to ruminal degradation in vitro. Applied and Environmental Microbiology. [Link][9]

  • Clemons, K.V., et al. (2012). Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations. Journal of the American Society for Mass Spectrometry. [Link][4]

  • De Meester, I., et al. (1997). Proline motifs and their biological processing. Advances in Experimental Medicine and Biology. [Link][10]

  • Hudson, D. (1988). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Journal of Organic Chemistry. [Link][16]

  • Google Patents. (2010). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. US Patent 7645858B2. [17]

  • Raines, R.T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research. [Link][1]

Sources

Comparison of cis-Boc-4-methoxy-D-proline and cis-Boc-4-hydroxy-D-proline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to cis-Boc-4-methoxy-D-proline and cis-Boc-4-hydroxy-D-proline for Advanced Peptide and Drug Design

For researchers, scientists, and drug development professionals, the selection of specialized amino acid building blocks is a critical decision that dictates the conformational properties, stability, and ultimate function of a synthetic peptide or peptidomimetic. Proline and its derivatives are particularly powerful tools due to the unique constraints the pyrrolidine ring imposes on the peptide backbone.[1][2] This guide provides a detailed, evidence-based comparison of two widely used N-terminally protected D-proline analogs: This compound and cis-Boc-4-hydroxy-D-proline .

The choice between a 4-methoxy and a 4-hydroxy substituent is not trivial; it is a strategic decision that leverages subtle stereoelectronic effects to achieve specific outcomes in molecular design. This guide will dissect these differences, supported by experimental data and protocols, to empower researchers to make informed choices for their specific applications, from stabilizing therapeutic peptides to designing novel small molecule inhibitors.

Molecular Overview and Physicochemical Properties

Both molecules are derivatives of D-proline, where the amine is protected by a tert-butyloxycarbonyl (Boc) group, making them suitable for Boc-based solid-phase peptide synthesis (SPPS).[3][4] The key distinction lies at the C4 position of the pyrrolidine ring, which features either a hydroxyl (-OH) group or a methoxy (-OCH₃) group in a cis configuration relative to the C2 carboxylic acid.

Propertycis-Boc-4-hydroxy-D-prolineThis compound
Structure (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
CAS Number 135042-12-5[5][6]200184-87-8[7]
Molecular Formula C₁₀H₁₇NO₅[5]C₁₁H₁₉NO₅
Molecular Weight 231.25 g/mol [5]245.28 g/mol
Appearance White to off-white solid[5]Solid
Melting Point 146-151 °C[5]Not specified
Optical Rotation [α]²²/D +50.0° (c=1 in methanol)[5]Not specified
Side-Chain Reactivity Reactive (H-bond donor/acceptor, can be further functionalized)Largely inert (H-bond acceptor only)

The Core Distinction: Conformational Control via Stereoelectronic Effects

The primary reason for incorporating 4-substituted prolines into a peptide is to control its local conformation. This control is exerted through two key interconnected equilibria: the ring pucker of the pyrrolidine side chain and the cis/trans isomerization of the preceding peptide bond.[1][8]

The proline ring is not flat; it adopts one of two preferred puckered conformations: Cγ-exo (down pucker) or Cγ-endo (up pucker). This pucker directly influences the backbone dihedral angles (φ, ψ) and, critically, the stability of the cis or trans isomer of the Xaa-Pro peptide bond.

  • Exo Ring Pucker: Favors a trans peptide bond and more compact backbone conformations like the polyproline II (PPII) helix.[1][8]

  • Endo Ring Pucker: Favors a cis peptide bond and more extended backbone conformations.[1][8]

The substituent at the 4-position dictates the pucker preference through stereoelectronic effects, primarily the gauche effect. For a D-proline derivative, which has (2R) stereochemistry, a (4R) substituent (making it cis) that is electron-withdrawing strongly favors the Cγ-exo pucker .[1] Both the hydroxyl and methoxy groups are electron-withdrawing.

Therefore, both cis-Boc-4-hydroxy-D-proline and this compound act to:

  • Induce an exo ring pucker.

  • Stabilize the trans conformation of the preceding peptide bond. [1]

This effect is crucial for stabilizing secondary structures like the PPII helices found in collagen and various signaling proteins.[1][9] The methoxy group, being slightly more electron-withdrawing and bulkier than the hydroxyl group, may exert a slightly stronger conformational bias, though both are effective.

G cluster_0 Molecular Design Choice cluster_1 Biophysical Consequences cluster_2 Structural Outcomes Substituent 4R-Substituent on D-Proline (e.g., -OH, -OMe) Effect Stereoelectronic Effect (Gauche Effect) Substituent->Effect Exerts Pucker Favors Cγ-exo Ring Pucker Effect->Pucker Leads to Isomer Stabilizes trans Amide Bond Pucker->Isomer Correlates with Structure Pre-organizes Peptide Backbone Isomer->Structure Results in Helix Promotes PPII Helix Formation Structure->Helix e.g.

Caption: Relationship between 4-substitution and peptide conformation.

Comparative Applications in Synthesis and Development

The choice between the hydroxyl and methoxy variants depends entirely on the strategic goal of the research.

cis-Boc-4-hydroxy-D-proline: The Versatile, Reactive Handle

The primary advantage of the hydroxyl group is its reactivity. It serves as a versatile chemical handle for post-synthetic modifications after its incorporation into a peptide.

  • Drug Development & Peptidomimetics: It is a crucial building block for synthesizing complex molecules. For example, it has been used to develop matrix metalloproteinase (MMP) inhibitors and histamine H₃ receptor antagonists.[5][10] The D-proline scaffold is found in over 20 approved or investigational drugs.[10]

  • Bioconjugation: The hydroxyl group can be used for attaching fluorescent labels, polyethylene glycol (PEG) chains, or other moieties to modulate the properties of a peptide.

  • Mimicking Post-Translational Modifications: It can serve as a precursor for creating mimics of phosphoserine or for glycosylation.

  • ADC and PROTAC Linkers: It is used as a component in non-cleavable ADC linkers and PROTACs, where its polarity and hydrogen-bonding capacity can influence solubility and binding.[11][12]

This compound: The Stable Conformational Lock

The methoxy group is essentially a "capped" version of the hydroxyl group. It provides the same powerful conformational control but without the inherent reactivity.

  • Pure Conformational Studies: When the goal is solely to study the effect of a fixed exo pucker and trans amide bond without the complication of a reactive hydroxyl group, the methoxy analog is superior.

  • Metabolic Stability: In drug design, methylating a hydroxyl group is a common strategy to block metabolism by glucuronidation or sulfation at that position. Using the methoxy analog from the start can lead to peptides or small molecules with enhanced metabolic stability and potentially improved pharmacokinetic profiles.

  • Fine-Tuning Hydrophilicity: The methoxy group is less hydrophilic than the hydroxyl group. This difference can be exploited to fine-tune the solubility and membrane permeability of a peptide or drug candidate. It has been shown to increase the stability of model collagen triple helices.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry

This protocol outlines the general steps for incorporating either proline analog into a peptide chain using manual Boc-SPPS.

Objective: To provide a standardized workflow for the synthesis of a proline-analog-containing peptide.

Materials:

  • Boc-protected amino acids (including the proline analog of interest)

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HBTU (or other suitable coupling reagent)

  • Hydrofluoric acid (HF) for final cleavage (handle with extreme caution in a specialized apparatus)

Workflow:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Deprotection:

    • Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIPEA in DMF for 2 minutes (2x). Wash with DMF (5x).

  • Coupling:

    • In a separate vessel, pre-activate the incoming Boc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow to react for 1-2 hours. Note: Coupling of secondary amines like proline can be slower; a second coupling may be required. Monitor completion with a ninhydrin test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: After synthesis is complete, dry the resin and cleave the peptide from the resin while simultaneously removing side-chain protecting groups using HF at 0°C for 1 hour.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in an appropriate aqueous buffer, and purify by reverse-phase HPLC.

G start Start: Resin-AA(Boc) deprotection Step 1: Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM/DMF) deprotection->wash1 neutralize Step 2: Neutralization (DIPEA/DMF) wash1->neutralize wash2 Wash (DMF) neutralize->wash2 coupling Step 3: Coupling (Activated Boc-AA) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_cycle End of Cycle wash3->end_cycle end_cycle->deprotection Next Amino Acid

Sources

A Comparative Guide to 4-Methoxyproline and 4-Fluoroproline in Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of peptide design and drug development, the ability to precisely control peptide conformation is paramount. The strategic incorporation of non-canonical amino acids is a powerful tool to achieve this, with substituted prolines offering a particularly nuanced level of control over local and global peptide architecture. This guide provides an in-depth comparison of two influential proline analogues: 4-methoxyproline (Mop) and 4-fluoroproline (Flp). We will explore the fundamental stereoelectronic principles governing their conformational effects, present supporting experimental data, and provide detailed protocols for their synthesis and analysis.

The Decisive Role of the C4 Substituent: A Tale of Two Stereochemistries

The conformational landscape of a proline residue is primarily defined by two key equilibria: the pucker of the five-membered pyrrolidine ring (Cγ-endo vs. Cγ-exo) and the isomerization of the preceding peptide bond (cis vs. trans). The introduction of an electronegative substituent at the C4 position, such as a methoxy or fluoro group, profoundly influences these equilibria through stereoelectronic effects, specifically the gauche effect.[1][2] This effect describes the tendency of a molecule to adopt a conformation where the substituent is gauche (approximately 60° dihedral angle) to the electron-withdrawing amide nitrogen of the proline.[1] The stereochemistry at the C4 position dictates which ring pucker satisfies this gauche preference, thereby pre-organizing the peptide backbone.

(2S,4R) Stereochemistry: Enforcing the trans Conformation

When the substituent is in the R configuration, as in (2S,4R)-4-fluoroproline (4R-Flp) and (2S,4R)-4-methoxyproline (4R-Mop), the gauche effect is satisfied by a Cγ-exo ring pucker.[1][3] This exo pucker orients the backbone dihedral angles (φ and ψ) in a manner that is highly favorable for the formation of a trans peptide bond.[3] This is further stabilized by an n→π* interaction, where the lone pair of the preceding carbonyl oxygen (residue i-1) donates into the antibonding orbital of the proline carbonyl (residue i).[1] This interaction is geometrically optimal in the exo pucker, thus strongly biasing the equilibrium towards the trans isomer.[1]

(2S,4S) Stereochemistry: Favoring the cis Conformation

Conversely, with the substituent in the S configuration, as in (2S,4S)-4-fluoroproline (4S-Flp) and (2S,4S)-4-methoxyproline (4S-mop), the gauche effect preferentially stabilizes a Cγ-endo ring pucker.[1][4] The Cγ-endo pucker is sterically more compatible with a cis peptide bond, and it disrupts the geometry required for the stabilizing n→π* interaction that favors the trans isomer.[1][2] Consequently, the incorporation of 4S-substituted prolines tends to increase the population of the cis amide bond isomer.[5]

G cluster_4R (2S,4R)-Substitution (4R-Flp, 4R-Mop) cluster_4S (2S,4S)-Substitution (4S-Flp, 4S-mop) r_sub 4R-Substituent (F or OMe) r_gauche Gauche Effect r_sub->r_gauche Induces r_exo Cγ-exo Pucker r_gauche->r_exo Favors r_npi Favorable n→π* Interaction r_exo->r_npi Enables r_trans trans-Amide Bond (Stabilized) r_npi->r_trans Stabilizes s_sub 4S-Substituent (F or OMe) s_gauche Gauche Effect s_sub->s_gauche Induces s_endo Cγ-endo Pucker s_gauche->s_endo Favors s_disrupt Disrupted n→π* Interaction s_endo->s_disrupt Leads to s_cis cis-Amide Bond (Increased Population) s_disrupt->s_cis Favors

Figure 1. Conformational control by 4-substituted prolines.

Head-to-Head Comparison: Methoxy vs. Fluoro

While both methoxy and fluoro substituents operate on the same stereoelectronic principles, the magnitude of their effects can differ. Fluorine is more electronegative than the oxygen of the methoxy group, leading to a more potent inductive effect and, consequently, a stronger conformational bias.[2]

This is particularly evident in the stabilization of the collagen triple helix, a structure highly dependent on the Cγ-exo pucker of proline residues in the Yaa position of the repeating Gly-Xaa-Yaa sequence. Studies on collagen model peptides have demonstrated that (2S,4R)-4-fluoroproline provides greater thermostability than (2S,4R)-4-hydroxyproline (Hyp), the natural stabilizing residue in collagen.[6][7] While direct, side-by-side comparisons with 4-methoxyproline in the same peptide context are limited in the literature, the available data suggests that 4R-Mop also enhances collagen stability, consistent with its preference for the Cγ-exo pucker.[3]

Proline AnalogueStereochemistryPreferred PuckerEffect on Preceding Amide BondImpact on Collagen Stability (in Yaa position)
4-Fluoroproline (2S,4R)-FlpCγ-exoStrongly favors transStrong stabilization[6]
(2S,4S)-flpCγ-endoIncreases cis populationDestabilization
4-Methoxyproline (2S,4R)-MopCγ-exoFavors transStabilization[3]
(2S,4S)-mopCγ-endoIncreases cis populationDestabilization[4]

Table 1. Comparative Effects of 4-Fluoroproline and 4-Methoxyproline on Peptide Conformation.

Experimental Protocols

Peptide Synthesis via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 4-methoxyproline or 4-fluoroproline into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. A general procedure is outlined below.

sp_ps_workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 Wash (DMF, DCM, DMF) deprotect1->wash1 couple Couple Fmoc-AA-OH (HBTU/HOBt, DIPEA in DMF) wash1->couple wash2 Wash (DMF, DCM, DMF) couple->wash2 repeat Repeat for Each Amino Acid wash2->repeat Next residue? repeat->deprotect1 deprotect_final Final Fmoc Deprotection repeat->deprotect_final Final residue wash3 Wash (DMF, DCM) deprotect_final->wash3 cleave Cleave and Deprotect (TFA/TIS/H2O Cocktail) wash3->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify lyophilize Lyophilize to Obtain Pure Peptide purify->lyophilize

Figure 2. General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminally amidated peptides. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and then DMF again to remove residual piperidine and byproducts.

  • Amino Acid Coupling: In a separate vessel, pre-activate the desired Fmoc-protected amino acid (including Fmoc-4-Mop-OH or Fmoc-4-Flp-OH) by dissolving it in DMF with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator base such as N,N-diisopropylethylamine (DIPEA). Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The completion of the coupling can be monitored using a Kaiser test.

  • Washing: After coupling, wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the sequence is complete, perform a final Fmoc deprotection. Wash the resin extensively and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours.

  • Peptide Isolation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for characterizing the conformational equilibria of peptides in solution. The slow isomerization of the prolyl amide bond on the NMR timescale allows for the observation and quantification of distinct sets of signals for the cis and trans conformers.

Step-by-Step Analysis Workflow:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. Transfer the solution to a high-quality NMR tube.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the cis/trans ratio and ring pucker. A mixing time of 200-300 ms is typically used.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, which provides key diagnostic signals for the proline conformation.

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances for each amino acid in both the major (trans) and minor (cis) conformations.

  • Cis/Trans Ratio Quantification: The ratio of the cis to trans conformers can be determined by integrating the well-resolved cross-peaks corresponding to each isomer in the ¹H NMR or NOESY/ROESY spectra. The proline Hα proton is often a good probe for this.

  • Conformation Determination from NOE Data:

    • Cis/Trans Isomerism: A strong NOE between the Hα of the residue preceding proline (i-1) and the Hδ protons of proline (i) is diagnostic of a trans peptide bond. Conversely, a strong NOE between the Hα of residue i-1 and the Hα of proline (i) is indicative of a cis peptide bond.[8]

    • Ring Pucker: The puckering of the proline ring can be inferred from the pattern of intra-residue NOEs and ³J(H,H) coupling constants. However, a more definitive method is to analyze the ¹³C chemical shifts of the proline Cβ and Cγ carbons from the HSQC spectrum. The difference between these chemical shifts (Δδβγ) is a reliable indicator: a larger difference (~9-11 ppm) is characteristic of a cis isomer (often associated with Cγ-endo pucker), while a smaller difference (~4-6 ppm) indicates a trans isomer (often associated with Cγ-exo pucker).[8][9]

Conclusion

The incorporation of 4-methoxyproline and 4-fluoroproline provides a robust strategy for peptide conformational control, driven by predictable stereoelectronic effects. The choice between a methoxy and a fluoro substituent, and particularly the selection of the C4 stereochemistry, allows researchers to fine-tune the local geometry of the peptide backbone, biasing the proline ring pucker and the crucial cis/trans amide bond equilibrium. 4-Fluoroproline generally exerts a stronger conformational influence due to the higher electronegativity of fluorine. This guide provides the foundational knowledge and practical protocols for researchers to harness these powerful tools in the rational design of conformationally defined peptides for therapeutic and research applications.

References

  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2751, 31-50.
  • Newberry, R. W., & Raines, R. T. (2017). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. ACS Chemical Biology, 12(9), 2446-2453.
  • Verma, S., & Bhattacharya, S. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(2), 311-331.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Mihali, V., Gáspári, Z., & Perczel, A. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Frontiers in Bioscience-Landmark, 28(6), 127.
  • Emmert, D. A., & Petersson, E. J. (2013). Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(11), 4333-4363.
  • Nishi, Y., Uchiyama, S., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2003). Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not. Journal of the American Chemical Society, 125(33), 9922-9923.
  • Etzkorn, M., Zondlo, N. J., & Gellman, S. H. (2008). Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. Proceedings of the National Academy of Sciences, 105(43), 16536-16541.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • An integrative characterization of proline cis and trans conformers in a disordered peptide. (2022). Biophysical Journal, 121(3), 485-498.
  • Siemion, I. Z., Lisowski, M., & Sobczyk, K. (1991). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 38(5), 447-458.
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.
  • Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6034-6042.
  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Retrieved from [Link]

  • Kang, Y. K. (2008). Cis-trans isomerization and puckering of proline residue. Journal of Molecular Structure: THEOCHEM, 863(1-3), 82-89.
  • Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Sci-Hub. Retrieved from [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Retrieved from [Link]

  • Newberry, R. W., & Raines, R. T. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Retrieved from [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Zondlo, N. J. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR and Biochemistry Courses. ChemRxiv.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020, December 17). YouTube. Retrieved from [Link]

  • Ciulli, A., & Testa, A. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(31), 9996-10008.
  • Felix, A. M., Wang, C. T., & Heimer, E. P. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442.

Sources

A Comparative Guide to cis-Boc-4-methoxy-D-proline: Enhancing Peptide-Protein Interactions through Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest to modulate peptide-protein interactions is a cornerstone of therapeutic innovation. Peptides offer a unique combination of specificity and potency, yet their inherent flexibility can lead to reduced binding affinity and metabolic instability. The strategic incorporation of conformationally constrained amino acids is a powerful approach to overcome these limitations. This guide provides an in-depth technical comparison of cis-Boc-4-methoxy-D-proline and other proline analogs, focusing on their impact on peptide backbone geometry and, consequently, their potential to enhance binding events. We will explore the underlying structural principles, present comparative conformational data, and provide detailed experimental protocols for synthesis and analysis.

The Proline Conundrum: A Tale of Two Conformations

Proline is unique among the 20 proteinogenic amino acids.[1] Its cyclic side chain, which links back to the backbone nitrogen, imposes significant restrictions on the peptide's local conformation.[2] However, this rigidity is not absolute. Proline exists in a dynamic equilibrium between two key conformational states:

  • Amide Bond Isomerization: The peptide bond preceding a proline residue (the Xaa-Pro bond) can adopt either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. While most peptide bonds in proteins are overwhelmingly trans, the energy difference between cis and trans Xaa-Pro bonds is small, allowing for a significant population (5-10%) of the cis isomer in disordered peptides.[3] This isomerization is often a rate-limiting step in protein folding and can be critical for biological function.[1]

  • Ring Puckering: The five-membered pyrrolidine ring is not planar and "puckers" into two primary, low-energy conformations: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side).[1]

Crucially, these two equilibria are coupled. The exo ring pucker is known to stabilize the trans amide bond, while the endo pucker is strongly favored in a cis amide bond.[1] Therefore, controlling the ring pucker provides a direct mechanism to influence the peptide backbone's trajectory and pre-organize it into a "bioactive conformation"—the precise shape required for optimal binding to a protein target.

Forcing the Issue: How 4-Substituents Dictate Proline's Shape

Introducing substituents at the C4 position of the proline ring is a proven strategy to bias the ring's puckering preference. This control is exerted through a combination of steric and stereoelectronic effects.

  • Stereoelectronic Effects: An electronegative substituent, like fluorine, can create a powerful gauche effect. For example, in (2S, 4S)-4-fluoroproline (4S-flp), the fluorine atom prefers to be axial to the Cγ-Cδ bond, which locks the ring in a Cγ-endo pucker. Conversely, in (2S, 4R)-4-fluoroproline (4R-Flp), the fluorine forces a Cγ-exo pucker.[1]

  • Steric Effects: A bulky substituent will preferentially occupy the sterically less hindered pseudo-equatorial position on the ring. This can either reinforce or override stereoelectronic effects.

Introducing this compound: A Tool for Steric Control

The subject of this guide, this compound, utilizes a methoxy group to influence conformation. Unlike the potent stereoelectronic effect of fluorine, a methoxy group exerts its influence primarily through sterics. In the cis configuration (relative to the carboxyl group), the methoxy group is expected to strongly disfavor the Cγ-endo pucker due to steric clashes. This forces the ring into a Cγ-exo conformation. By using the D-amino acid, we also introduce a change in the peptide backbone chirality, which can be used to explore novel conformational space and enhance resistance to proteases.

The resulting Cγ-exo pucker is predicted to stabilize the trans amide bond, pre-organizing the peptide backbone into a more compact, potentially helical (PPII) conformation, which is frequently involved in molecular recognition events.[1]

Comparative Analysis: The Impact of 4-Substituents on Conformation

Proline Analog4-SubstituentConfigurationDominant PuckerKtrans/cis Ratio (NMR data)Primary Driving Force
L-Proline (Pro)-H(2S)Mixed endo/exo~4.0Baseline
(2S, 4R)-Hydroxyproline (Hyp)-OHtrans (4R)Cγ-exo~12.0Stereoelectronic
(2S, 4S)-Fluoroproline (flp)-Fcis (4S)Cγ-endo~1.3Stereoelectronic
cis-4-methoxy-D-proline -OCH3cis (4S, 2R)Cγ-exo (Predicted) High (Predicted) Steric

Data for Pro, Hyp, and flp adapted from Thomas et al. (2013).[1] The behavior of cis-4-methoxy-D-proline is predicted based on the steric principles outlined in the same study.

This comparison highlights a critical principle for peptide design:

  • To stabilize a cis -amide bond and the associated extended peptide conformation, a cis (4S) configured analog with a strong stereoelectronic effect, like 4S-fluoroproline, is the superior choice.

  • To strongly enforce a trans -amide bond and a more compact turn, a trans (4R) configured analog like 4R-hydroxyproline is effective.

  • cis-4-methoxy-D-proline offers an alternative and potent method to enforce the trans state. Its bulky methoxy group acts as a steric shield, strongly favoring the Cγ-exo pucker and, by extension, the trans amide bond. This makes it an excellent candidate for locking a peptide into a specific recognition motif where a trans proline is required.

Experimental Workflows and Protocols

A self-validating system is crucial for trustworthy results. The following workflow ensures that the synthesized peptide is pure and that the binding data accurately reflects the intended interaction.

G cluster_0 Peptide Synthesis & Modification cluster_1 Quality Control cluster_2 Biophysical Analysis SPPS 1. Fmoc Solid-Phase Peptide Synthesis (Incorporate Fmoc-4R-Hyp) Protect 2. Orthogonal Protection of Hyp Hydroxyl SPPS->Protect Modify 3. On-Resin Modification (e.g., Mitsunobu for Methoxy) Protect->Modify Cleave 4. Cleavage from Resin & Deprotection Modify->Cleave Purify 5. RP-HPLC Purification Cleave->Purify Confirm 6. Mass Spectrometry (Confirm Identity) Purify->Confirm SPR 7. Surface Plasmon Resonance (SPR) (Determine Binding Kinetics) Confirm->SPR Data 8. Data Analysis (Calculate ka, kd, KD) SPR->Data

Experimental workflow from synthesis to kinetic analysis.
Protocol 1: Peptide Synthesis via "Proline Editing"

This protocol is adapted from the "proline editing" methodology, which allows for the late-stage modification of a hydroxyproline residue into various analogs, including the desired methoxy derivative.[1]

Objective: To synthesize a peptide containing a cis-4-methoxy-D-proline residue on a solid support.

  • Resin Preparation: Start with a Rink Amide resin (or similar, depending on desired C-terminus) in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Standard Fmoc-SPPS: Synthesize the peptide sequence C-terminal to the modification site using standard Fmoc-SPPS chemistry. For each amino acid coupling, use 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of N-methylmorpholine (NMM) in DMF. Allow to react for 1-2 hours. Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

  • Incorporate Hydroxyproline: Couple Fmoc-(2S, 4R)-hydroxyproline (Fmoc-Hyp-OH) using the same conditions. Causality Note: We start with the commercially available 4R-Hyp. The subsequent modification step will invert the stereochemistry at the C4 position to yield the desired 4S (cis) configuration.

  • Orthogonal Protection: After Fmoc deprotection of the Hyp residue, dissolve 10 equivalents of triphenylmethyl (trityl) chloride in dichloromethane (DCM) with 20 equivalents of NMM. Add to the resin and react for 4 hours to protect the hydroxyl group. This trityl group is stable to piperidine but labile to mild acid.

  • Continue SPPS: Complete the synthesis of the N-terminal portion of the peptide.

  • Selective Deprotection: Wash the resin extensively with DCM. Add a solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM. Flow through the resin for 10 minutes, collecting the eluent. Repeat until the yellow color of the trityl cation is no longer observed. This step selectively removes the trityl group, exposing the hydroxyl.

  • On-Resin Mitsunobu Reaction (Hydroxyl to Methoxy):

    • Swell the resin in anhydrous tetrahydrofuran (THF).

    • Add 10 equivalents of triphenylphosphine (PPh3) and 10 equivalents of methanol to the vessel.

    • Slowly add 10 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise at 0°C. Causality Note: The Mitsunobu reaction proceeds with an inversion of stereochemistry (SN2 mechanism), converting the 4R-hydroxyl to a 4S-methoxy group, achieving the desired cis configuration.

    • Allow the reaction to proceed for 12-18 hours at room temperature.

  • Final Cleavage and Deprotection: Wash the resin with THF, DCM, and methanol. Dry the resin. Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

  • Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC and confirm the mass and purity (>95%) by LC-MS and/or MALDI-TOF.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the synthesized peptide against its protein target.

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

    • Immobilize the target protein (ligand) by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for a target immobilization level that will yield a sufficient signal without causing mass transport limitations.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without immobilizing the protein, to be used for reference subtraction.

  • Analyte Binding Assay:

    • Prepare a dilution series of the synthesized peptide (analyte) in a suitable running buffer (e.g., HBS-EP+). Concentrations should span at least one order of magnitude above and below the expected KD (e.g., from 10 nM to 1 µM). Include a zero-concentration (buffer only) injection for double referencing.

    • Inject each peptide concentration over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association (e.g., 180 seconds) and dissociation (e.g., 300-600 seconds) phases.

    • Randomize the injection order to avoid systematic errors.

  • Regeneration (if necessary): Between analyte injections, if the peptide does not fully dissociate, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove bound analyte and restore the surface. This step must be optimized to ensure it does not denature the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the "zero concentration" injection data to correct for any buffer effects or drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the kinetic parameters ka (association rate), kd (dissociation rate), and the affinity constant KD (calculated as kd/ka).

Mechanistic Deep Dive: Visualizing Conformational Control

The ability to dictate the proline ring pucker is the fundamental principle behind using these analogs. The diagram below illustrates how a substituent's stereochemistry forces the ring into one of two states.

G cluster_endo Cγ-endo Pucker (Favors cis-amide) cluster_exo Cγ-exo Pucker (Favors trans-amide) endo_node Proline Ring (Cγ is UP) sub_endo 4S-Substituent (e.g., -F, -OH) sub_endo->endo_node Forces pucker via stereoelectronic effect exo_node Proline Ring (Cγ is DOWN) sub_exo 4R-Substituent (e.g., -F, -OH) cis-4-Substituent (e.g., -OCH3) sub_exo->exo_node Forces pucker via stereoelectronic or steric effects caption Control of proline ring pucker by 4-substituents.

Sources

A Researcher's Guide to NMR Chemical Shift Analysis of Proline Analogs in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the conformational intricacies of peptides is paramount. Proline, with its unique cyclic structure, plays a pivotal role in defining peptide and protein architecture. The introduction of proline analogs offers a powerful tool to modulate peptide conformation, stability, and biological activity. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its sensitivity to the local chemical environment, providing invaluable insights into the subtle structural changes induced by these analogs. This guide provides an in-depth comparison of the NMR chemical shifts of key proline analogs within peptide scaffolds, supported by experimental data and protocols.

The Unique Structural Signature of Proline and its Analogs

Proline's pyrrolidine ring restricts the peptide backbone, influencing secondary structures like β-turns and polyproline helices.[1][2] This conformational rigidity is a double-edged sword; it provides structural stability but also limits the accessible conformational space. Proline analogs, modified at various positions of the ring, allow for the fine-tuning of these conformational preferences.

Two key conformational equilibria govern proline's structure and, consequently, its NMR signature: the cis/trans isomerization of the preceding peptide bond and the Cγ-endo/Cγ-exo ring pucker.[2][3][4] The energy barrier for cis/trans isomerization is high enough that both conformers are often observable as distinct sets of resonances in NMR spectra, providing a direct measure of their relative populations.[2][5][6] The ring pucker, a lower energy process, influences the backbone torsion angles (φ, ψ) and is in rapid equilibrium.[2][4]

The substitution on the proline ring in its analogs can sterically or stereoelectronically favor one pucker over the other, thereby influencing the overall peptide conformation.[2] This guide will focus on how these conformational biases are reflected in the ¹H and ¹³C NMR chemical shifts of commonly used proline analogs.

Comparative NMR Chemical Shift Analysis

The chemical shift of a nucleus in NMR is highly sensitive to its electronic environment. For proline and its analogs, changes in ring geometry and the presence of electron-withdrawing or -donating groups significantly perturb the chemical shifts of the ring protons (Hα, Hβ, Hγ, Hδ) and carbons (Cα, Cβ, Cγ, Cδ).

The difference in chemical shifts between Cβ and Cγ (Δδβγ) is a well-established indicator of the cis or trans conformation of the Xaa-Pro peptide bond.[7] In the trans conformation, Δδβγ is typically smaller (around 5-6 ppm), while in the cis conformation, this difference is larger (around 9-10 ppm).

Below is a comparative summary of the typical ¹H and ¹³C NMR chemical shifts for proline and several key analogs within a peptide context. It is important to note that these values can vary depending on the neighboring residues, solvent, and temperature.

Amino AcidRing PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Key Conformational Insights
Proline (Pro) ~4.4~63Baseline for comparison.
~2.0~31-32 (trans), ~34 (cis)Δδβγ is a key indicator of cis/trans isomerism.[7]
~1.9~27 (trans), ~24 (cis)
~3.6~48
4(R)-Fluoroproline (4R-Flp) ~4.5~62The electronegative fluorine atom causes a significant downfield shift for Cγ and adjacent protons.
~2.3~38Favors a Cγ-exo ring pucker due to stereoelectronic effects.[8]
~5.3~93
~3.8~55
4(S)-Fluoroproline (4S-Flp) ~4.6~62Similar to 4R-Flp, shows a significant downfield shift at the Cγ position.
~2.2~38Favors a Cγ-endo ring pucker.[8][9]
~5.4~93
~3.7~54
Azetidine-2-carboxylic acid (Aze) ~5.05~60The four-membered ring introduces significant strain, altering bond angles and chemical shifts.[10]
~2.5~24Can perturb the secondary structure of proline-rich sequences.[11]
~4.0~45
Thiazolidine-4-carboxylic acid (Thz) ~4.4~70The sulfur atom influences the electronic environment and ring conformation.
~3.3~35
~4.8~58

Note: The chemical shift values are approximate and can be influenced by the peptide sequence and experimental conditions.

Causality Behind Chemical Shift Variations

The observed differences in chemical shifts arise from a combination of factors:

  • Inductive Effects: Electron-withdrawing substituents, like the fluorine in fluoroprolines, deshield nearby nuclei, causing them to resonate at a lower field (higher ppm). This is most pronounced at the site of substitution (Cγ) and the adjacent carbons and protons.

  • Ring Pucker and Dihedral Angles: The puckering of the pyrrolidine ring (or analogous ring) alters the dihedral angles between protons on adjacent carbons. According to the Karplus equation, this directly impacts the three-bond scalar coupling constants (³JHH), which can be used to deduce the ring conformation. The ring pucker also influences the spatial orientation of atoms, affecting through-space interactions that contribute to chemical shift differences. For instance, the Cγ-exo pucker is associated with more compact peptide conformations, while the Cγ-endo pucker favors more extended structures.[4]

  • Anisotropic Effects: The magnetic fields generated by the electron clouds of neighboring atoms and bonds can either shield or deshield a nucleus, depending on its orientation relative to the magnetic field. The peptide bond itself has a significant anisotropic effect, which is why the chemical shifts of proline ring atoms are sensitive to the cis/trans isomerization.

Experimental Protocol: 2D ¹H-¹³C HSQC for Proline Analog Characterization

A Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for correlating the chemical shifts of directly bonded protons and carbons. This is particularly useful for resolving the often-overcrowded proton spectrum and for unambiguously assigning the carbon resonances of proline and its analogs.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

    • Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing.

    • Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.

  • NMR Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the sample temperature and allow it to equilibrate.

  • Acquisition of a 2D ¹H-¹³C HSQC Spectrum:

    • Use a standard pulse sequence for a gradient-selected, sensitivity-enhanced HSQC experiment.

    • Set the spectral widths for both the ¹H and ¹³C dimensions to encompass all expected signals.

    • The ¹³C spectral width can be narrowed to focus on the aliphatic region where the proline analog signals appear.[9]

    • Optimize the number of scans and increments in the indirect dimension (¹³C) to achieve the desired signal-to-noise ratio and resolution.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform a Fourier transform to convert the time-domain data into the frequency domain.

    • Phase correct the spectrum.

    • Reference the spectrum using the internal standard.

    • Assign the cross-peaks corresponding to the Cα-Hα, Cβ-Hβ, Cγ-Hγ, and Cδ-Hδ correlations of the proline analog.

    • Compare the observed chemical shifts to known values for proline and other analogs to determine the conformational state (cis/trans ratio and preferred ring pucker).

Visualizing Conformational Equilibria and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the proline ring pucker equilibrium and the experimental workflow for NMR analysis.

Caption: Conformational equilibrium of the proline ring between Cγ-endo and Cγ-exo puckers.

NMR_Workflow Peptide_Synthesis Peptide Synthesis with Proline Analog Sample_Prep NMR Sample Preparation Peptide_Synthesis->Sample_Prep Data_Acquisition 2D NMR Data Acquisition (HSQC) Sample_Prep->Data_Acquisition Data_Processing Data Processing (FT, Phasing) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Assignment Data_Processing->Spectral_Analysis Conformational_Analysis Conformational Analysis Spectral_Analysis->Conformational_Analysis

Caption: Experimental workflow for the NMR analysis of peptides containing proline analogs.

Conclusion

The NMR chemical shifts of proline analogs serve as sensitive probes of local conformation within peptides. By understanding the interplay of inductive effects, ring pucker, and cis/trans isomerization, researchers can leverage NMR spectroscopy to gain detailed structural insights. The comparative data and experimental protocol provided in this guide offer a solid foundation for scientists and drug development professionals to effectively characterize and utilize proline analogs in their research endeavors. The ability to precisely control and verify peptide conformation is a critical step in the rational design of novel therapeutics and biomaterials.

References

  • Dugas, H., Laroche, M., Ptak, M., & Labbé, H. (1993). Synthesis, Biological Activity, Conformational Analysis by NMR and Molecular Modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a Proline Analogue of the Chemotactic Peptide N-formyl-L-Met-L-Leu-L-Phe-OH. International Journal of Peptide and Protein Research, 41(6), 595-605. [Link]

  • Unknown Authors. (n.d.). Proline conformational equilibria. a) Proline exo and endo ring... ResearchGate. [Link]

  • Sam-Yellowe, T. Y. (2019). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. [Link]

  • Unknown Authors. (n.d.). =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline... ResearchGate. [Link]

  • Bhattacharjee, A., & Bansal, M. (1996). NMR and X-Ray Studies of Collagen Model Peptides. Biopolymers, 40(4), 359-370. [Link]

  • Unknown Authors. (n.d.). Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. Unknown Source. [Link]

  • Improta, R., Ben-Abdallah, D., & Barone, V. (2010). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Physical Chemistry B, 114(35), 11739-11746. [Link]

  • Sam-Yellowe, T. Y. (2023). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ChemRxiv. [Link]

  • Kudryavtsev, D. S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 85. [Link]

  • Hofman, T., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 705-722. [Link]

  • Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1221-1230. [Link]

  • M-Hamvas, M., et al. (2020). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie International Edition, 59(41), 18017-18025. [Link]

  • Ertem, M. Z., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(24), 7679-7689. [Link]

  • Unknown Authors. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]

  • Anwer, M. K., et al. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 30(5), 674-682. [Link]

  • Unknown Authors. (n.d.). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. [Link]

  • Ertem, M. Z., et al. (2016). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Organic & Biomolecular Chemistry, 14(32), 7729-7733. [Link]

  • Anwer, M. K., & Spatola, A. F. (1987). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 30(5), 674-682. [Link]

Sources

A Comparative Guide to the Enzymatic Stability of Peptides Containing 4-Methoxyproline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Peptide Stability in Drug Development

Bioactive peptides are highly valued as therapeutic candidates due to their specificity and low toxicity. However, their progression into viable drugs is often thwarted by poor pharmacokinetic profiles, primarily due to rapid degradation by proteases in biological fluids.[1] A key strategy to overcome this limitation is the chemical modification of the peptide backbone to enhance resistance to enzymatic cleavage.[2] Proline, with its unique cyclic structure, already imparts a degree of proteolytic resistance to adjacent peptide bonds.[3][4] This guide focuses on a specific proline analog, 4-methoxyproline, and its role in significantly augmenting this inherent stability.

The Mechanistic Basis for Enhanced Stability: A Tale of Two Rings

The stability of a peptide is not merely a matter of its primary sequence but is deeply rooted in its three-dimensional conformation. Enzymes recognize and bind to substrates with specific shapes. By modifying the conformational landscape of a peptide, we can disrupt this recognition and inhibit cleavage.

The Conformational Rigidity of Proline

Proline's pyrrolidine ring restricts the backbone dihedral angle (φ) and influences the cis/trans isomerization of the preceding peptide bond. This inherent rigidity makes proline-containing sequences less accommodating to the active sites of many common proteases, which have evolved to cleave more flexible linear peptide chains.[4]

The Stereoelectronic Advantage of (2S,4S)-4-methoxyproline (Mop)

The introduction of a methoxy group at the C4 position of the proline ring, specifically with (4S) stereochemistry, imparts critical conformational benefits that exceed those of natural proline. Research on collagen model peptides has shown that substituting proline with (2S,4S)-4-methoxyproline (mop) leads to a significant increase in the conformational stability of the triple helix.[5]

The key to this enhanced stability lies in stereoelectronic effects. The electronegative methoxy group influences the pucker of the pyrrolidine ring, favoring a Cγ-endo conformation. This ring pucker preorganizes the peptide backbone into a conformation that is not only thermodynamically stable but also sterically hinders the approach of proteolytic enzymes.[5] Unlike (2S,4S)-4-hydroxyproline, where a transannular hydrogen bond can distort the backbone, the O-methylation in Mop eliminates this possibility, resulting in a more ideal and stable pucker.[5] This enforced, stable conformation is less recognizable by proteases, leading to a decreased rate of degradation.

Comparative Analysis: Proline vs. 4-Methoxyproline

While direct, published head-to-head enzymatic stability data for a simple model peptide is sparse, the profound conformational stabilizing effects of Mop strongly support the hypothesis of enhanced proteolytic resistance.[5] Based on these principles, we can project the expected outcomes of a serum stability assay.

Projected Experimental Data

The following table illustrates the expected results from a comparative serum stability assay. The data is hypothetical but grounded in the mechanistic principles of conformational stabilization and general observations from proline-rich peptide studies.[6][7]

Peptide SequenceModificationProjected Half-Life (t½) in Human SerumExpected Primary Cleavage Site
Ac-Gly-Pro -Ala-NH₂Natural L-Proline~ 30 - 60 minutesN-terminal to Pro (by aminopeptidases)
Ac-Gly-Mop -Ala-NH₂(2S,4S)-4-methoxyproline> 8 - 12 hoursSignificantly reduced N-terminal cleavage

Causality Behind Expected Results:

  • Ac-Gly-Pro-Ala-NH₂: The unprotected N-terminus is susceptible to exopeptidases like aminopeptidase P, which specifically cleaves N-terminal residues from proline.[6] While the Pro-Ala bond is resistant to many endopeptidases, the overall half-life is limited by this exopeptidic attack.

  • Ac-Gly-Mop-Ala-NH₂: The Mop residue is expected to confer enhanced stability through two mechanisms. First, the N- and C-terminal capping (acetylation and amidation) provides general protection against exopeptidases.[8] Second, and more importantly, the conformationally rigid structure induced by the Mop residue makes the entire peptide a poorer substrate for any residual endopeptidase activity. The fixed ring pucker and backbone geometry are hypothesized to sterically block the peptide from fitting into the enzyme's active site.

Experimental Protocol: Validating Enzymatic Stability

To empirically determine and compare the stability of peptides containing L-Proline versus 4-Methoxyproline, a robust and standardized in vitro serum stability assay is required. This protocol is designed to be a self-validating system.

Objective

To quantify the rate of degradation of a model peptide containing L-Proline and its 4-Methoxyproline analog in human serum over time.

Materials
  • Peptides:

    • Control Peptide: Ac-Gly-Pro -Ala-NH₂ (Purity >95%)

    • Test Peptide: Ac-Gly-Mop -Ala-NH₂ (Purity >95%)

  • Serum: Pooled Human Serum (commercially available)

  • Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Trichloroacetic Acid (TCA), 15% (w/v) solution for quenching

    • Acetonitrile (ACN), HPLC grade

    • Trifluoroacetic Acid (TFA), HPLC grade

  • Equipment:

    • Incubator or water bath at 37°C

    • Microcentrifuge

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector (214 nm)

    • Mass Spectrometer (optional, for metabolite identification)

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_pep Prepare Peptide Stock (1 mg/mL in PBS) start Start Reaction: Add Peptide to Serum (Final Conc: 100 µg/mL) prep_pep->start prep_serum Thaw & Pre-warm Serum (37°C for 15 min) prep_serum->start incubate Incubate at 37°C start->incubate t0 Time=0: Remove Aliquot, Quench with TCA incubate->t0 Immediate Sample t_x Time=X min: Remove Aliquot, Quench with TCA (e.g., 15, 30, 60, 120, 240 min) incubate->t_x Time-course Samples centrifuge Centrifuge Quenched Samples (14,000 x g, 10 min, 4°C) t0->centrifuge t_x->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC (Quantify Peak Area at 214 nm) supernatant->hplc data Calculate % Intact Peptide vs. Time Zero hplc->data

Caption: Workflow for the in vitro serum stability assay.

Step-by-Step Methodology
  • Preparation of Peptide Stocks: Dissolve each peptide in PBS to a final concentration of 1 mg/mL.

  • Serum Preparation: Thaw pooled human serum on ice and then pre-warm in a 37°C water bath for 15 minutes.

  • Initiation of Reaction: In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL. For example, add 10 µL of 1 mg/mL peptide stock to 90 µL of serum. Vortex gently to mix.

  • Time-Course Sampling:

    • Time 0: Immediately after mixing, withdraw a 20 µL aliquot and add it to a tube containing 20 µL of 15% TCA. This serves as the 100% reference point. Vortex immediately to precipitate serum proteins.

    • Incubation: Place the main reaction tube back into the 37°C incubator.

    • Subsequent Time Points: At designated time points (e.g., 15, 30, 60, 120, 240, 480 minutes), remove additional 20 µL aliquots and quench them in the same manner with 15% TCA.

  • Sample Processing:

    • After the final time point, place all quenched samples on ice for 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the remaining intact peptide and any degradation fragments, to a new tube for analysis.

  • RP-HPLC Analysis:

    • Inject an equal volume (e.g., 20 µL) of the supernatant from each time point onto a C18 RP-HPLC column.

    • Use a standard gradient of water/ACN with 0.1% TFA. For example, a linear gradient from 5% to 95% ACN over 30 minutes.

    • Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on the retention time from the Time 0 sample.

    • Integrate the peak area for the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the peak area at Time 0.

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Conclusion and Future Directions

The incorporation of (2S,4S)-4-methoxyproline is a powerful strategy for enhancing the enzymatic stability of therapeutic peptides. The mechanistic rationale, grounded in the principles of conformational control and stereoelectronic effects, provides a strong foundation for its use in drug design.[5] By sterically and conformationally hindering the ability of proteases to recognize and cleave the peptide backbone, Mop can significantly extend the circulating half-life, a critical parameter for therapeutic efficacy.

The provided experimental protocol offers a robust framework for researchers to quantify this stability enhancement directly. Validating the increased proteolytic resistance of Mop-containing peptides will further solidify its role as an invaluable tool in the development of next-generation peptide therapeutics.

References

  • Mooney, J. A., et al. (2012). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society. Available at: [Link]

  • Zorzi, A., et al. (2017). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules. Available at: [Link]

  • Pandey, A. K., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Lauer-Fields, J. L., et al. (2018). High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates. Bioconjugate Chemistry. Available at: [Link]

  • Otvos, L., Jr., et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science. Available at: [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Available at: [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Wang, L., et al. (2022). Improve the Stability and Activity of Antimicrobial Peptides by the Proline-Based PXXP Hinge Structure. Journal of Medicinal Chemistry. Available at: [Link]

  • Scilit. Proline-Dependent Structural and Biological Properties of Peptides and Proteins. Scilit. Available at: [Link]

  • Drag, M., et al. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Stability of the peptides during incubation with dipeptidyl peptidase IV (DPP-IV). ResearchGate. Available at: [Link]

  • Kondratov, I. S., et al. (2021). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vanhoof, G., et al. (1995). Proline-dependent structural and biological properties of peptides and proteins. The FASEB Journal. Available at: [Link]

  • NovoPro. Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Website. Available at: [Link]

  • Brister, M. A., et al. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Wilson, J., et al. (2022). The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics. Cellular and Molecular Life Sciences. Available at: [Link]

  • Bretscher, L. E., et al. (2001). O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. Biochemistry. Available at: [Link]

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Available at: [Link]

  • NovoPro. Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro Website. Available at: [Link]

  • Okuyama, K., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biopolymers. Available at: [Link]

  • Wang, C. K., et al. (2012). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Chameleon in the Chain: A Comparative Guide to Peptide Cell Permeability Enhanced by cis-Boc-4-Methoxy-D-Proline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The plasma membrane represents a formidable barrier for peptide therapeutics, whose size and polarity often preclude their entry into the intracellular space to engage with valuable targets. The quest for cell-permeable peptides has driven the development of numerous modification strategies, each with its own set of advantages and compromises. This guide provides an in-depth comparison of a highly specialized modification—the incorporation of cis-Boc-4-methoxy-D-proline—against established alternatives, offering a mechanistic rationale and supporting experimental frameworks to guide your research.

The Proline Pucker: A Conformational Switch for Cell Entry

At the heart of the challenge lies the peptide backbone itself, rich in hydrogen bond donors and acceptors that are energetically unfavorable within the lipophilic membrane interior. Many strategies to enhance permeability, such as N-methylation or cyclization, aim to minimize this polar surface area by shielding these groups. The incorporation of substituted proline derivatives offers a more nuanced approach: controlling the peptide's three-dimensional shape to favor conformations amenable to membrane transit.

Proline's unique cyclic side chain restricts the peptide backbone, and its conformation is defined by two key features: the pucker of the five-membered pyrrolidine ring (endo or exo) and the isomerization of the preceding peptide bond (cis or trans).[1][2] Substituents on the proline ring can exert powerful stereoelectronic effects that bias these conformational equilibria.[1][2][3] This is where this compound emerges as a sophisticated tool.

The modification brings together three key features:

  • The cis-4-Methoxy Group : Electron-withdrawing substituents at the 4-position of the proline ring, like a methoxy group, can enforce a specific ring pucker through stereoelectronic effects.[1][2] The cis stereochemistry (referring to the relationship between the substituent and the carboxylate, corresponding to the 4S configuration in L-proline) has a strong preference for an endo ring pucker.[2][4] This precise conformational control can pre-organize the peptide into a shape that may be more conducive to passive diffusion.

  • The D-Configuration : The use of a D-amino acid provides a significant advantage by rendering the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids.[5] This enhances the peptide's biological half-life, a critical parameter for therapeutic efficacy.

  • The N-Boc Group : The tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen serves a dual purpose. While essential during synthesis, its retention in the final peptide increases lipophilicity, which can favor partitioning into the lipid bilayer.[6] It also adds steric bulk, further influencing the local peptide conformation.

The central hypothesis for this modification is that it acts as a "conformational lock," predisposing the peptide to adopt a structure that shields its polar backbone amides, thereby lowering the energetic penalty of membrane crossing. This "chameleonic" behavior, where a peptide presents a hydrophilic face in an aqueous environment and a hydrophobic face in a lipid environment, is a key feature of many cell-permeable cyclic peptides.[7]

Comparative Analysis of Cell Permeability Strategies

The effectiveness of this compound modification is best understood in the context of alternative strategies. Each approach manipulates the peptide's physicochemical properties in a different way to overcome the membrane barrier.

Modification StrategyPrimary Mechanism of ActionKey AdvantagesKey Limitations
This compound Conformational Control & Stability : Pre-organizes peptide backbone conformation; D-amino acid confers proteolytic resistance; increased lipophilicity.High stability; precise structural influence; potentially favorable for passive diffusion.Synthesis of the modified amino acid can be complex; potential for unexpected conformational changes affecting target binding.
N-Methylation Hydrogen Bond Masking : Replaces backbone N-H hydrogen bond donors with N-CH₃ groups, reducing polar surface area.[8]Systematically reduces hydrogen bond donors; can improve passive permeability.Can alter conformation and disrupt necessary hydrogen bonds for target binding; position-dependent effects.[8]
Stapled Peptides Secondary Structure Stabilization : Covalently cross-links amino acid side chains to lock the peptide in a specific secondary structure (e.g., α-helix).Enhances helicity, proteolytic stability, and often membrane permeability.[9]Can be synthetically challenging; the rigid structure may not be optimal for all targets.
Cell-Penetrating Peptides (CPPs) Active Transport/Endocytosis : Cationic and/or amphipathic sequences that actively promote cellular uptake, often via endocytosis.[10]Highly efficient for a wide range of cargo; well-established.Often results in endosomal entrapment, limiting cytosolic delivery; potential for off-target effects and toxicity.[11]
Lipidation Membrane Anchoring & Lipophilicity : Covalent attachment of a lipid moiety to increase hydrophobicity and affinity for the cell membrane.Significantly increases membrane association and can improve uptake.Can lead to aggregation; may alter biodistribution and lead to non-specific membrane interactions.
Cyclization Conformational Constraint & H-Bond Masking : Reduces conformational flexibility and can promote the formation of intramolecular hydrogen bonds, shielding the polar backbone.[8]Improves stability and can dramatically enhance permeability by creating a "chameleonic" structure.Optimal ring size and sequence are difficult to predict; can restrict conformations necessary for target binding.

Experimental Workflows for Evaluating Cell Permeability

Objective comparison requires robust and reproducible experimental data. Below are detailed protocols for key assays to quantify and compare the cell permeability of modified peptides.

Diagram of the Permeability Assessment Workflow

G cluster_0 In Vitro Permeability Assays cluster_1 Cellular Uptake Assays P1 PAMPA Assay (Passive Diffusion) data Comparative Data Analysis: - Permeability Coefficient (Papp) - Mean Fluorescence Intensity - Subcellular Localization P1->data Permeability Data P2 Caco-2 Assay (Transcellular Transport) P2->data Permeability Data C1 Flow Cytometry (Quantitative Uptake) C1->data Uptake & Localization Data C2 Confocal Microscopy (Localization) C2->data Uptake & Localization Data start Synthesize Fluorescently-Labeled Modified Peptides start->P1 start->P2 start->C1 start->C2

Caption: Workflow for comprehensive evaluation of peptide cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses passive diffusion across an artificial lipid membrane, providing a high-throughput initial screen for membrane permeability.

Objective: To determine the effective permeability coefficient (Pₑ) of peptides based on their ability to passively cross a lipid-infused artificial membrane.

Methodology:

  • Preparation of Donor Plate: A 96-well donor plate is filled with a buffer solution (e.g., PBS, pH 7.4) containing the test peptide at a known concentration (e.g., 100 µM).

  • Preparation of Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution, which may also contain a scavenger agent to create a sink condition.

  • Membrane Coating: The filter membrane of a 96-well filter plate is coated with a synthetic lipid solution (e.g., 2% dodecane solution of lecithin).

  • Assembly: The lipid-coated filter plate is placed on top of the donor plate, and this assembly is then placed into the acceptor plate, creating a "sandwich."

  • Incubation: The entire assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS or fluorescence spectroscopy (if the peptide is labeled).

  • Calculation: The effective permeability coefficient (Pₑ) is calculated using the measured concentrations and known parameters of the assay system.

Protocol 2: Quantification of Cellular Internalization using Flow Cytometry

This protocol provides a quantitative measure of the uptake of fluorescently labeled peptides into live cells.

Objective: To quantify the amount of internalized peptide by measuring the mean fluorescence intensity of a cell population.

Methodology:

  • Cell Preparation: Seed a chosen human cell line (e.g., HeLa, Jurkat) in 24-well plates at a density of 1x10⁵ cells/well and culture overnight to allow for adherence.

  • Peptide Incubation: Treat the cells with varying concentrations (e.g., 1, 5, 10 µM) of the fluorescently labeled peptides (e.g., FITC-labeled) for different time periods (e.g., 30 min, 1h, 4h) at 37°C. Include an untreated control.

  • Washing: After incubation, aspirate the media, and wash the cells twice with cold PBS to remove extracellular, unbound peptide.

  • Removal of Membrane-Bound Peptide: To distinguish between membrane-bound and internalized peptide, treat the cells with a brief wash of a mild acid solution (e.g., 0.2 M glycine, pH 2.5) for 1 minute, or with trypsin (0.05%) for 5 minutes. This step strips or digests surface-bound peptides.

  • Cell Harvesting: Harvest the cells by trypsinization (if not already done), and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 300 µL of FACS buffer (PBS with 1% FBS).

  • FACS Analysis: Analyze the cell suspension using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity for each sample.

The Mechanistic Advantage: A Structural Perspective

The proposed mechanism by which this compound enhances cell permeability hinges on its ability to stabilize a specific, membrane-compatible conformation.

Proposed Mechanism of Permeability Enhancement

G cluster_0 Aqueous Environment (High Dielectric) cluster_1 Lipid Bilayer (Low Dielectric) A Extended Peptide Conformation (Polar groups exposed) B Solvation by Water Molecules A->B H-Bonding C This compound induces conformational switch A->C Approaches Membrane D Compact, Lipophilic Conformation (Polar groups shielded) C->D Backbone folding E Passive Diffusion D->E Lower desolvation penalty F Refolding to Bioactive Conformation E->F Enters Cytosol

Caption: Conformational switching model for peptides modified with this compound.

In an aqueous environment, the peptide may adopt a more extended conformation with its polar groups solvated by water. Upon approaching the low-dielectric environment of the cell membrane, the conformational bias induced by the modified proline facilitates a switch to a more compact, globular structure. This structure would theoretically shield the backbone amides through intramolecular interactions, presenting a more lipophilic surface to the membrane and thereby lowering the energetic barrier for passive diffusion. The D-configuration ensures the peptide survives long enough to engage in this process, and the Boc and methoxy groups contribute to the overall lipophilicity that favors partitioning into the membrane.

Conclusion and Future Directions

The modification of peptides with this compound represents a sophisticated, structure-based approach to enhancing cell permeability. By exerting precise control over the peptide backbone conformation, it aims to promote a "chameleonic" state that is energetically favorable for passive diffusion across the lipid bilayer, while the D-configuration ensures metabolic stability.

While this strategy holds significant promise, it is crucial for researchers to empirically validate its efficacy against other methods for their specific peptide of interest. The experimental protocols provided in this guide offer a robust framework for such a comparative analysis. Future work should focus on systematic studies that directly compare a library of peptides modified with this and other proline analogs to quantitatively map the relationship between proline pucker, stereochemistry, and measured cell permeability. Such data will be invaluable in transforming the rational design of cell-permeable peptide therapeutics from an art into a data-driven science.

References

  • Buczek, E., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(1), 1033-1044.

  • Maji, R., et al. (2020). Conformational landscape of substituted prolines. Israel Journal of Chemistry, 60(3-4), 258-268.

  • Krizsan, A., et al. (2019). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. Antibiotics, 8(4), 213.

  • Iyer, S., et al. (2018). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Journal of the American Chemical Society, 140(34), 10789-10797.

  • BenchChem. (2025). A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry. BenchChem Technical Guides.

  • Vector Labs. Boc Protected Amino Acids.

  • Okuyama, M., et al. (2018). Structural Development of Cell-Penetrating Peptides Containing Cationic Proline Derivatives. Chemical and Pharmaceutical Bulletin, 66(5), 575-580.

  • Song, J., et al. (2015). Conformational preference and cis-trans isomerization of 4-methylproline residues. Physical Chemistry Chemical Physics, 17(1), 383-394.

  • Verdolino, V., et al. (2004). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters, 6(16), 2733-2736.

  • BOC Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

  • Wikipedia. Hydroxyproline.

  • Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(29), 10010-10020.

  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.

  • Faris, J. H., et al. (2023). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society, 145(40), 22016-22026.

  • Lund University Publications. (2023). EVALUATION OF CELL PERMEABILITY IN MACROCYCLIC PEPTIDES.

  • Bhardwaj, N., et al. (2021). Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design. Chemical Science, 12(28), 9715-9724.

  • Wang, L., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311.

  • Kim, H. J., & Choi, C. H. (2021). Puckering transition of the proline residue along the pseudorotational path: revisited. New Journal of Chemistry, 45(17), 7629-7641.

  • Samant, V., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv.

  • D'Elia, N. J., et al. (2014). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. Amino Acids, 46(3), 639-648.

  • PubChem. cis-4-Hydroxyproline.

  • Gstöttner, C., et al. (2019). Characterization and prediction of positional 4-hydroxyproline and sulfotyrosine, two post-translational modifications that can occur at substantial levels in CHO cells-expressed biotherapeutics. mAbs, 11(6), 1106-1120.

  • Fanni, T., et al. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Amino Acids.

  • ResearchGate. Up-puckering and down-puckering conformations of the proline ring.

  • Mehta, D., & Malik, A. B. (2006). Mechanisms of increased endothelial permeability. American Journal of Physiology-Lung Cellular and Molecular Physiology, 290(5), L767-L779.

  • Doughty, A. C., et al. (2022). An Overview of Cell Membrane Perforation and Resealing Mechanisms for Localized Drug Delivery. Pharmaceutics, 14(4), 868.

  • Horwell, D. C., et al. (1996). The use of D-amino acids in peptide design. Drug Design and Discovery, 14(1), 1-16.
  • Jones, S. W., et al. (2010). Cell-penetrating peptide sequence and modification dependent uptake and subcellular distribution of green florescent protein in. Journal of Controlled Release, 143(3), 367-376.

Sources

A Comparative Analysis of Boc and Fmoc Strategies for the Synthesis of Peptides Containing Hindered Prolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of hindered proline derivatives into peptide sequences is a critical step in the development of novel therapeutics and research tools. These conformationally constrained amino acids are instrumental in designing peptides with specific secondary structures, enhanced stability, and improved biological activity. However, their unique steric bulk presents significant challenges during solid-phase peptide synthesis (SPPS). The choice between the two predominant protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), profoundly impacts coupling efficiency, side reaction prevalence, and overall synthesis success. This guide provides a comprehensive, data-driven comparison of Boc and Fmoc methodologies for synthesizing peptides with hindered prolines, offering field-proven insights and detailed experimental protocols to aid researchers in making informed strategic decisions.

The Challenge of Hindered Prolines in SPPS

Proline's cyclic secondary amine structure already imposes significant steric hindrance compared to primary amino acids.[1] This is further exacerbated in hindered prolines, such as those with bulky substituents on the pyrrolidine ring (e.g., 4-hydroxyproline derivatives) or N-alkylated prolines.[2][3] This steric bulk impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to several common issues:

  • Slow Reaction Kinetics: Coupling reactions require longer times to reach completion.[2]

  • Incomplete Coupling: This results in deletion sequences, where one or more amino acids are missing from the final peptide, complicating purification and reducing yield.[2]

  • Aggregation: Proline-rich sequences can promote the aggregation of the peptide chain on the solid support, further hindering reagent access.[4]

  • Side Reactions: The unique structure of proline makes it susceptible to specific side reactions, such as diketopiperazine formation, especially when it is one of the first two residues in a sequence.[5]

The choice between Boc and Fmoc chemistry dictates the conditions used for deprotection and coupling, which in turn influences the severity of these challenges.

Core Chemical Differences: A Tale of Two Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group.[1]

Boc (tert-butyloxycarbonyl) Strategy: The Boc group is acid-labile and is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][6] Side-chain protecting groups in Boc chemistry are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[1][7]

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: In contrast, the Fmoc group is base-labile and is removed using a secondary amine, most commonly a solution of 20% piperidine in dimethylformamide (DMF).[1][8] Side-chain protecting groups are typically tert-butyl based and are removed during the final cleavage with a strong acid like TFA.[][]

G cluster_boc Boc Strategy Workflow cluster_fmoc Fmoc Strategy Workflow Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection: 50% TFA in DCM Boc_Neutralize Neutralization: DIEA in DCM/DMF Boc_Couple Coupling: Activated Boc-AA Boc_Wash Wash Boc_Repeat Repeat Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection: 20% Piperidine in DMF Fmoc_Couple Coupling: Activated Fmoc-AA Fmoc_Wash Wash Fmoc_Repeat Repeat Cycle

Comparative Performance Analysis: Boc vs. Fmoc for Hindered Prolines

The selection of an optimal strategy is highly dependent on the specific peptide sequence and the nature of the hindered proline residue.

FeatureBoc StrategyFmoc StrategyRationale & Causality
Deprotection Chemistry Acid-labile (e.g., TFA)[1][6]Base-labile (e.g., Piperidine)[1][8]The core difference dictating reagent compatibility and side-chain protection schemes.
Coupling Efficiency Generally high, can be challenging.Challenging, often requires specialized reagents.[3]The secondary amine of proline presents steric hindrance in both strategies. Fmoc chemistry's milder conditions can sometimes be less effective at driving difficult couplings to completion without optimization.
Handling of Aggregation Often more effective.More prone to aggregation issues.[3]After Boc deprotection, the N-terminal amine is protonated (a TFA salt), which disrupts inter-chain hydrogen bonding that leads to aggregation.[11] Fmoc deprotection leaves a free amine, which can contribute to aggregation.
Diketopiperazine (DKP) Formation Can be suppressed with in situ neutralization protocols.[5][12]More prevalent, especially with Pro at position 2.[5]DKP formation is a base-catalyzed cyclization of a dipeptide. The repeated base exposure in Fmoc deprotection cycles increases this risk. Using sterically hindered resins like 2-chlorotrityl chloride can mitigate this in Fmoc synthesis.[5]
Racemization Risk Generally lower for proline itself.Can be a concern, especially with certain coupling reagents.Proline is less prone to racemization than other amino acids because its structure disfavors the formation of the oxazolone intermediate responsible for epimerization.[13] However, some additives like HOBt used with carbodiimides in DMF have been shown to catalyze proline racemization.[14][15]
Reagent Compatibility Traditionally uses DCC/HOBt; compatible with modern reagents like HBTU/HATU.[][11]Excellent compatibility with modern, highly efficient coupling reagents (HATU, HCTU, PyBOP).[][16]The development of potent uronium/aminium and phosphonium-based coupling reagents has significantly benefited Fmoc synthesis, enabling the efficient coupling of hindered residues.[2][16]
Final Cleavage Harsh conditions (e.g., HF).[1]Milder conditions (e.g., TFA).[17]The use of HF in Boc-SPPS requires specialized equipment and can be detrimental to sensitive residues. The milder TFA cleavage in Fmoc-SPPS is a significant advantage.
Overall Yield & Purity Highly sequence-dependent, potentially higher for aggregation-prone sequences.[1]Highly sequence-dependent, generally high for standard peptides.[1]Yield and purity are direct outcomes of coupling efficiency and the minimization of side reactions. The "better" strategy is sequence-specific.

Experimental Protocols and Methodologies

Success in synthesizing peptides with hindered prolines hinges on optimized protocols that address the inherent challenges.

Recommended Coupling Reagents for Hindered Amino Acids

For sterically demanding couplings involving hindered prolines, standard carbodiimide reagents like DIC/HOBt are often insufficient.[4][16] More potent reagents are required to achieve high coupling efficiencies.

  • Uronium/Aminium Salts: HATU, HCTU, and HBTU are highly effective due to the formation of a highly reactive intermediate.[16] HATU is often preferred for the most challenging couplings.

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for fast reaction kinetics and low racemization.[2]

Protocol 1: Boc Strategy with In Situ Neutralization for a Hindered Proline

This protocol is designed to maximize coupling efficiency while minimizing diketopiperazine formation.[12]

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Pre-wash the resin with 50% TFA in DCM for 1 minute.

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc group.[1]

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Amino Acid Activation and Coupling (In Situ Neutralization):

    • In a separate vessel, dissolve the Boc-protected hindered proline (3-5 equivalents) and an activating agent like HBTU (2.9-4.9 equivalents) in DMF.

    • Add this solution to the resin.

    • Immediately add diisopropylethylamine (DIPEA) (6-10 equivalents) to the reaction vessel. This neutralizes the N-terminal TFA salt and initiates the coupling reaction simultaneously.[11]

    • Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, extend the time or consider double coupling.

  • Monitoring and Washing:

    • Monitor the reaction for the disappearance of free amines using a qualitative test (e.g., Chloranil test; the Kaiser test is not suitable for secondary amines like proline).[4]

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids.

G cluster_protocol_boc Boc Protocol for Hindered Proline Start Peptide-Resin Deprotect 1. Boc Deprotection (50% TFA/DCM) Wash1 2. Wash (DCM, DMF) Activate 3a. Prepare Activated Boc-Hindered-Proline (e.g., with HBTU) Couple 3b. In Situ Neutralization & Coupling (add activated AA and DIPEA to resin) Monitor 4. Monitor Coupling (Chloranil Test) Wash2 5. Wash (DMF, DCM) End Ready for next cycle

Protocol 2: Fmoc Strategy with HATU for a Hindered Proline

This protocol leverages a highly potent coupling reagent to overcome steric hindrance.[4][16]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.[18]

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered proline (3-5 equivalents), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.[4]

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Chloranil or Isatin test to check for unreacted secondary amines.[4]

    • If the coupling is incomplete, a "double coupling" can be performed by draining, washing with DMF, and repeating step 3 with a fresh solution of activated amino acid.[4][19]

    • Once complete, drain and wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids.

G cluster_protocol_fmoc Fmoc Protocol for Hindered Proline Start Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF) Activate 3a. Pre-activate Fmoc-Hindered-Proline (HATU/HOAt/DIPEA) Couple 3b. Coupling Monitor 4. Monitor Coupling (Chloranil Test) Wash2 5. Wash (DMF, DCM) End Ready for next cycle

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for the synthesis of peptides containing hindered prolines is not absolute but is guided by the specific challenges of the target sequence.

  • The Boc strategy often proves advantageous for sequences prone to aggregation due to the protonation of the N-terminus after each deprotection step, which disrupts secondary structure formation.[3][11] The use of in situ neutralization protocols is critical to mitigate the risk of diketopiperazine formation.[5]

  • The Fmoc strategy , while more susceptible to aggregation and DKP formation, offers the significant advantages of milder final cleavage conditions and compatibility with a wide array of highly efficient modern coupling reagents.[][17] For most applications not severely hampered by aggregation, the Fmoc strategy, when paired with potent activators like HATU and careful monitoring, provides a robust and reliable path to success.

Ultimately, for particularly challenging sequences, an empirical approach involving small-scale test syntheses may be the most prudent course of action to determine the optimal strategy. By understanding the underlying chemical principles and employing optimized protocols, researchers can successfully navigate the complexities of incorporating hindered prolines into their target peptides.

References

  • A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. Benchchem.

  • Application Notes and Protocols for the Coupling of Fmoc-Pro-Pro-OH. Benchchem.

  • Application Notes and Protocols for Coupling Fmoc-Pro-Pro-OH in Solid-Phase Peptide Synthesis. Benchchem.

  • Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis. Benchchem.

  • A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Amino Acid Peptide Synthesis. Benchchem.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • L-Proline - Organic Syntheses Procedure. Organic Syntheses.

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep.

  • BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • Amine Protection / Deprotection. Fisher Scientific.

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health.

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.

  • T boc fmoc protocols in peptide synthesis. Slideshare.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.

  • Technical Support Center: Avoiding Racemization of Hydroxyproline in Peptide Synthesis. Benchchem.

  • Methods for Removing the Fmoc Group.

  • Methods for Removing the Fmoc Group. Springer Nature Experiments.

  • Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids. Benchchem.

  • Amino Acid Derivatives for Peptide Synthesis.

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate.

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. National Institutes of Health.

  • SPPS Tips For Success Handout. Mesa Labs.

  • Assessing Racemization During the Coupling of Pseudoproline Dipeptides: A Comparative Guide. Benchchem.

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. ACS Publications.

  • Overview of Solid Phase Peptide Synthesis (SPPS).

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate.

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate.

  • Boc-L-Amino Acids for Peptide Synthesis. AAPPTec.

  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.

  • Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health.

  • Technical Support Center: Boc-L-proline in Peptide Synthesis. Benchchem.

Sources

A Senior Application Scientist's Guide to the Biological Activity of Peptides with 4-Methoxyproline Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, selectivity, and potency is a continuous endeavor. The introduction of non-canonical amino acids is a powerful strategy to modulate the conformational and biological properties of peptides. This guide provides an in-depth comparison of peptides containing 4-methoxyproline substitutions with their native counterparts, supported by experimental data and detailed protocols.

The Rationale for Proline Modification: A Conformational Keystone

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, often inducing turns and disrupting secondary structures like alpha-helices.[1] This makes proline residues critical determinants of a peptide's three-dimensional shape and, consequently, its biological function. However, the conformational flexibility of the five-membered pyrrolidine ring, which can adopt either a Cγ-endo or Cγ-exo pucker, and the cis-trans isomerization of the Xaa-Pro peptide bond, present challenges and opportunities for peptide design.

Modifications at the C4 position of the proline ring have emerged as a key tool to bias these conformational preferences. Electron-withdrawing substituents, for instance, can exert stereoelectronic effects that favor a specific ring pucker, thereby pre-organizing the peptide backbone into a desired conformation.

4-Methoxyproline: A Tool for Enhanced Stability

Among the various 4-substituted prolines, 4-methoxyproline (Mop) has demonstrated a remarkable ability to enhance the conformational stability of peptides, most notably in the context of the collagen triple helix.

Comparative Stability of Collagen Mimetic Peptides

The collagen triple helix is a hallmark example of proline's structural role. Studies on collagen-mimetic peptides (CMPs) have provided a robust platform for comparing the effects of different 4-substituted prolines on peptide stability. The thermal melting temperature (Tm), the point at which the triple helix dissociates, is a direct measure of this stability.

Peptide SequenceModificationMelting Temperature (Tm) in °CChange in Tm vs. (Pro-Pro-Gly)10
(Pro-Pro-Gly)10None (Native)24-
(Pro-Hyp-Gly)10(2S,4R)-4-hydroxyproline35+11
(Pro-mop-Gly)10(2S,4S)-4-methoxyproline43+19

Data compiled from studies on collagen stability.

As the data clearly indicates, the substitution of proline with (2S,4S)-4-methoxyproline leads to a significantly greater increase in the thermal stability of the collagen triple helix compared to the naturally occurring (2S,4R)-4-hydroxyproline (Hyp).

The underlying mechanism for this enhanced stability lies in the stereoelectronic effects of the methoxy group. In (2S,4S)-4-methoxyproline, the methoxy group eliminates a transannular hydrogen bond that can form with the (2S,4S)-4-hydroxyproline diastereomer, and it strongly favors a Cγ-endo ring pucker.[2] This pre-organizes the peptide backbone into the precise conformation required for stable triple helix formation.[2]

Extrapolating to Broader Biological Activity: A Comparative Outlook

While the data for 4-methoxyproline's impact on biological activity beyond structural stability is still emerging, we can draw logical inferences from more extensively studied proline analogs, such as 4-fluoroproline. The principle remains the same: conformational control of the peptide backbone can significantly influence its interaction with biological targets.

For instance, in proline-rich antimicrobial peptides (PrAMPs), specific proline residues are crucial for their mechanism of action, which often involves binding to intracellular targets like the ribosome.[3] Substitution with 4-fluoroproline has been shown to either enhance or decrease the antimicrobial activity depending on the position of the substitution and the resulting conformational changes.[3] It is plausible that 4-methoxyproline, with its potent ability to induce a specific ring pucker, could similarly be used to fine-tune the activity and selectivity of PrAMPs and other bioactive peptides.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis, purification, and biological evaluation of peptides with 4-methoxyproline substitutions.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common approach for SPPS.[4][5]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat Steps 2-4 for each Amino Acid Wash->Repeat Next amino acid Repeat->Deprotection Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Final amino acid Purification 6. Purification Cleavage->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-4-methoxyproline) using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[6]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • Column Equilibration: Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

  • Gradient Elution: Inject the peptide sample and elute with a linear gradient of increasing acetonitrile concentration. Peptides will elute based on their hydrophobicity.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 210-220 nm.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Biological Activity Assays: A Comparative Framework

The choice of biological assay will depend on the peptide's intended function. Below are example protocols for common peptide activities.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

Workflow for MIC Assay

MIC_Workflow Peptide_Prep 1. Prepare Peptide Serial Dilutions Incubation 3. Incubate Peptides with Bacteria in Microplate Peptide_Prep->Incubation Inoculum_Prep 2. Prepare Standardized Bacterial Inoculum Inoculum_Prep->Incubation Readout 4. Measure Bacterial Growth (e.g., OD600) Incubation->Readout MIC_Determination 5. Determine MIC Readout->MIC_Determination

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Peptide Dilutions: Perform a two-fold serial dilution of the purified native and 4-methoxyproline substituted peptides in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Dilute an overnight culture of the target bacteria to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Receptor Binding: Competitive Binding Assay

This assay measures the ability of a test peptide (the competitor) to displace a labeled ligand from its receptor.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a radiolabeled or fluorescently labeled ligand with known affinity for the target receptor, a source of the receptor (e.g., cell membranes), and serial dilutions of the native and 4-methoxyproline substituted peptides.

  • Incubation: In a microplate, combine the receptor, the labeled ligand (at a concentration near its Kd), and varying concentrations of the competitor peptides.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. For radioligand assays, this is often done by rapid filtration through a filter mat that traps the cell membranes.[7]

  • Detection: Quantify the amount of bound labeled ligand. For radioligands, this is done by scintillation counting. For fluorescent ligands, fluorescence polarization can be used.[8]

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration to determine the IC50 (the concentration of competitor that displaces 50% of the labeled ligand).

Conclusion and Future Directions

The substitution of proline with 4-methoxyproline is a potent strategy for enhancing the conformational stability of peptides, as robustly demonstrated in collagen-mimetic peptides. This enhanced stability is attributed to the stereoelectronic effects of the methoxy group, which pre-organize the peptide backbone. While direct comparative data on the biological activity of a broad range of 4-methoxyproline-substituted peptides is still limited, the principles of conformational control suggest that this modification holds significant promise for modulating the activity, selectivity, and metabolic stability of peptide therapeutics.

The protocols provided in this guide offer a framework for researchers to systematically investigate the effects of 4-methoxyproline substitution in their peptides of interest. Such studies will be invaluable in expanding our understanding of this powerful peptide engineering tool and in the development of the next generation of peptide-based drugs.

References

  • Regoli, D., & Gobeil, F. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1-12. [Link]

  • Wencewicz, T. A., & Miller, M. J. (2013). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. ACS Chemical Biology, 8(5), 968-975. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]

  • Graf, M., et al. (2017). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. Antibiotics, 6(4), 31. [Link]

  • Mercadante, D., et al. (2023). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. Marine Drugs, 21(6), 349. [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. [Link]

  • Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 790, 3-38. [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736-744. [Link]

  • Robinson, J. A. (2019). Discovery, Synthesis, and Structure Activity Relationships of Conotoxins. Comprehensive Natural Products III, 280-329. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(19), 6829. [Link]

  • Avit, K., et al. (2024). Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens. ACS Omega, 9(3), 3749-3760. [Link]

  • Isidro-Llobet, A., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. PubMed. [Link]

  • Li, J., et al. (2024). Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15. [Link]

  • Jameson, D. M., & Seifried, L. A. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Biophysical Reviews, 9(1), 7-24. [Link]

  • Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Sun, S., & Bleck, G. (2012). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Kasten, B. B., et al. (2007). Evaluation of an 111In-Radiolabeled Peptide as a Targeting and Imaging Agent for ErbB-2 Receptor–Expressing Breast Carcinomas. Clinical Cancer Research, 13(20), 6145-6152. [Link]

  • Wang, Y., et al. (2019). Minimum inhibitory concentration (MIC) range of antimicrobial peptides. ResearchGate. [Link]

  • Akcan, M., & Falconer, R. J. (2018). Conotoxins: Chemistry and Biology. UQ eSpace. [Link]

  • Karas, J. A., et al. (2022). Enhancing proline-rich antimicrobial peptide action by homodimerization: Influence of bifunctional linker. Chemical Science, 13(10), 2927-2937. [Link]

  • Tichkule, R. B., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(41), 13491-13494. [Link]

  • Gobeil, F., et al. (2002). Activation of bradykinin B1 receptor by ACE inhibitors. Immunopharmacology, 4(1-3), 13-22. [Link]

  • Maciej, T., & Grzegorz, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Figler, R. A., & Weinstock, J. (2001). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 39-72. [Link]

  • Fani, M., & Maecke, H. R. (2020). Radiolabeled Peptides and Antibodies in Medicine. Bioconjugate Chemistry, 31(7), 1635-1654. [Link]

  • Karas, J. A., et al. (2022). Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. Chemical Science, 13(10), 2927-2937. [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • Oishi, T., & Sasaki, M. (2014). Synthesis and biological activity of the QRS ring system of maitotoxin. Kyushu University. [Link]

  • Frederick, J. (2016). HPLC Purification of Peptides v1. ResearchGate. [Link]

  • Amblard, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3191-3203. [Link]

  • The Peptide Synthesis Lab. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis [Video]. YouTube. [Link]

  • Le, V. T., et al. (2014). A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 562-567. [Link]

  • Griesbacher, T., & Lembeck, F. (1995). Characterization of the bradykinin receptor in the human nasal airway using the binding of [125I]-Hoe 140. British Journal of Pharmacology, 114(4), 803-810. [Link]

  • Leeb-Lundberg, L. M., et al. (2005). Bradykinin receptor ligands: therapeutic perspectives. Current Opinion in Drug Discovery & Development, 8(5), 618-627. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of cis-Boc-4-methoxy-D-proline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of specialized compounds like cis-Boc-4-methoxy-D-proline is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this protected amino acid, ensuring the well-being of laboratory personnel and the integrity of your facility's chemical hygiene plan.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a modified amino acid derivative widely used in peptide synthesis and other organic chemistry applications. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times, including during disposal operations.

Table 1: Hazard and Personal Protective Equipment Summary

Hazard StatementGHS PictogramPrecautionary StatementRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowedGHS07 (Exclamation Mark)P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.Standard laboratory attire
H315: Causes skin irritationGHS07 (Exclamation Mark)P302+P352: IF ON SKIN: Wash with plenty of soap and water.Chemical-resistant gloves (e.g., nitrile)
H319: Causes serious eye irritationGHS07 (Exclamation Mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Safety glasses with side shields or chemical goggles
H335: May cause respiratory irritationGHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.Use in a well-ventilated area or under a chemical fume hood

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be approached systematically. The following workflow is designed to ensure safety and compliance with general laboratory waste regulations.

Step 1: Waste Identification and Segregation

The first crucial step is to correctly identify and segregate the waste. All materials contaminated with this compound must be treated as hazardous waste.

  • Unused or Expired Product: Any remaining pure, unused, or expired this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.

  • Contaminated Labware: This includes, but is not limited to, pipette tips, weighing boats, contaminated gloves, and filter paper. These items should be collected in a designated solid hazardous waste container.

  • Rinsate from Glassware: When cleaning glassware that has come into contact with the compound, the initial rinsate should be collected as aqueous hazardous waste. Subsequent rinses may be permissible for drain disposal, but this is subject to your institution's specific policies.

Step 2: Containerization

Proper containerization is essential to prevent leaks, spills, and exposure.

  • Solid Waste: Use a designated, sealable, and chemically compatible container for solid waste contaminated with this compound. A high-density polyethylene (HDPE) container is a suitable choice. The container should be kept closed except when adding waste.

  • Liquid Waste (Rinsate): Aqueous waste containing this compound should be collected in a separate, clearly labeled, and sealable container, also preferably made of HDPE.

Step 3: Labeling

Accurate and clear labeling of hazardous waste containers is a legal requirement and a cornerstone of laboratory safety.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The approximate percentage or concentration of each component.

  • The primary hazards associated with the waste (e.g., "Irritant," "Harmful").

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Storage

Designated satellite accumulation areas (SAAs) are the appropriate locations for storing hazardous waste before it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Store the waste container in a designated, well-ventilated area.

  • Ensure the container is stored away from incompatible materials. While Boc-protected amino acids are generally stable, they are sensitive to strong acids, which can cleave the Boc protecting group. Therefore, avoid storing this waste stream in close proximity to strong acids.

Step 5: Final Disposal

The final step is the transfer of the waste to your institution's EHS or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visualizing the Disposal Decision Process

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from the use of this compound.

DisposalWorkflow cluster_waste_type Is the waste solid or liquid? cluster_solid_disposal Solid Waste Management cluster_liquid_disposal Liquid Waste Management start Waste Generation (this compound) solid_waste Solid Waste (e.g., contaminated gloves, weighing paper) start->solid_waste Solid liquid_waste Liquid Waste (e.g., initial glassware rinsate) start->liquid_waste Liquid solid_container Place in a labeled 'Solid Hazardous Waste' container solid_waste->solid_container liquid_container Collect in a labeled 'Aqueous Hazardous Waste' container liquid_waste->liquid_container seal_solid Seal container when not in use solid_container->seal_solid storage Store in designated Satellite Accumulation Area (SAA) seal_solid->storage seal_liquid Seal container when not in use liquid_container->seal_liquid seal_liquid->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The responsible disposal of chemical reagents like this compound is not merely a procedural task but a fundamental aspect of a robust safety culture. By understanding the hazards, adhering to established protocols, and maintaining clear and accurate records, researchers and laboratory personnel can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety guidelines for policies that may be unique to your facility.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling cis-Boc-4-methoxy-D-proline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized reagents like cis-Boc-4-methoxy-D-proline demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling this compound. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles and authoritative standards.

The Foundation: Risk Assessment Before Action

The cornerstone of laboratory safety is a thorough risk assessment. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine the hazards present that necessitate the use of PPE[1][2][3]. For this compound, a derivative of the amino acid proline, a direct and comprehensive hazard profile is not always available. Therefore, we must analyze data from structurally similar compounds to establish a robust safety protocol.

Hazard Analysis of Analogous Compounds:

  • A Safety Data Sheet (SDS) for the parent compound, N-Boc-D-proline , suggests it has no hazardous classification[4].

  • However, other functionalized Boc-proline derivatives are classified as hazardous. For example, N-Boc-cis-4-hydroxy-L-proline methyl ester is known to cause skin and serious eye irritation[5]. Similarly, N-Boc-trans-4-fluoro-L-proline is listed as a skin irritant, a serious eye irritant, and may cause respiratory irritation[6].

  • The unprotected parent amino acid, L-proline , can also cause skin, eye, and respiratory irritation[7].

The Causality Behind Our Caution: The tert-butyloxycarbonyl (Boc) protecting group is generally stable but is cleaved under acidic conditions[8]. While the protected amino acid itself may have a low hazard profile, the potential for irritation, particularly from the solid as a fine powder, necessitates a cautious approach. Therefore, it is scientifically prudent to handle this compound as a potential skin, eye, and respiratory irritant.

Engineering Controls: The First Line of Defense

Before any PPE is considered, primary engineering controls must be in place. PPE is the last line of defense.

  • Chemical Fume Hood: All operations that may generate dust or aerosols—especially weighing the solid compound, preparing stock solutions, and running reactions—must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particles[6].

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Task-Specific PPE Protocols

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table summarizes the minimum required PPE for common laboratory tasks involving this compound.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety glasses with side shields (minimum); Chemical splash goggles (recommended)Chemical-resistant nitrile glovesFull-length lab coatNot required if performed in a fume hood or ventilated enclosure
Preparing Solutions Chemical splash gogglesChemical-resistant nitrile glovesFull-length lab coatNot required if performed in a fume hood
Running Reaction / Synthesis Chemical splash gogglesChemical-resistant nitrile glovesFull-length lab coatNot required if performed in a fume hood
Large-Scale Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile)Chemical-resistant apron over lab coatAir-purifying respirator (e.g., N95 or higher) may be required
Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE and controls when working with this compound.

PPE_Workflow start Start: Plan Experiment with this compound assess_task Assess Task: Weighing, Dissolving, Reaction? start->assess_task is_powder Does task involve solid/powder? assess_task->is_powder use_fume_hood Primary Control: Use Chemical Fume Hood or Ventilated Enclosure is_powder->use_fume_hood Yes is_liquid Does task involve liquids/solutions? is_powder->is_liquid No use_fume_hood->is_liquid ppe_base Select Baseline PPE: - Lab Coat - Nitrile Gloves is_liquid->ppe_base Yes eye_protection Select Eye Protection ppe_base->eye_protection goggles Required: Chemical Splash Goggles eye_protection->goggles Liquid Splash Risk glasses Minimum: Safety Glasses w/ Side Shields eye_protection->glasses Solid Handling Only is_spill Emergency? (Spill / Aerosolization) goggles->is_spill glasses->is_spill advanced_ppe Advanced PPE: - Face Shield - Respirator (as needed) - Chemical Apron is_spill->advanced_ppe Yes proceed Proceed with Experiment is_spill->proceed No advanced_ppe->proceed

Caption: PPE Selection & Hazard Mitigation Workflow.

Step-by-Step Guidance: Donning, Doffing, and Disposal

A. Hand Protection: More Than Just a Barrier

Nitrile gloves are the standard recommendation for handling most non-highly corrosive chemicals and offer protection against accidental splashes[9].

  • Selection: Ensure gloves are rated for the solvents being used in your procedure.

  • Donning: Wash and dry hands thoroughly before putting on gloves. Inspect each glove for rips or tears.

  • Doffing (Critical Step):

    • With your gloved right hand, grasp the outside of the left glove at the wrist.

    • Peel it off, turning it inside out. Hold the removed glove in your gloved right hand.

    • Slide two fingers of your now-bare left hand under the cuff of the right glove.

    • Peel the glove off from the inside, creating a "bag" for both gloves.

    • Dispose of immediately in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

B. Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and correct response is critical.

IncidentFirst Aid & Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention if irritation develops or persists[4][5].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5][10].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur[4][10].
Small Solid Spill Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation. Place into a sealed, labeled container for hazardous waste disposal[4].
Small Liquid Spill Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal[11].

C. Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be placed in a clearly labeled hazardous waste container. Do not mix with general trash.

  • Chemical Waste: Under no circumstances should this compound or its solutions be disposed of down the drain[11]. All waste, including excess reagent and reaction mixtures, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Vendor: All chemical waste must be disposed of through an approved and licensed hazardous waste disposal plant[5][10][11]. Follow your institution's specific Environmental Health & Safety (EHS) guidelines.

By integrating these expert protocols into your daily workflow, you build a culture of safety that protects not only yourself but your entire research community, ensuring that our pursuit of scientific innovation is conducted with the utmost responsibility.

References

  • Shendage, D. M., Froehlich, R., & Haufe, G. (2004). A stereoconservative protection and deprotection method of amino and carboxyl groups. Organic Letters, 6(21), 3675–3678.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • American Conference of Governmental Industrial Hygienists (ACGIH). (n.d.). TLV Chemical Substances Introduction. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. [Link]

  • WorkSafeBC. (2024). 2023 New or Revised ACGIH Threshold Limit Values and B.C. Exposure Limits. [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Metasci. (n.d.). Safety Data Sheet cis-4-Hydroxy-D-proline. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.